1,4-Benzenediamine, N-phenyl-, monohydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-phenylbenzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEVDCGZQWFIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2198-59-6, 101-54-2 (Parent) | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Aminodiphenylamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9021132 | |
| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56426-15-4, 2198-59-6 | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56426-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminodiphenylamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminophenyl)aniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056426154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N-Phenyl-1,4-benzenediamine hydrochloride | |
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| Record name | N-phenylbenzene-p-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-aminophenyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-P-PHENYLENEDIAMINE HYDROCHLORIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Phenyl-p-phenylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of N-Phenyl-p-phenylenediamine Monohydrochloride (CAS 2198-59-6). This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
N-Phenyl-p-phenylenediamine monohydrochloride is the hydrochloride salt of N-Phenyl-p-phenylenediamine. The addition of the hydrochloride moiety generally influences the compound's solubility and stability compared to its free base form.
Table 1: Chemical Identifiers for N-Phenyl-p-phenylenediamine Monohydrochloride
| Identifier | Value |
| CAS Number | 2198-59-6 |
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Molecular Weight | 220.7 g/mol [1] |
| IUPAC Name | N¹-phenylbenzene-1,4-diamine;hydrochloride |
| Synonyms | 4-Aminodiphenylamine hydrochloride, p-Semidine hydrochloride |
Table 2: Physicochemical Properties of N-Phenyl-p-phenylenediamine and its Monohydrochloride Salt
| Property | N-Phenyl-p-phenylenediamine (Free Base) | N-Phenyl-p-phenylenediamine Monohydrochloride |
| Melting Point | 70.0-77.0°C[2] | Not experimentally determined |
| Boiling Point | 354 °C[3] | 354.70 °C (estimated)[4] |
| Solubility | Insoluble in water[5]. Soluble in ethanol.[3] | Water: 3.829 x 10⁴ mg/L at 25°C (estimated)[4] |
| Appearance | Dark brown or dark purple to dark gray crystals or powder[2] | Blue-Gray Powder |
| Vapor Pressure | - | 0.000033 mmHg @ 25.00 °C (estimated)[4] |
| Flash Point | 199 °C | 197.80 °C (estimated)[4] |
| logP (o/w) | - | 1.287 (estimated)[4] |
Experimental Protocols
Synthesis of N-Phenyl-p-phenylenediamine Monohydrochloride
A common method for the synthesis of N-Phenyl-p-phenylenediamine monohydrochloride involves the reaction of the free base, N-Phenyl-p-phenylenediamine, with hydrochloric acid.
Protocol:
-
Dissolve N-Phenyl-p-phenylenediamine in a suitable organic solvent, such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum to obtain pure N-Phenyl-p-phenylenediamine monohydrochloride.
Caption: Synthesis workflow for N-Phenyl-p-phenylenediamine Monohydrochloride.
Analytical Methods
A reversed-phase HPLC method can be employed for the analysis of N-Phenyl-p-phenylenediamine monohydrochloride. The amine salt can be converted to the free amine upon injection by using a buffered mobile phase.
Protocol:
-
Column: C18 stationary phase (e.g., Phenomenex C18, 100 mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) can be used. The aqueous phase should be buffered to a neutral pH (e.g., with a phosphate buffer) to ensure the conversion of the salt to the free amine.
-
Flow Rate: 0.55 ml/min.
-
Detection: UV detection at a wavelength of 242 nm.[6]
-
Sample Preparation: Dissolve a known amount of N-Phenyl-p-phenylenediamine monohydrochloride in the mobile phase to prepare a stock solution. Further dilutions can be made as required.
Caption: HPLC analysis workflow.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in N-Phenyl-p-phenylenediamine monohydrochloride. The spectrum would show characteristic peaks for N-H stretching of the primary and secondary amines, as well as aromatic C-H and C=C stretching. The presence of the hydrochloride salt may cause shifts in the amine-related peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the compound. The spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectra for N-phenyl-p-phenylenediamine, hydrochloride are available in public databases.[7]
Biological Activity and Toxicology
The biological activity and toxicological profile of N-Phenyl-p-phenylenediamine monohydrochloride are primarily inferred from studies on the free base, N-Phenyl-p-phenylenediamine.
Toxicology Summary
-
Acute Toxicity: The oral median lethal dose (LD₅₀) of N-Phenyl-p-phenylenediamine in rats has been reported to be in the range of 464 mg/kg to 1,000 mg/kg.[8]
-
Skin Sensitization: N-Phenyl-p-phenylenediamine is a known skin sensitizer and can cause allergic contact dermatitis.[8]
-
Irritation: The compound can cause irritation to the skin and eyes.[8]
-
Developmental Toxicity: Oral administration to female rats showed maternal and fetal toxicity at a dose of 100 mg/kg, but it was not considered teratogenic. Dermal application of a hair dye formulation containing 2.0% N-Phenyl-p-phenylenediamine did not show developmental toxicity in rats and mice.[8]
-
Carcinogenicity: Studies in rats and female mice did not show evidence of carcinogenicity. However, male mice showed a non-dose-dependent increased incidence of hepatocellular neoplasms.[8]
Signaling Pathways
Specific signaling pathways for N-Phenyl-p-phenylenediamine monohydrochloride have not been extensively studied. However, research on the parent compound, p-phenylenediamine, has shown that it can induce apoptosis in human urothelial cells. This process is mediated by the generation of reactive oxygen species (ROS) and involves the mitochondrial pathway. Furthermore, it has been observed to inhibit the NF-κB, mTOR, and Wnt signaling pathways.
Caption: Potential signaling pathways affected by p-phenylenediamine.
References
- 1. CAS RN 2198-59-6 | Fisher Scientific [fishersci.com]
- 2. N-Phenyl-p-phenylenediamine, 98% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 4. N-phenyl-p-phenylenediamine HCl, 2198-59-6 [thegoodscentscompany.com]
- 5. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. spectrabase.com [spectrabase.com]
- 8. View Attachment [cir-reports.cir-safety.org]
Synthesis Pathway of 1,4-Benzenediamine, N-phenyl-, monohydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 1,4-Benzenediamine, N-phenyl-, monohydrochloride, a significant chemical intermediate. The synthesis is primarily approached as a two-stage process: the formation of the free amine, N-phenyl-p-phenylenediamine, followed by its conversion to the monohydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data.
Overview of Synthesis Strategies
The synthesis of N-phenyl-p-phenylenediamine can be achieved through several established methods in organic chemistry. The most prominent and contemporary approaches involve transition metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination is a widely recognized and effective method.[1] An alternative, classical approach is the Ullmann condensation. Following the successful synthesis of the free amine, the final product is obtained by salt formation with hydrochloric acid.
Experimental Protocols
This section details the experimental procedures for the synthesis of N-phenyl-p-phenylenediamine and its subsequent conversion to the monohydrochloride salt.
2.1. Synthesis of N-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a versatile and efficient route for the formation of the C-N bond required in N-phenyl-p-phenylenediamine. The reaction couples an aniline with a suitable p-substituted aniline derivative, typically a haloaniline.
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoaniline (1.0 equivalent), aniline (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base, typically sodium tert-butoxide (1.4 equivalents).[1]
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.[1]
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[1] The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the crude N-phenyl-p-phenylenediamine.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-phenyl-p-phenylenediamine.[1]
2.2. Synthesis of this compound
The final step is the formation of the hydrochloride salt. This is typically achieved by treating the purified free amine with hydrochloric acid.
Protocol:
-
Dissolution: Dissolve the purified N-phenyl-p-phenylenediamine in a suitable organic solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a stoichiometric amount (1.0 equivalent) of concentrated hydrochloric acid to the solution while stirring. The monohydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting material or excess acid. Dry the product under vacuum to yield this compound.
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of N-phenyl-p-phenylenediamine and its dihydrochloride salt, based on a related procedure for o-phenylenediamine dihydrochloride.[2]
| Parameter | Value | Reference |
| Starting Material | o-nitroaniline | [2] |
| Reducing Agent | Zinc Dust | [2] |
| Yield of crude o-phenylenediamine | 85-93% | [2] |
| Yield of purified o-phenylenediamine | 74-85% | [2] |
| Yield of o-phenylenediamine dihydrochloride | 85-90% | [2] |
Note: The yields for N-phenyl-p-phenylenediamine monohydrochloride are expected to be in a similar range, but will be dependent on the specific reaction conditions and purification efficiency.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide to 4-Aminodiphenylamine Hydrochloride for Researchers and Drug Development Professionals
An authoritative overview of the molecular structure, chemical properties, synthesis, and biological implications of 4-Aminodiphenylamine Hydrochloride.
This technical guide provides a comprehensive analysis of 4-Aminodiphenylamine Hydrochloride (4-ADPA HCl), a compound of significant interest in various industrial and research applications. This document details its molecular characteristics, physicochemical properties, established synthesis protocols, and available toxicological data.
Molecular Structure and Chemical Identity
4-Aminodiphenylamine hydrochloride is the hydrochloride salt of 4-aminodiphenylamine. The structure consists of a diphenylamine core with an amino group substituted at the para position of one of the phenyl rings. The hydrochloride salt is formed by the protonation of one of the amino groups.
Molecular Formula: C₁₂H₁₃ClN₂[1]
Chemical Names: 4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine hydrochloride, 4-Anilinoanilinium chloride[2]
CAS Numbers: Two CAS numbers are commonly associated with this compound: 56426-15-4[2][3] and 2198-59-6[4][5]. It is crucial for researchers to note the specific CAS number when sourcing this chemical to ensure the correct isomer and salt form.
Molecular Weight: 220.70 g/mol [2][4]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Aminodiphenylamine and its hydrochloride salt is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Appearance | White to Gray to Dark blue powder/crystal | |
| Melting Point | 258-261 °C (for CAS 56426-15-4) | [2] |
| 241 °C (lit.) (for CAS 2198-59-6) | [6] | |
| Boiling Point | 354 °C (for the free base) | [7][8] |
| Solubility | Sparingly soluble in water. Soluble in ethanol. Slightly soluble in DMSO. | [6][7][9] |
| logP (estimated) | 1.287 | [6] |
Synthesis of 4-Aminodiphenylamine Hydrochloride
Several synthetic routes for the preparation of 4-aminodiphenylamine have been established, which can then be converted to the hydrochloride salt. The primary industrial methods include:
-
Ullmann Condensation and Reduction: This common industrial route involves the copper-catalyzed reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine. The nitro group is subsequently reduced to an amine, followed by salt formation with hydrochloric acid.[10]
-
Fischer-Hepp Rearrangement: This method involves the N-nitrosation of diphenylamine, followed by an acid-catalyzed rearrangement to form 4-nitrosodiphenylamine. The nitroso group is then reduced to the corresponding amine.[10]
-
Nucleophilic Aromatic Substitution of Hydrogen (NASH): A greener alternative involves the direct reaction of aniline with nitrobenzene in the presence of a strong base to yield 4-nitrodiphenylamine and 4-nitrosodiphenylamine, which are then reduced.[11]
-
One-Pot Reaction from Aniline and Nitrobenzene: A high-yield, one-pot procedure has been developed involving the coupling of aniline and nitrobenzene, followed by reduction of the crude mixture using a Raney Ni-Al alloy and aluminum powder.[12]
Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine
This protocol is adapted from a reported one-pot procedure.[12]
Step 1: Coupling Reaction
-
In a reaction vessel, combine aniline (11 molar equivalents) and nitrobenzene (1 molar equivalent).
-
Add a 25 wt% aqueous solution of tetramethylammonium hydroxide and sodium hydroxide.
-
Stir the reaction mixture at 80°C for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC).
Step 2: Reduction
-
To the reaction mixture, add water.
-
Gradually add Raney Ni-Al alloy and aluminum powder over 30 minutes.
-
Stir the mixture at 80°C for 3 hours.
-
Cool the reaction to room temperature and filter through Celite.
-
The filtrate is then subjected to further purification steps to isolate the 4-aminodiphenylamine.
Below is a DOT script for a visual representation of the one-pot synthesis workflow.
References
- 1. 56426-15-4 CAS MSDS (4-AMINODIPHENYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Aminodiphenylamine hydrochloride for synthesis 56426-15-4 [sigmaaldrich.com]
- 3. 4-Aminodiphenylamine hydrochloride CAS 56426-15-4 | 800405 [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 4-AMINODIPHENYLAMINE HYDROCHLORIDE CAS#: 2198-59-6 [m.chemicalbook.com]
- 7. 4-aminodiphenylamine [chemister.ru]
- 8. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]
- 9. 4-Aminodiphenylamine | 101-54-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
In-Depth Technical Guide to N-phenyl-4-aminophenol (CAS 101-54-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-4-aminophenol, also known as 4-aminodiphenylamine or N-phenyl-p-phenylenediamine, with the CAS registry number 101-54-2, is an aromatic amine of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action relevant to drug development and toxicology. The information is presented to support researchers and scientists in their understanding and utilization of this compound.
Chemical and Physical Properties
N-phenyl-4-aminophenol is a purple-black solid or flake-like substance at room temperature.[1] It is an organic compound that features two amine groups attached to a phenyl-substituted p-phenylenediamine structure.[2] Its properties make it suitable for applications as an antioxidant and as an intermediate in the synthesis of dyes and polymers.[2]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative physical and chemical properties of N-phenyl-4-aminophenol.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | Purple-black solid or flakes | [1] |
| Melting Point | 68-72 °C | |
| Boiling Point | 354 °C at 760 mmHg | [2] |
| Flash Point | 199 °C | |
| Density | 1.15 g/cm³ | [2] |
| logP (Octanol/Water) | 2.5 | [2] |
| Property | Value | Reference |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol | |
| pKa (predicted) | 5.1 (for the related compound N-isopropyl-N'-phenyl-p-phenylenediamine) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-phenyl-4-aminophenol.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N-phenyl-p-phenylenediamine is available and can be used for the identification of its functional groups.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are available for N-phenyl-p-phenylenediamine and its hydrochloride salt, which are essential for structural elucidation.[5][6][7][8]
-
UV-Visible Spectroscopy: While a specific spectrum for N-phenyl-4-aminophenol was not found, analysis of related p-phenylenediamine compounds can be performed using UV-Vis spectrophotometry.[9]
Experimental Protocols
Synthesis of N-phenyl-4-aminophenol via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern and efficient method for the synthesis of N-phenyl-4-aminophenol.[1]
Materials:
-
4-bromoaniline (1.0 equivalent)
-
Aniline (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., Xantphos, 0.04 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox purged with nitrogen, combine 4-bromoaniline, aniline, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide in a dry Schlenk flask.
-
Add anhydrous toluene to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-phenyl-4-aminophenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of N-phenyl-4-aminophenol.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for N-phenyl-4-aminophenol is not detailed in the provided search results, methods for the analysis of the related compound p-phenylenediamine can be adapted. A common approach involves using a mixed-mode stationary phase column.[10][11]
General HPLC Parameters (for adaptation):
-
Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic buffer (e.g., sulfuric acid). A typical starting point could be a 30:70 ratio of acetonitrile to water.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of N-phenyl-4-aminophenol. For related compounds, wavelengths around 210-242 nm have been used.[10][11]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as the mobile phase, to a known concentration.
Diagram of Analytical Workflow:
Caption: General workflow for the HPLC analysis of N-phenyl-4-aminophenol.
Biological Activity and Mechanism of Action
N-phenyl-4-aminophenol exhibits biological activity that is of interest to toxicologists and drug development professionals. It is known to be a skin sensitizer and can cause allergic reactions.[2]
Toxicity and Allergenicity
Exposure to N-phenyl-4-aminophenol can lead to skin irritation, dermatitis, and methemoglobinemia, a condition that impairs oxygen transport in the blood.[2] Its potential to cause allergic contact dermatitis is a significant consideration in occupational health.
A study on the quinone derivative of a related compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), revealed a toxicity mechanism involving the formation of DNA adducts in mammalian cells and aquatic organisms.[12] This suggests that the metabolic activation of such compounds can lead to genotoxicity.
Signaling Pathways
While specific signaling pathways for N-phenyl-4-aminophenol are not well-elucidated in the context of drug development, studies on the parent compound, p-phenylenediamine (PPD), provide some insights. PPD has been shown to induce apoptosis in human urothelial cells through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway.[13] This process was also associated with the inhibition of the NF-κB, mTOR, and Wnt signaling pathways.[13] It is plausible that N-phenyl-4-aminophenol could exert its biological effects through similar mechanisms, although further research is required to confirm this.
Diagram of Potential Signaling Pathway Involvement (based on p-phenylenediamine data):
Caption: Apoptotic pathways induced by p-phenylenediamine.
Conclusion
N-phenyl-4-aminophenol (CAS 101-54-2) is a versatile aromatic amine with a range of industrial applications. This guide has provided a detailed summary of its physical and chemical properties, along with protocols for its synthesis and analysis. While its biological activity is primarily characterized by its toxicity and allergenicity, the mechanisms of action of related compounds suggest potential interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which will be crucial for its safe handling and for exploring any potential applications in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 3. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. N,N-Diphenyl-p-phenylenediamine(74-31-7) 13C NMR spectrum [chemicalbook.com]
- 6. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. turkjps.org [turkjps.org]
- 10. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 12. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the toxicological profile of N-phenyl-p-phenylenediamine.
An In-depth Technical Guide on the Toxicological Profile of N-phenyl-p-phenylenediamine
Introduction
N-phenyl-p-phenylenediamine (NPPD) is an aromatic amine with the CAS number 101-54-2.[1] It is utilized as an industrial intermediate in the manufacturing of various chemical products, including photographic chemicals, pharmaceuticals, and microbicides.[1] It is also used in the production of dyes and as an antiozonant in rubber.[1] Furthermore, NPPD has been reported as an ingredient in some oxidation-type hair dye formulations.[1] This guide provides a comprehensive review of the toxicological data available for NPPD, focusing on its effects across various endpoints to inform researchers, scientists, and drug development professionals.
Toxicokinetics and Metabolism
Absorption, Distribution, and Excretion
Studies on the toxicokinetics of p-phenylenediamine (PPD), a related compound, indicate that it is absorbed through the skin and is subsequently distributed throughout the body.[2] Following dermal application in rats, the primary metabolite found in plasma is N,N'-diacetyl-p-phenylenediamine (DAPPD).[2] Elimination is predominantly through renal excretion, with about 90% of the dose excreted within the first 24 hours in animal models.[3] The elimination half-life after dermal exposure is approximately 7.8 hours.[3]
Metabolism
The primary metabolic pathway for p-phenylenediamines in humans is N-acetylation.[2][4] In the skin and liver, N-phenyl-p-phenylenediamine can be metabolized by N-acetyltransferase-1 (NAT-1) into its monoacetylated (MAPPD) and subsequently its diacetylated (DAPPD) derivatives.[5][6][7] This acetylation process is generally considered a detoxification pathway, as the acetylated metabolites are biologically less reactive than the parent compound.[5] There is a lack of evidence for significant metabolism of PPD by hepatic cytochrome P450 (CYP) enzymes to form N-hydroxylamine, a key activation step for many carcinogenic arylamines.[4]
Acute Toxicity
Acute toxicity studies have been conducted via oral and dermal routes in several animal species. The oral median lethal dose (LD50) in rats ranges from 464 mg/kg to 1,000 mg/kg.[8] In cats, acute oral exposure led to increased methemoglobin and Heinz body formation at doses as low as 25 mg/kg, with a 100 mg/kg dose being fatal.[8] Symptoms of acute toxicity in humans following high-level exposure can include severe dermatitis, eye irritation, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma.[9][10]
Table 1: Acute Toxicity of N-phenyl-p-phenylenediamine
| Species | Route | LD50 | Reference |
| Rat (Wistar) | Oral | 847 mg/kg | [8] |
| Rat | Oral | 464 mg/kg | [8] |
| Rat | Oral | 720 mg/kg | [8] |
| Rat | Oral | ~1,000 mg/kg | [8] |
| Rabbit | Oral | >5,000 mg/kg | [8] |
| Rabbit | Dermal | >5,000 mg/kg | [11] |
Experimental Protocols: Acute Oral Toxicity (Rat)
A representative acute oral toxicity study was conducted by Litton Bionetics, Inc. in 1973.[8]
-
Test Substance: N-phenyl-p-phenylenediamine.
-
Species: Rats (strain not specified).
-
Administration: The test substance was administered orally.
-
Dose Levels: Multiple dose levels were tested to determine the LD50.
-
Observation: Animals were observed for signs of toxicity and mortality over a specified period.
-
Endpoint: The LD50 was calculated to be 464 mg/kg.[8]
Irritation and Sensitization
Skin and Eye Irritation
N-phenyl-p-phenylenediamine is considered a skin and eye irritant.[8][12] In a study using rabbits, 100 mg of NPPD powder was instilled into the conjunctival sac, resulting in an average primary Draize irritation score of 8.1 (on a scale of 0 to 110), classifying it as an ocular irritant.[8] Chronic exposure in humans can lead to eczematoid contact dermatitis.[9]
Skin Sensitization
NPPD is a known skin sensitizer in humans and has been observed to cause sensitization in guinea pigs.[8][10] Clinical data indicate that sensitization reactions are more common among individuals with occupational exposure, such as hairdressers.[8]
Repeated Dose Toxicity
Sub-chronic and chronic toxicity studies have been conducted in rats and mice, primarily through dietary administration. The main effects observed were related to reduced body weight gain and liver inflammation.[1]
Table 2: Repeated Dose Toxicity of N-phenyl-p-phenylenediamine
| Species | Route | Dose Levels | Duration | Key Findings | Reference |
| Rat (Fischer 344) | Oral (diet) | 0, 600, 1,200 ppm | 78 weeks | No significant clinical signs of toxicity or effects on body weight gain. Unusually extensive hepatic inflammation in dosed males. | [1] |
| Mouse (B6C3F1) | Oral (diet) | Males: 0, 2,057, 4,114 ppm (TWA) Females: 0, 3,672, 8,170 ppm (TWA) | 48 weeks | Lower mean body weights in dosed groups. High mortality in dosed groups. Extensive hepatic inflammation in dosed males and to a lesser extent in females. CNS damage signs in females at ≥5,000 ppm. | [1][8] |
| Rat | Oral (diet) | 0, 0.1, 0.25, 0.5, 0.75% | 90 days | Dose-dependent reduction in body weight gain. | [8] |
Experimental Protocols: 78-Week Chronic Study (Rat)
As detailed in the National Toxicology Program (NTP) bioassay report:[1]
-
Test Substance: Technical-grade N-phenyl-p-phenylenediamine.
-
Species: Fischer 344 rats, 50 of each sex per dose group, 20 untreated controls of each sex.
-
Administration: The test chemical was administered in the diet.
-
Dose Levels: 600 ppm and 1,200 ppm.
-
Duration: 78 weeks of administration, followed by a 26-week observation period.
-
Observations: Animals were weighed regularly. Clinical signs and mortality were recorded.
-
Pathology: At 104 weeks, all surviving rats were sacrificed. A complete histopathologic examination was performed on all control and high-dose rats, and on all rats that died early. For low-dose rats, gross lesions, tissues from major organs, and the liver were examined.
Genotoxicity
The genotoxic potential of N-phenyl-p-phenylenediamine and its parent compound, p-phenylenediamine, has been evaluated in several in vitro and in vivo assays. While PPD has shown some evidence of genotoxicity in vitro, its acetylated metabolites, which represent the systemically available forms in humans, are considered non-genotoxic.[5]
Table 3: Genotoxicity of Phenylenediamines
| Test System | Compound | Metabolic Activation (S9) | Result | Reference |
| Ames test (S. typhimurium TA98) | p-Phenylenediamine (PPD) | With S9 | Slightly mutagenic | [5] |
| Ames test (S. typhimurium) | MAPPD, DAPPD | Not specified | Negative | [5] |
| Mouse Lymphoma Assay (Hprt locus) | p-Phenylenediamine (PPD) | With and without S9 | Negative | [5] |
| In vitro Micronucleus Test (Human Lymphocytes) | p-Phenylenediamine (PPD) | With S9 (24h stimulation) | Positive | [5] |
| In vitro Micronucleus Test (Human Lymphocytes) | p-Phenylenediamine (PPD) | Without S9 (48h stimulation) | Positive | [5] |
| In vitro Micronucleus Test (Human Lymphocytes) | MAPPD, DAPPD | Not specified | Negative | [5] |
| Chromosome Aberrations (CHO cells) | N-phenyl-p-phenylenediamine | Not specified | Negative | [13] |
| Sister Chromatid Exchange (CHO cells) | N-phenyl-p-phenylenediamine | Not specified | Negative | [13] |
Experimental Protocols: In Vitro Micronucleus Test
As described for p-Phenylenediamine:[5]
-
Test System: Cultured human peripheral blood lymphocytes.
-
Test Substance: p-Phenylenediamine (PPD), Monoacetyl-p-phenylenediamine (MAPPD), Diacetyl-p-phenylenediamine (DAPPD).
-
Methodology: Lymphocytes were stimulated with phytohaemagglutinin (PHA) for either 24 or 48 hours. The test substance was added with or without an S9 metabolic activation system.
-
Endpoint: The frequency of micronuclei (MN) was scored.
-
Results: PPD induced micronuclei under specific conditions, while its acetylated metabolites did not.[5]
Carcinogenicity
Long-term carcinogenicity bioassays have been conducted on N-phenyl-p-phenylenediamine in rats and mice. Under the conditions of these studies, NPPD was not found to be carcinogenic.[1]
Table 4: Carcinogenicity of N-phenyl-p-phenylenediamine
| Species | Route | Dose Levels | Duration | Findings | Reference |
| Rat (Fischer 344) | Oral (diet) | 600 or 1,200 ppm | 78 weeks | No evidence of carcinogenicity. | [1] |
| Mouse (B6C3F1) | Oral (diet) | Males: 2,057 or 4,114 ppm (TWA) Females: 3,672 or 8,170 ppm (TWA) | 48 weeks | Not considered carcinogenic. A statistically significant increase in combined hepatocellular adenomas and carcinomas in low-dose male mice was not dose-dependent and was within historical control ranges. | [1] |
| Mouse | Dermal | 2.0% NPPD in a hair dye formulation | 23 months (once weekly) | No increase in neoplasms compared to controls. | [8] |
It is important to note that while NPPD itself was not found to be carcinogenic in these studies, an oxidation product of p-phenylenediamine (formed by reaction with hydrogen peroxide) was found to be mutagenic in the Ames test and induced mammary gland tumors in female rats.[14] The reaction of PPD with hydrogen peroxide can also form Bandrowski's base, which is considered a potential mutagen and carcinogen.[15][16]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. N-Phenyl-p-phenylenediamine (101-54-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 14. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nveo.org [nveo.org]
- 16. safecosmetics.org [safecosmetics.org]
1,4-Benzenediamine, N-phenyl-, monohydrochloride material safety data sheet (MSDS).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological information for 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6). The information is compiled and presented to meet the needs of professionals in research and development.
Chemical Identification and Properties
This compound, also known as N-phenyl-p-phenylenediamine monohydrochloride, is an aromatic amine salt. It is crucial to handle this compound with appropriate safety precautions due to its hazard profile.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Aminodiphenylamine hydrochloride, N-Phenyl-p-phenylenediamine HCl |
| CAS Number | 2198-59-6[1] |
| Molecular Formula | C₁₂H₁₃ClN₂[1] |
| Molecular Weight | 220.70 g/mol [1] |
| InChI Key | PNEVDCGZQWFIKV-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Color | Blue-Gray | [1] |
| Melting Point | 220 - 224 °C (428 - 435.2 °F) | [2] |
| Boiling Point | No information available | [2] |
| Solubility | Soluble in water. | [3] |
| Stability | Stable under normal temperatures and pressures. May discolor on exposure to light. | [4] |
Hazard Identification and Toxicology
This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][5] |
| Respiratory Irritation | - | May cause respiratory irritation.[1] |
Toxicological Summary:
-
Acute Effects: Causes serious eye irritation and skin irritation.[1][5] Inhalation of dust may irritate the respiratory tract.[4] Ingestion may be harmful.
-
Sensitization: May cause an allergic skin reaction (skin sensitization).[4]
-
Chronic Effects: Prolonged or repeated exposure may lead to the formation of methemoglobin, which can cause cyanosis (bluish discoloration of the skin).[4][6]
Experimental Protocols
Detailed experimental methodologies for key toxicological assessments are outlined below. These protocols are based on standardized OECD guidelines and published research.
Dermal Sensitization: Guinea Pig Maximisation Test (GPMT)
This protocol is based on the OECD Guideline 406 for Skin Sensitization and studies performed on the parent compound, N-phenyl-p-phenylenediamine.[2]
Objective: To determine the potential of a substance to induce skin sensitization.
Methodology:
-
Induction Phase:
-
Intradermal Induction: Guinea pigs receive intradermal injections of the test substance with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Induction: One week after injections, the test substance is applied topically to the same site under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the animals' flanks.
-
The challenge site is observed for signs of erythema and edema at 24 and 48 hours after patch removal.
-
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure. A substance is classified as a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.
Acute Eye Irritation/Corrosion Test
This protocol is based on the OECD Guideline 405.[1][4][7]
Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.
Methodology:
-
Pre-Test Evaluation: A weight-of-the-evidence analysis of existing data is performed to determine if an in-vivo test is necessary.
-
Animal Selection: Albino rabbits are typically used for this test.
-
Test Procedure:
-
A single dose (e.g., 0.1 g of solid, ground to a fine powder) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.
-
The other eye remains untreated and serves as a control.
-
-
Observation:
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Observations are scored for lesions of the cornea, iris, and conjunctiva according to the Draize scale.
-
-
Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated.
Handling:
-
Avoid breathing dust.[1]
-
Wash thoroughly after handling.
-
Use only in a well-ventilated area.
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[4]
-
Keep away from strong oxidizing agents.
-
Protect from light.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Logical Relationships: Synthesis
The monohydrochloride salt is formed from its free base, N-phenyl-p-phenylenediamine. A generalized reaction pathway is illustrated below.
References
An In-Depth Technical Guide to the Solubility of N-Phenyl-p-phenylenediamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Phenyl-p-phenylenediamine hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and other chemical industries in understanding and applying the solubility characteristics of this compound. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.
Introduction to N-Phenyl-p-phenylenediamine Hydrochloride
N-Phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine, is an aromatic amine. Its hydrochloride salt is often used in various applications due to its increased stability and altered solubility profile compared to the free base. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical techniques.
Solubility Data
The available quantitative and qualitative solubility data for N-Phenyl-p-phenylenediamine and its hydrochloride salt are summarized in the table below. It is important to note that comprehensive quantitative data for the hydrochloride salt across a wide range of organic solvents is limited in publicly available literature.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| N-Phenyl-p-phenylenediamine | Water | 20 | 0.6 g/L | Quantitative |
| Ethanol | Not Specified | 10 mg/mL | Quantitative | |
| Ethanol | Not Specified | Very Soluble | Qualitative | |
| Chloroform | Not Specified | Sparingly Soluble | Qualitative | |
| Water | Not Specified | Sparingly Soluble | Qualitative | |
| N-Phenyl-p-phenylenediamine Hydrochloride | Water | 25 | 3.829 x 10⁴ mg/L (estimated) | Quantitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative | |
| Water | Not Specified | Slightly Soluble (requires heating and sonication) | Qualitative |
Experimental Protocol for Solubility Determination
The following is a representative experimental protocol for the gravimetric determination of the solubility of N-Phenyl-p-phenylenediamine hydrochloride in an organic solvent. This method is based on standard laboratory practices for solubility assessment.
Objective: To determine the saturation solubility of N-Phenyl-p-phenylenediamine hydrochloride in a specified organic solvent at a controlled temperature.
Materials:
-
N-Phenyl-p-phenylenediamine hydrochloride (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate
-
Calibrated thermometer or temperature probe
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Solvent Preparation: Dispense a known volume (e.g., 10 mL) of the selected organic solvent into several vials.
-
Sample Addition: Add an excess amount of N-Phenyl-p-phenylenediamine hydrochloride to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume of the filtered solution.
-
Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.
-
Mass Determination: Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of residue (g) / Volume of filtered solution (L))
Data Analysis and Reporting:
-
Perform the experiment in triplicate for each solvent and temperature.
-
Report the average solubility and the standard deviation.
-
Record the experimental temperature and the duration of equilibration.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: Experimental Workflow for Solubility Determination.
Logical Relationships in Solubility
The solubility of N-Phenyl-p-phenylenediamine hydrochloride is governed by several factors. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.
Caption: Factors Influencing Solubility.
Spectroscopic Profile of 4-Aminodiphenylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Aminodiphenylamine (CAS No. 101-54-2), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and rubber antioxidants. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.
Executive Summary
4-Aminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is a substituted aromatic amine. Its structural features give rise to a distinct spectroscopic signature. This guide presents its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data in a clear, tabulated format. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Aminodiphenylamine.
UV-Vis Spectroscopy
| Parameter | Value | Solvent |
| λmax | 281 nm | 95% Ethanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 7.172 | m | Aromatic Protons | CDCl₃ |
| 6.948 | m | Aromatic Protons | CDCl₃ |
| 6.831 | m | Aromatic Protons | CDCl₃ |
| 6.777 | m | Aromatic Protons | CDCl₃ |
| 6.633 | m | Aromatic Protons | CDCl₃ |
| 5.39 | s | NH Proton | CDCl₃ |
| 3.51 | s | NH₂ Protons | CDCl₃ |
¹³C NMR (Carbon NMR)
A representative ¹³C NMR spectrum indicates the presence of multiple unique carbon environments within the aromatic rings. Specific chemical shift assignments require further detailed analysis and comparison with spectral databases.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Aminodiphenylamine is characterized by the following key absorption peaks, indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch (Primary Amine, Asymmetric) |
| ~3300 | Strong, Sharp | N-H Stretch (Primary Amine, Symmetric) |
| ~3200 | Medium | N-H Stretch (Secondary Amine) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600 | Strong | N-H Bend (Primary Amine) |
| ~1500 | Strong | Aromatic C=C Stretch |
| ~1300 | Medium | C-N Stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of 4-Aminodiphenylamine is prepared in a suitable UV-transparent solvent, such as 95% ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum of the solvent is recorded. The sample cuvette is then placed in the sample beam path, and the absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of 4-Aminodiphenylamine is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer is used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The chemical shifts are also referenced to the TMS signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid 4-Aminodiphenylamine is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is collected. The sample is then placed in the infrared beam, and the sample spectrum is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Aminodiphenylamine.
Caption: General workflow for spectroscopic analysis.
Stability and Degradation of N-Phenyl-p-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry to enhance the durability of various products. Beyond its industrial applications, the chemical reactivity and degradation of NPPD and related p-phenylenediamine (PPD) derivatives are of considerable interest to researchers and drug development professionals due to their potential environmental fate and toxicological profiles of their degradation products. This technical guide provides a comprehensive overview of the stability and degradation pathways of NPPD, summarizing key quantitative data, detailing relevant experimental methodologies, and presenting visual representations of the degradation processes.
Chemical Properties of N-Phenyl-p-phenylenediamine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Appearance | Odorless purple-black solid or flakes | [3] |
| Melting Point | 68-72 °C | |
| Boiling Point | 354 °C at 760 mmHg | [4] |
| Water Solubility | < 1 mg/mL at 20 °C | [5] |
| LogP | 1.82 (estimated) | [1] |
Degradation Pathways
The degradation of N-Phenyl-p-phenylenediamine is primarily driven by three main pathways: oxidation, hydrolysis, and photodegradation. These pathways can occur independently or concurrently, leading to a complex mixture of transformation products.
Oxidation
Oxidation is the most significant degradation pathway for NPPD. It is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, ozone, or other oxidizing agents. The primary oxidation product is N-phenyl-1,4-benzoquinonediimine. This intermediate is relatively unstable and can undergo further reactions.[3]
The electrochemical oxidation of NPPD in acidic aqueous solutions has been shown to be a quasi-reversible two-electron transfer process.[2]
Key Oxidation Products:
-
N-phenyl-1,4-benzoquinonediimine: The initial and primary oxidation product.
-
N-phenyl-p-benzoquinone monoamine: Formed from the hydrolysis of the diimine species.[6]
-
Bandrowski's base: A trimeric adduct that can form from the coupling of NPPD and its oxidized forms.[7]
-
Quinone species: Further hydrolysis of the diimine can lead to the formation of quinone-like compounds.[3]
The formation of a radical cation is a key step in the oxidation process, which can then deprotonate and be further oxidized.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling p-phenylenediamine rubber antioxidants as precursors of disinfection byproducts: Kinetics, formation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating the Terrain of p-Phenylenediamine Compounds: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (PPD), a seemingly simple aromatic amine, and its derivatives are integral to numerous industrial and commercial applications, most notably as a key component in permanent hair dyes and as a precursor in the synthesis of polymers like Kevlar. However, behind its utility lies a complex toxicological profile that demands rigorous health and safety protocols. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling p-phenylenediamine compounds, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to mitigate risks in a laboratory and manufacturing setting.
Chemical and Physical Properties of p-Phenylenediamine
p-Phenylenediamine (1,4-diaminobenzene) is a white to light purple crystalline solid that darkens upon exposure to air and light due to oxidation.[1][2] Understanding its physical and chemical properties is fundamental to safe handling and storage.
| Property | Value |
| CAS Number | 106-50-3 |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol [1][3] |
| Melting Point | 140-142 °C (284-288 °F)[2] |
| Boiling Point | 267 °C (513 °F)[2] |
| Solubility in Water | 40 g/L at 20 °C[2] |
| Vapor Pressure | 0.01 mbar at 20 °C[1] |
| Flash Point | 155 °C (311 °F)[2] |
Toxicological Profile
The primary health concern associated with PPD is its potent skin sensitizing properties, leading to allergic contact dermatitis (ACD).[4][5][6] However, its toxicity extends beyond dermal effects, with acute and chronic exposures posing significant risks.
Acute Toxicity
PPD is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Ingestion can lead to severe systemic effects, including angioedema, respiratory distress, rhabdomyolysis, and acute renal failure.[4][9]
Chronic Toxicity
Repeated or prolonged exposure to PPD can lead to the development of allergic contact dermatitis, a delayed-type hypersensitivity reaction.[5][6] Once an individual is sensitized, even minute subsequent exposures can trigger a severe skin reaction.[10] There is limited evidence for carcinogenicity in humans, and the International Agency for Research on Cancer (IARC) classifies PPD in Group 3 (not classifiable as to its carcinogenicity to humans).[4]
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for p-phenylenediamine.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 80 mg/kg | [11] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [11] |
| LC50 | Rat | Inhalation | 0.92 mg/L (4h) | [12] |
| Aquatic LC50 | - | - | 0.028 mg/L | [10] |
| NOAEL | Rat | Oral (90-day) | 8 mg/kg/day | [9] |
| LOAEL | Rat | Dermal | 1 mg/kg bw/d | [12] |
Mechanism of Skin Sensitization
The development of allergic contact dermatitis to PPD involves a complex series of events known as the Adverse Outcome Pathway (AOP) for skin sensitization. A key initiating event is the haptenation process, where PPD or its oxidation products covalently bind to skin proteins, forming immunogenic complexes.[13]
Role of Oxidation
PPD itself is a prohapten and requires activation through oxidation to become a potent sensitizer.[6][14] Upon exposure to air or in the presence of an oxidizing agent (like hydrogen peroxide in hair dyes), PPD is oxidized to highly reactive intermediates, such as benzoquinone diimine and Bandrowski's base, which readily react with skin proteins.[4][14]
MRGPRX2-Mediated Mast Cell Activation
Recent research has identified a role for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in PPD-induced immediate hypersensitivity reactions.[15] PPD can directly activate mast cells through MRGPRX2, leading to the release of inflammatory mediators like tryptase, contributing to the initial inflammatory response and itch.[15]
Caption: MRGPRX2 signaling pathway in PPD-induced mast cell activation.
Experimental Protocols for Hazard Assessment
A variety of in vivo and in vitro assays are available to assess the skin sensitization potential of chemicals like PPD. These are often used in a tiered or integrated testing strategy.
Caption: Integrated workflow for skin sensitization testing.
In Vivo: Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the current standard in vivo method for assessing skin sensitization potential.[16][17][18]
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance to the dorsum of the ear.[16][17][18]
-
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.[17]
-
Dose Selection: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde), are used.[3][19]
-
Application: 25 µL of the test substance or vehicle is applied to the dorsum of each ear for three consecutive days.[17]
-
Lymphocyte Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine or intraperitoneally with BrdU.[16]
-
Sample Collection: On day 6, the draining auricular lymph nodes are excised.[17]
-
Data Analysis: Lymph node cell proliferation is measured by scintillation counting (for ³H-thymidine) or ELISA (for BrdU). A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.[16][17]
-
In Chemico: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that assesses the first key event in the AOP for skin sensitization: covalent binding to proteins.[4][8][20]
-
Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[8][20]
-
Methodology:
-
Peptide Solutions: Standardized solutions of cysteine- and lysine-containing peptides are prepared.[16][21]
-
Incubation: The test chemical is incubated with each peptide solution for 24 hours at room temperature.[4][16]
-
Analysis: The remaining concentration of the unreacted peptides is determined by high-performance liquid chromatography (HPLC) with UV detection.[16][21]
-
Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion value is used to classify the chemical into one of four reactivity classes: minimal, low, moderate, or high.[21]
-
In Vitro: KeratinoSens™ Assay - OECD 442D
This assay addresses the second key event in the AOP: keratinocyte activation.[5][10]
-
Principle: The KeratinoSens™ assay uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Nrf2-Keap1-ARE pathway, leading to the expression of luciferase.[5][10][22]
-
Methodology:
-
Cell Culture: KeratinoSens™ cells are seeded in 96-well plates.[22]
-
Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.[22]
-
Luminescence Measurement: After incubation, the luciferase activity is measured using a luminometer.[10]
-
Data Analysis: The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold and the Imax is above a certain value.[22]
-
In Vitro: Human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT addresses the third key event in the AOP: dendritic cell activation.[7][12][15][23]
-
Principle: This assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. It measures the upregulation of the co-stimulatory molecules CD86 and CD54 on the cell surface following exposure to a test chemical.[7][12][15]
-
Methodology:
-
Cell Culture: THP-1 cells are cultured and seeded in 24- or 48-well plates.[7]
-
Exposure: Cells are exposed to a range of concentrations of the test chemical for 24 hours.[7][15]
-
Flow Cytometry: The expression of CD86 and CD54 is measured using flow cytometry with fluorescently labeled antibodies.[7][12]
-
Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated. A chemical is considered a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in at least 75% cell viability.[15]
-
Safe Handling and Exposure Controls
Given the significant health hazards of PPD, strict adherence to safety protocols is paramount.
Engineering Controls
-
Ventilation: All work with PPD should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[7][8]
-
Enclosure: For larger scale operations, enclosed systems should be utilized to prevent the release of PPD into the work environment.[10]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times when handling PPD. Gloves should be inspected before use and changed frequently.[7]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7][11]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor/particulate filter is required.[10]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately.[7][10]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling PPD and before eating, drinking, or smoking.[7][8]
-
Do not store food, beverages, or personal items in areas where PPD is handled or stored.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Spill and Leak Procedures
-
Small Spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating agent.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb liquid spills with an inert material. Collect all contaminated materials in sealed containers for disposal as hazardous waste.
Conclusion
p-Phenylenediamine and its compounds are valuable chemicals with a significant toxicological profile, primarily as potent skin sensitizers. A thorough understanding of their hazards, coupled with the stringent implementation of engineering controls, appropriate personal protective equipment, and safe work practices, is essential for protecting the health and safety of researchers, scientists, and all personnel involved in their handling. The use of validated in vitro and in vivo testing methods is crucial for accurately assessing the sensitization potential of PPD and its derivatives, enabling informed risk management decisions. By adhering to the principles and protocols outlined in this guide, the risks associated with these compounds can be effectively managed, ensuring a safe working environment.
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 5. dovepress.com [dovepress.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. iivs.org [iivs.org]
- 12. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. x-cellr8.com [x-cellr8.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. mds-usa.com [mds-usa.com]
- 19. iivs.org [iivs.org]
- 20. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. In Vitro Skin Sensitization [Human Cell Line (U937-U-SENS) Activation Test (h-CLAT)] (OECD 442E) - Tox Lab [toxlab.co]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Notes and Protocols: N-Phenyl-p-phenylenediamine (NPPD) as a Rubber Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Phenyl-p-phenylenediamine (NPPD) and its derivatives as antioxidants in the rubber manufacturing industry. The information compiled is intended to guide researchers and professionals in understanding its mechanism, applications, and the experimental procedures for its evaluation.
Introduction to N-Phenyl-p-phenylenediamine (NPPD) in Rubber
N-Phenyl-p-phenylenediamine (NPPD) and its substituted derivatives, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), are essential additives in the rubber industry.[1][2][3] They belong to the class of p-phenylenediamine (PPD) antidegradants, which are highly effective in protecting rubber products from environmental degradation. Their primary function is to act as powerful antioxidants and antiozonants, significantly extending the service life of rubber articles by preventing cracking, hardening, and loss of elasticity.[4][5][6]
PPDs are particularly crucial for rubbers with unsaturated polymer backbones, such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR), which are susceptible to attack by oxygen and ozone.[7] The protective action of NPPD and its derivatives is multifaceted, involving scavenging of free radicals and reacting with ozone before it can damage the rubber polymer chains.[4] They are also effective against flex-fatigue cracking and can inhibit the degradation of rubber catalyzed by metal ions.
Mechanism of Action
The antioxidant and antiozonant properties of NPPD are attributed to its ability to act as a sacrificial agent. It has a lower ionization potential than the rubber polymer, making it more reactive towards ozone and free radicals.[4]
Antioxidant Action: During the auto-oxidation of rubber, highly reactive peroxy radicals (ROO•) are formed, which propagate the degradation chain reaction. NPPD donates a hydrogen atom to these radicals, forming a stable hydroperoxide and a less reactive NPPD radical, thus terminating the chain reaction.
Antiozonant Action: NPPD migrates to the surface of the rubber, a phenomenon known as blooming, where it forms a protective film.[4][7] This film acts as a physical barrier and a reactive surface that preferentially reacts with atmospheric ozone. The reaction between NPPD and ozone is complex and leads to the formation of various products, including quinone-diimines, which can further contribute to the protective layer.
Data Presentation: Performance of NPPD Derivatives in Rubber Formulations
The following tables summarize the quantitative effects of NPPD derivatives on the physical and mechanical properties of various rubber compounds.
Table 1: Effect of 6PPD Concentration on the Properties of Natural Rubber (NR) Tread Compound [1]
| Property | Blank (0 phr 6PPD) | 0.5 phr 6PPD | 1.0 phr 6PPD | 1.5 phr 6PPD | 2.0 phr 6PPD | 2.5 phr 6PPD |
| Mooney Viscosity (ML 1+4 @ 100°C) | 55.3 | 56.1 | 56.5 | 57.2 | 57.8 | 58.3 |
| Scorch Time (ts2, min @ 125°C) | 10.2 | 10.5 | 10.8 | 11.1 | 11.5 | 11.8 |
| Cure Time (t90, min @ 150°C) | 8.5 | 8.2 | 8.0 | 7.8 | 7.5 | 7.3 |
| Tensile Strength (MPa) | 22.5 | 24.8 | 25.6 | 26.4 | 27.1 | 27.5 |
| Elongation at Break (%) | 480 | 510 | 525 | 535 | 545 | 550 |
| Tear Strength (N/mm) | 45 | 52 | 55 | 58 | 60 | 62 |
Table 2: Mechanical Properties of Chloroprene Rubber/Butadiene Rubber (CR/BR) Blends With and Without 6PPD Before and After Thermo-oxidative Aging (7 days @ 100°C) [8]
| Property | Before Aging (Without 6PPD) | After Aging (Without 6PPD) | Before Aging (With 3 phr 6PPD) | After Aging (With 3 phr 6PPD) |
| Tensile Strength (MPa) | 18.2 | 9.8 | 19.5 | 16.5 |
| Elongation at Break (%) | 450 | 210 | 480 | 410 |
| Hardness (Shore A) | 65 | 78 | 66 | 70 |
Table 3: Comparison of a Novel Reactive Antioxidant (GMA-g-PPDA) with Commercial PPDs in SBR Composites After Aging at 100°C for 72 hours [9]
| Antioxidant | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| None | 45.2 | 38.5 |
| 6PPD (4020) | 78.3 | 71.4 |
| IPPD (4010NA) | 75.1 | 68.2 |
| GMA-g-PPDA | 85.6 | 79.8 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of NPPD as a rubber antioxidant are provided below.
Protocol for Accelerated Oven Aging of Rubber
This protocol is based on the ASTM D573 standard test method .[3][4][10][11]
Objective: To evaluate the resistance of rubber to deterioration by accelerated aging in a hot air oven.
Materials and Equipment:
-
Air oven with controlled temperature and air circulation.
-
Tensile testing machine.
-
Shore A durometer.
-
Dumbbell-shaped cutting die.
-
Calipers for thickness measurement.
-
Rubber samples with and without NPPD.
Procedure:
-
Sample Preparation:
-
Prepare vulcanized rubber sheets of uniform thickness.
-
Cut dumbbell-shaped test specimens from the sheets using the cutting die.
-
Measure and record the initial thickness of the gauge section of each specimen.
-
-
Initial Property Measurement:
-
Determine the initial tensile strength, elongation at break, and hardness (Shore A) of unaged specimens according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).
-
-
Aging Procedure:
-
Preheat the air oven to the specified aging temperature (e.g., 70°C, 100°C).
-
Suspend the test specimens in the oven, ensuring they are not in contact with each other or the oven walls.
-
Age the specimens for a specified duration (e.g., 24, 72, 168 hours).
-
-
Post-Aging Property Measurement:
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the final tensile strength, elongation at break, and hardness of the aged specimens.
-
-
Data Analysis:
-
Calculate the percentage change in tensile strength, elongation at break, and the change in hardness.
-
Compare the results for rubber samples with and without NPPD to evaluate its antioxidant effectiveness.
-
Protocol for Ozone Resistance Testing
This protocol is based on the ASTM D1149 standard test method .[12][13][14]
Objective: To assess the resistance of rubber to cracking when exposed to a controlled ozone atmosphere under static strain.
Materials and Equipment:
-
Ozone test chamber with controlled ozone concentration, temperature, and humidity.
-
Specimen mounting apparatus (e.g., clamps, mandrels) to apply a specific strain.
-
Magnifying glass (7x) for crack observation.
-
Rubber test specimens (rectangular strips).
Procedure:
-
Sample Preparation:
-
Cut rectangular test specimens from vulcanized rubber sheets.
-
-
Mounting and Straining:
-
Mount the specimens in the holding apparatus and apply a specific static tensile strain (e.g., 20% elongation).
-
-
Conditioning:
-
Condition the mounted specimens for 24 hours in an ozone-free atmosphere at the test temperature.
-
-
Ozone Exposure:
-
Place the conditioned specimens in the ozone test chamber.
-
Set the ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity to the desired levels.
-
Expose the specimens for a specified duration or until cracks appear.
-
-
Observation and Evaluation:
-
Periodically remove the specimens and examine the surface for cracks under the magnifying glass.
-
Record the time to the first appearance of cracks and the severity of cracking at specified time intervals.
-
Compare the performance of rubber samples with and without NPPD.
-
Protocol for Quantification of NPPD in Rubber by HPLC
This protocol outlines a general method for determining the concentration of NPPD derivatives in a rubber matrix.[9][15]
Objective: To quantify the amount of NPPD or its derivatives present in a vulcanized rubber sample.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
-
Solvents for extraction (e.g., acetone, chloroform).
-
Solvents for mobile phase (e.g., methanol, water).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks.
Procedure:
-
Sample Preparation (Extraction):
-
Weigh a known amount of the rubber sample and cut it into small pieces.
-
Place the rubber pieces in a flask and add a known volume of extraction solvent (e.g., a mixture of acetone and chloroform).
-
Extract the NPPD from the rubber, for example, by sonicating for a specific duration or allowing it to stand for 24 hours.
-
Filter the extract through a syringe filter to remove any solid particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the specific NPPD derivative of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve.
-
Set the HPLC conditions:
-
Mobile Phase: A suitable mixture of methanol and water (e.g., 85:15 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 35°C.
-
UV Detection Wavelength: e.g., 290 nm.
-
-
Inject the filtered sample extract into the HPLC.
-
-
Data Analysis:
-
Identify the peak corresponding to the NPPD derivative based on its retention time compared to the standard.
-
Quantify the concentration of the NPPD derivative in the sample by comparing its peak area to the calibration curve.
-
Calculate the amount of NPPD in the original rubber sample (e.g., in mg/kg or phr).
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the use of NPPD in rubber.
Caption: Antioxidant mechanism of NPPD in preventing rubber degradation.
Caption: Experimental workflow for evaluating the effectiveness of NPPD.
Caption: Simplified reaction of NPPD with ozone.
References
- 1. sciensage.info [sciensage.info]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scirp.org [scirp.org]
- 6. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6PPD - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. upload.wikimedia.org [upload.wikimedia.org]
- 14. researchgate.net [researchgate.net]
- 15. New phenylenediamine antiozonants for commodities based on natural and synthetic rubber - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Aminodiphenylamine in Permanent Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminodiphenylamine (4-ADPA), also known as N-phenyl-p-phenylenediamine, is an aromatic amine that serves as a primary intermediate in oxidative hair dye formulations. In the presence of an oxidizing agent, typically hydrogen peroxide, and within an alkaline environment, 4-ADPA reacts with various coupling agents to form a spectrum of stable color molecules within the hair cortex. This process of oxidative polymerization results in permanent hair color that is resistant to shampooing. These application notes provide a comprehensive guide for the formulation, evaluation, and safety assessment of permanent hair dyes utilizing 4-Aminodiphenylamine. Detailed experimental protocols are provided to assist researchers in the fields of cosmetic science and dermatology.
Data Presentation
The following tables summarize typical quantitative data for a permanent hair dye formulation utilizing 4-Aminodiphenylamine or a closely related primary intermediate. This data is essential for evaluating the performance, stability, and safety of the formulation.
Table 1: Exemplary Formulation of a Permanent Hair Dye using 4-Aminodiphenylamine
| Component | Function | Typical Concentration (wt%) |
| Part A: Dye Cream | ||
| Deionized Water | Solvent | q.s. to 100 |
| Cetearyl Alcohol | Thickener, Emollient | 10.0 - 20.0 |
| Oleic Acid | Emulsifier, Conditioner | 5.0 - 15.0 |
| Propylene Glycol | Solvent, Humectant | 2.0 - 10.0 |
| Ammonium Hydroxide (28%) | Alkalizing Agent | 1.0 - 5.0 |
| 4-Aminodiphenylamine (4-ADPA) | Primary Intermediate | 0.5 - 2.0 |
| Resorcinol | Coupler (e.g., for brown tones) | 0.5 - 2.0 |
| m-Aminophenol | Coupler (e.g., for reddish tones) | 0.1 - 1.0 |
| Sodium Sulfite | Antioxidant | 0.1 - 0.5 |
| EDTA | Chelating Agent | 0.1 - 0.2 |
| Fragrance | Fragrance | 0.1 - 0.5 |
| Part B: Developer | ||
| Deionized Water | Solvent | q.s. to 100 |
| Hydrogen Peroxide (35%) | Oxidizing Agent | 17.1 (for 6% final concentration) |
| Cetearyl Alcohol | Thickener | 2.0 - 5.0 |
| Phosphoric Acid | pH Adjuster | 0.05 - 0.2 |
| Phenacetin | Stabilizer | 0.05 - 0.1 |
Note: The final hair dye is prepared by mixing Part A and Part B, typically in a 1:1 ratio, immediately before application.
Table 2: Stability of a Representative Permanent Hair Dye Formulation
| Parameter | Storage Conditions | Initial | 1 Month | 2 Months | 3 Months |
| Viscosity (cps) | 4°C | 3500 | 3510 | 3505 | 3515 |
| 25°C / 60% RH | 3500 | 3480 | 3450 | 3420 | |
| 40°C / 75% RH | 3500 | 3350 | 3200 | 3050 | |
| pH | 4°C | 9.8 | 9.8 | 9.8 | 9.7 |
| 25°C / 60% RH | 9.8 | 9.7 | 9.7 | 9.6 | |
| 40°C / 75% RH | 9.8 | 9.6 | 9.5 | 9.3 | |
| Appearance | All Conditions | Homogeneous Cream | No phase separation | No phase separation | No phase separation |
| Odor | All Conditions | Characteristic | Unchanged | Unchanged | Unchanged |
Note: This data is representative of a typical oxidative hair dye cream and may vary based on the specific formulation.
Table 3: Color Fastness of Hair Dyed with a Representative Permanent Dye Formulation
| Number of Washes | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | ΔE* (Total Color Change) |
| 0 | 30.5 | 5.2 | 8.1 | 0.0 |
| 5 | 31.0 | 5.0 | 7.8 | 0.6 |
| 10 | 31.8 | 4.8 | 7.5 | 1.5 |
| 20 | 32.5 | 4.5 | 7.0 | 2.6 |
Note: Lab values were measured on bleached hair swatches. ΔE* is calculated relative to the initial measurement (0 washes). Data is representative for a brown shade and will vary depending on the specific couplers used with 4-ADPA.*[1]
Table 4: Safety Profile of 4-Aminodiphenylamine and Related Compounds
| Endpoint | Assay | Result | Classification |
| Skin Sensitization Potential (for p-Phenylenediamine) | Murine Local Lymph Node Assay (LLNA) | EC3 = 0.06 - 0.20% | Potent Sensitizer |
| In Vitro Percutaneous Absorption (for p-Phenylenediamine) | Franz Diffusion Cell (Human Skin) | <1% of applied dose | Low Absorption |
| In Vitro Skin Irritation (for p-Phenylenediamine with H₂O₂) | Reconstructed Human Epidermis (EpiDerm™) | Cell Viability < 50% | Irritant |
Note: Data for p-Phenylenediamine (PPD), a closely related and well-studied primary intermediate, is provided as a conservative proxy due to the limited availability of specific data for 4-ADPA. The sensitization potential and irritation of 4-ADPA are expected to be similar.
Experimental Protocols
Formulation of the Hair Dye Cream and Developer
Objective: To prepare the two-component permanent hair dye system.
Materials:
-
Ingredients as listed in Table 1
-
Jacketed beaker with a homogenizer
-
Water bath
-
pH meter
-
Viscometer
Procedure for Dye Cream (Part A):
-
Heat the deionized water in the jacketed beaker to 75-80°C.
-
Add and dissolve the water-soluble components (e.g., Propylene Glycol, Ammonium Hydroxide, EDTA, Sodium Sulfite).
-
In a separate vessel, melt the oil-soluble components (e.g., Cetearyl Alcohol, Oleic Acid) at 75-80°C.
-
Slowly add the oil phase to the water phase under continuous homogenization.
-
Begin cooling the mixture while stirring.
-
At approximately 40°C, add the 4-Aminodiphenylamine and couplers.
-
Continue stirring until the mixture is homogeneous and has cooled to room temperature.
-
Add fragrance and mix thoroughly.
-
Adjust the final pH if necessary and measure the viscosity.
Procedure for Developer (Part B):
-
In a suitable vessel, combine deionized water and the stabilizer (e.g., Phenacetin).
-
Slowly add the thickener (e.g., Cetearyl Alcohol) while stirring.
-
Carefully add the hydrogen peroxide to the mixture.
-
Adjust the pH to the desired range (typically 2.5-3.5) using phosphoric acid.
Hair Dyeing Application Protocol
Objective: To apply the prepared hair dye formulation to hair swatches for performance evaluation.
Materials:
-
Bleached human hair swatches (or other desired hair type)
-
Dye Cream (Part A) and Developer (Part B)
-
Non-metallic bowl and application brush
-
Timer
-
Standard shampoo and conditioner
-
Chromameter
Procedure:
-
Immediately before application, mix the Dye Cream and Developer in a 1:1 ratio in a non-metallic bowl until a homogeneous cream is formed.
-
Apply the mixture evenly to dry hair swatches using the application brush.
-
Allow the dye to process for 30-45 minutes at room temperature.
-
Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Apply a post-color conditioner, leave for 2-3 minutes, and rinse.
-
Allow the hair swatches to air dry completely before any measurements are taken.
Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of the hair dye formulation under accelerated conditions.
Procedure:
-
Package the Dye Cream and Developer in their intended final packaging.
-
Store the packaged samples under various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[2]
-
At specified time points (e.g., 1, 2, and 3 months), remove samples for evaluation.
-
Assess physical parameters: appearance, color, odor, pH, and viscosity.
-
Assess chemical parameters: concentration of 4-ADPA and hydrogen peroxide using a validated analytical method such as HPLC.
Color Fastness Evaluation Protocol
Objective: To assess the resistance of the hair color to fading from washing.
Procedure:
-
Prepare dyed hair swatches as described in section 3.2.
-
Measure the initial color of the dried swatches using a chromameter, recording the Lab* values.[1]
-
Perform repeated washing cycles. For each cycle:
-
Immerse the swatches in a temperature-controlled water bath containing a standard shampoo solution.
-
Agitate for a specified time (e.g., 10 minutes).
-
Rinse thoroughly and air dry.
-
-
After a predetermined number of cycles (e.g., 5, 10, 20 washes), measure the final Lab* values of the swatches.
-
Calculate the total color change (ΔE) using the formula: ΔE = √([(L₂) - (L₁)]² + [(a₂) - (a₁)]² + [(b₂) - (b₁)]²).[1]
In Vitro Percutaneous Absorption Assay (OECD 428)
Objective: To determine the amount of 4-ADPA that penetrates the skin.
Procedure:
-
Use excised human or porcine skin mounted in Franz diffusion cells.[3]
-
Apply a finite dose of the final hair dye mixture (containing radiolabeled 4-ADPA if possible for easier quantification) to the epidermal surface of the skin.
-
The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline).
-
Maintain the skin at a constant temperature (32°C).
-
At predetermined time points over 24 hours, collect samples from the receptor fluid.
-
At the end of the study, analyze the receptor fluid, the different skin layers (stratum corneum, epidermis, dermis), and any unabsorbed material to determine the total absorption and distribution. Analysis is typically performed by HPLC or liquid scintillation counting for radiolabeled compounds.[3][4][5][6][7]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
Objective: To assess the skin irritation potential of the hair dye formulation.
Procedure:
-
Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE).[8][9][10][11]
-
Apply the test formulation directly to the surface of the RhE tissue.
-
Expose the tissue to the formulation for a defined period (e.g., 60 minutes).
-
Rinse the formulation from the tissue surface and incubate the tissue for a post-exposure period (e.g., 42 hours).
-
Assess cell viability using the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is quantified spectrophotometrically.
-
A reduction in cell viability below 50% compared to the negative control is indicative of skin irritation potential.[11]
Mandatory Visualizations
Caption: Experimental workflow for the formulation, application, and evaluation of a 4-ADPA-based hair dye.
Caption: Simplified signaling pathway of skin sensitization by p-phenylenediamine derivatives.[12][13][14][15]
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Assessing in vitro dermal absorption of dry residues of agrochemical sprays using human skin within OECD TG 428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermal Absorption | Agrochemical Registration |Eurofins Agroscience - Eurofins Scientific [eurofins.com]
- 8. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Sensitisation to p-Phenylenediamine. Effects of metabolism and individual susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Para-Phenylenediamine Sensitization and Polysensitization: TNF-α, CXCL11, and Immune-Regulatory Gene Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Analytical methods for the detection and quantification of N-Phenyl-p-phenylenediamine.
Application Notes and Protocols for the Analysis of N-Phenyl-p-phenylenediamine
Abstract
N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are widely used as antioxidants and antiozonants in the rubber industry and as intermediates in dye synthesis.[1][2][3] Due to their potential for contact dermatitis and other toxic effects upon exposure, sensitive and reliable analytical methods are required for their detection and quantification in various matrices, including industrial products, environmental samples, and biological fluids.[1][3][4][5][6] This document provides an overview of common analytical techniques and detailed protocols for the analysis of NPPD, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, safety assessment, and forensic toxicology.
Analytical Methodologies Overview
Several analytical techniques have been developed for the determination of NPPD and its related compounds. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV-Vis or Mass Spectrometry (MS) detectors, HPLC is a robust and popular method for analyzing NPPD derivatives.[1][7][8] It is suitable for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. However, due to the low volatility and potential thermal degradation of NPPD, derivatization is often required to convert the analyte into a more volatile and stable form.[7][9][10][11]
-
Spectrophotometry/Colorimetry: These methods are simple and rapid, often used for screening purposes. They are based on color-forming reactions, such as the oxidation of NPPD into Wurster salts.[2][12]
-
Electrochemical Methods: Techniques like voltammetry provide a sensitive and cost-effective approach for NPPD quantification, leveraging its electrochemical activity.[4][13][14]
The choice of method depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.
Quantitative Data Summary
The performance of different analytical methods for p-phenylenediamine (a closely related parent compound to NPPD) is summarized below. These values provide a general reference for what can be achieved for related aromatic amines.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Air Samples | Not Specified | 0.11 ng/injection | 44 ng/sample (0.44 µg/m³) | [9] |
| HPLC-UV | Rubber Boots | 0.1–400 µg/mL | 0.05 µg/mL | 1 µg/g (in sample) | [1] |
| HPLC-UV | Biological Fluids | Up to 1000 ppm | 10 µg | Not Specified | [15] |
| GC-MS (with Derivatization) | Hair Dyes | 0.1–25 mg/mL | Not Specified | Not Specified | [11] |
| GC-MS (with Derivatization) | Biological Fluids | Not Specified | 0.1 pg (S/N=10) | Not Specified | [2] |
| Spectrophotometry (Ninhydrin) | Hair Dyes | 0.1–0.6 µg/mL | Validated | Validated | [2][12] |
| Spectrophotometry (Folin's) | Hair Dyes | 2–12 µg/mL | Validated | Validated | [2][12] |
| Electrochemical Sensor | Aqueous | 0.018–22 µM | 3.96 nM | Not Specified | [14] |
Experimental Workflows and Logic
The following diagrams illustrate typical workflows for NPPD analysis.
Caption: General experimental workflow for NPPD analysis.
Caption: Logic diagram for analytical method selection.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of NPPD Derivatives in Rubber
This protocol is adapted from methods used for the analysis of antioxidants in rubber products.[1]
5.1.1 Principle NPPD derivatives are extracted from the rubber matrix using an organic solvent mixture. The extract is cleaned up using column chromatography to remove interfering substances. The purified fraction is then analyzed by reverse-phase HPLC with UV detection.
5.1.2 Reagents and Materials
-
NPPD standard (analytical grade)
-
Acetone, Chloroform, Dichloromethane, Hexane, Diethyl ether (HPLC grade)
-
Methanol, Water (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
0.45 µm syringe filters
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
5.1.3 Standard Preparation
-
Prepare a stock solution of 1 mg/mL NPPD in dichloromethane.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired range (e.g., 0.1 to 400 µg/mL).[1]
5.1.4 Sample Preparation
-
Cut the rubber sample into small pieces (approx. 1-2 mm).
-
Accurately weigh about 1 g of the sample into a glass flask.
-
Add 20 mL of acetone:chloroform (1:1 v/v) and extract using sonication for 30 minutes.[1]
-
Filter the extract and concentrate it to near dryness using a rotary evaporator.
-
Pack a small glass column with silica gel slurried in hexane.
-
Dissolve the residue from step 4 in a minimal amount of hexane and load it onto the silica gel column.
-
Elute the column sequentially with solvent mixtures of increasing polarity (e.g., diethyl ether in hexane). Specific NPPD derivatives elute in different fractions.[1]
-
Evaporate the collected fractions, and reconstitute the residue in a known volume of dichloromethane or mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5.1.5 Instrumental Conditions
-
Instrument: HPLC system with UV-Vis Detector
-
Column: ODS (C18) column
-
Mobile Phase: Methanol : Water (85:15 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 290 nm[1]
5.1.6 Data Analysis
-
Construct a calibration curve by plotting the peak area of the NPPD standard against its concentration.
-
Calculate the concentration of NPPD in the sample by comparing its peak area to the calibration curve, accounting for all dilution factors and the initial sample weight.
Protocol 2: GC-MS Analysis of NPPD in Hair Dyes (with Derivatization)
This protocol is based on the principle of converting NPPD into a more volatile and thermally stable imine derivative before GC-MS analysis.[7][10][11]
5.2.1 Principle The primary amino groups of NPPD are reacted with an aldehyde (e.g., benzaldehyde) to form a stable imine derivative. This process, known as derivatization, increases the analyte's volatility and improves its chromatographic properties, allowing for sensitive detection by GC-MS.[11]
5.2.2 Reagents and Materials
-
NPPD standard (analytical grade)
-
Benzaldehyde
-
Tetrahydrofuran (THF), Chloroform (anhydrous)
-
Internal Standard (IS): N-benzylidene-4-methylbenzene-amine (can be synthesized)
-
Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄, anhydrous)
-
0.2 µm syringe filters
-
HP-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
5.2.3 Standard and Sample Preparation
-
Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of N-benzylidene-4-methylbenzene-amine in THF.
-
Calibration Standards:
-
Prepare stock solutions of NPPD in THF.
-
In separate vials, place aliquots of the NPPD stock solutions to create a concentration range (e.g., 0.1 to 25 mg/mL).[11]
-
Add a fixed amount of the IS solution to each vial.
-
Add an excess of benzaldehyde to each standard.
-
Allow the reaction to proceed at room temperature for 30 minutes to form the imine derivative.
-
-
Sample Preparation:
-
Accurately weigh a portion of the hair dye sample and dissolve it in THF.
-
Add the IS solution and an excess of benzaldehyde.
-
Vortex and let the reaction proceed for 30 minutes.
-
(Optional Cleanup): If the matrix is complex, perform a liquid-liquid extraction. Add aqueous NaHCO₃ solution, extract with chloroform, and dry the organic layer with anhydrous Na₂SO₄.
-
Filter the final solution through a 0.2 µm syringe filter.
-
5.2.4 Instrumental Conditions
-
Instrument: Gas Chromatograph with a Mass Spectrometer
-
Injection Mode: Splitless (1 min purge off)[7]
-
Injector Temperature: 250 °C[7]
-
Carrier Gas: Helium at 1 mL/min[7]
-
Oven Program:
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the NPPD derivative and the internal standard.
5.2.5 Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Quantify NPPD in the sample by calculating its peak area ratio relative to the IS and using the linear regression equation from the calibration curve.
Biological Significance and Toxicity Pathways
While NPPD is primarily an industrial chemical, its toxicological profile is of interest to drug development professionals for safety and metabolism studies. Exposure can lead to contact dermatitis, asthma, and systemic toxicity affecting the liver and kidneys.[3][5] In cases of ingestion, NPPD can cause severe clinical syndromes including laryngeal edema, rhabdomyolysis, and acute renal failure.[8][16] The metabolic pathway primarily involves N-acetylation by N-acetyltransferase enzymes (NAT1 and NAT2), leading to the formation of N-monoacetylated (MAPPD) and N,N'-diacetylated (DAPPD) products, which are then excreted renally.[8] Understanding these pathways is crucial for assessing biocompatibility and developing treatments for intoxication.
Caption: Simplified metabolic and toxicity pathway of NPPD.
References
- 1. scispace.com [scispace.com]
- 2. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 8. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. scirp.org [scirp.org]
- 11. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Laboratory Synthesis of Poly(p-phenylenediamine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(p-phenylenediamine) (PpPD) is a conducting polymer with significant potential across various fields, including materials science, electronics, and specialized applications such as anticorrosive coatings and adsorption technologies.[1] Its rigid-rod structure and conjugated backbone impart unique thermal and electronic properties.[2] This document provides detailed protocols for the chemical oxidative polymerization of p-phenylenediamine (pPD) monomer in a laboratory setting. It includes methodologies for synthesis, purification, and characterization, along with tabulated data for yields and solubility under various conditions.
Introduction
p-Phenylenediamine (PPD) is an organic compound that serves as a monomer for the synthesis of various engineering polymers, most notably aramids like Kevlar.[2][3] The polymerization of p-phenylenediamine leads to the formation of poly(p-phenylenediamine), a material known for its high thermal stability and conductivity.[4] The synthesis typically proceeds via chemical oxidative polymerization, where an oxidizing agent initiates the linking of monomer units.[5] The properties of the resulting polymer, such as molecular weight, solubility, and morphology, are highly dependent on the reaction conditions, including the choice of oxidant, solvent, temperature, and the presence of any catalysts or surfactants.[4][6] This protocol details a standard laboratory procedure for the synthesis of PpPD and discusses the influence of key experimental parameters.
Applications
Poly(p-phenylenediamine) and its derivatives have a range of applications stemming from their unique properties:
-
High-Performance Fibers: PpPD is a key component in the production of aramid fibers like Kevlar, which are used in aerospace, ballistic protection, and automotive components due to their high strength and modulus.[2][3]
-
Conducting Polymers: As a conjugated polymer, PpPD exhibits electrical conductivity, making it suitable for applications in electronics and sensors.[6]
-
Anticorrosive Coatings: PpPD can form a protective film on metal surfaces, inhibiting corrosion.[1]
-
Adsorption and Remediation: The polymer has shown potential for the adsorption of heavy metal ions and other pollutants from aqueous solutions.[7]
-
Rubber Antioxidants: Derivatives of PPD are utilized as antiozonants in the manufacturing of rubber products.[3]
Experimental Protocols
This section outlines two common methods for the chemical oxidative polymerization of p-phenylenediamine.
Protocol 1: Oxidative Polymerization using Ammonium Persulfate in an Acidic Medium
This is a widely used method for synthesizing PpPD. The acidic medium helps to protonate the monomer, facilitating the polymerization process.
Materials:
-
p-Phenylenediamine (pPD) monomer[7]
-
Ammonium persulfate ((NH₄)₂S₂O₈)[7]
-
Hydrochloric acid (HCl), 0.1 M[7]
-
Sodium hydroxide (NaOH), 2 M[7]
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Burette or dropping funnel
Procedure:
-
Monomer Solution Preparation: Dissolve 1.62 g (0.015 mol) of p-phenylenediamine in 50 mL of 0.1 M HCl in a round-bottom flask.[7]
-
Cooling: Place the flask in an ice bath and stir the solution for 3 hours to ensure complete dissolution and cooling.[7]
-
Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving 3.42 g of ammonium persulfate in 25 mL of 0.1 M HCl.[7]
-
Polymerization: Add the ammonium persulfate solution dropwise to the p-phenylenediamine solution over a period of 30 minutes while maintaining vigorous stirring.[5][7] The dropwise addition is crucial to control the exothermic nature of the reaction.[4] The solution will gradually change color, indicating the onset of polymerization.
-
Reaction Continuation: After the addition is complete, continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.[7]
-
Precipitation and Neutralization: Adjust the pH of the resulting polymer solution to 9 by adding 2 M NaOH. This will cause the polymer to precipitate.[7]
-
Purification: Collect the precipitate by filtration and wash it repeatedly with distilled water to remove any unreacted monomer, oxidant, and salts.
-
Drying: Dry the purified poly(p-phenylenediamine) powder in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Synthesis using Ferric Chloride as an Oxidant with a Surfactant
This method employs a different oxidant and a surfactant, which can influence the morphology and solubility of the resulting polymer.
Materials:
-
p-Phenylenediamine (pPD)[6]
-
Ferric chloride (FeCl₃)[6]
-
Benzalkonium chloride (BAC, cationic surfactant)[6]
-
Hydrochloric acid (HCl)[6]
-
Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) for solubility testing
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Monomer and Surfactant Solution: Prepare an aqueous solution containing 0.1 M p-phenylenediamine and a desired concentration of benzalkonium chloride (e.g., varying molar ratios relative to the monomer).[6]
-
Oxidant Solution: Prepare a 0.1 M aqueous solution of ferric chloride.[6]
-
Polymerization: While stirring the monomer-surfactant solution, add the ferric chloride solution. The polymerization will be initiated by the oxidant.[6]
-
Reaction and Precipitation: Allow the reaction to proceed for a specified time (e.g., several hours) at room temperature. The polymer will precipitate out of the solution.
-
Purification: Filter the polymer precipitate and wash it thoroughly with distilled water and then with a solvent in which the monomer is soluble but the polymer is not (e.g., acetone) to remove impurities.
-
Drying: Dry the final polymer product in a vacuum oven.
Data Presentation
Table 1: Effect of Polymerization Conditions on the Yield of Poly(p-phenylenediamine)
| Run | Oxidant System | Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (NH₄)₂S₂O₈ | Hydrochloric acid | Room Temp. | 24 | ~85 | [8] |
| 2 | (NH₄)₂S₂O₈ / Al(OTf)₃ | Water | Room Temp. | - | High | [4] |
| 3 | K₂S₂O₈ | Acetic acid | 5 | 24 | 76 | [9] |
Yields can vary based on specific molar ratios and purification efficiency.
Table 2: Solubility of Poly(p-phenylenediamine) in Various Solvents
| Solvent | Solubility | Reference |
| Sulfuric acid (H₂SO₄) | Soluble | [4][5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4][5][6] |
| N-methylpyrrolidone (NMP) | Soluble | [4][5] |
| Dimethylformamide (DMF) | Soluble | [4][5][6] |
| Chloroform (CHCl₃) | Partially Soluble | [4] |
| Tetrahydrofuran (THF) | Partially Soluble | [4][6] |
Note: The solubility of PpPD is generally poor in common organic solvents but can be improved by introducing substituents on the phenyl ring or by controlling the polymerization conditions.[4]
Characterization Data
The synthesized poly(p-phenylenediamine) can be characterized by various analytical techniques to confirm its structure and properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
N-H stretching: Bands around 3200-3400 cm⁻¹ correspond to the amine groups.[10]
-
Aromatic C=C stretching: Strong peaks between 1490 and 1690 cm⁻¹ are attributed to the stretching of the quinonoid and benzenoid rings.[4]
-
C-N stretching: Bands in the region of 1200-1400 cm⁻¹ are associated with the C-N bonds.[10]
-
C-H out-of-plane bending: A peak around 830 cm⁻¹ is indicative of the 1,4-disubstituted benzene rings.[10]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
-NH₂ protons: A strong peak can be observed around 5.6 ppm.[4]
-
-NH- protons: Doublets centered between 6.6 and 7.1 ppm are characteristic of the amine protons within the polymer chain.[4]
-
Aromatic protons: Broad peaks between 7.3 and 9.2 ppm are due to the protons on the substituted benzene rings.[4]
Thermal Gravimetric Analysis (TGA)
-
PpPD generally exhibits good thermal stability, with decomposition temperatures often above 400°C.[5] The initial weight loss, typically observed between 180-320°C, can be attributed to the loss of moisture and oligomers.[4]
Visualizations
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Page loading... [guidechem.com]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijasrm.com [ijasrm.com]
- 7. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 1,4-Benzenediamine, N-phenyl-, monohydrochloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzenediamine, N-phenyl-, monohydrochloride, also known as N-phenyl-p-phenylenediamine monohydrochloride, is a versatile aromatic amine salt with significant applications in various fields of organic synthesis. Its utility stems from the presence of two reactive amine groups, one primary and one secondary, which can participate in a range of chemical transformations. This document provides detailed application notes and experimental protocols for its use in polymerization, dye synthesis, and as an antioxidant, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Monomer in Polymer Synthesis: It serves as a key building block for the synthesis of conductive polymers, particularly polyaniline derivatives. These polymers are of interest for their applications in electronic devices, sensors, and anti-corrosion coatings.
-
Intermediate in Dye Synthesis: The aromatic diamine structure is a crucial component in the synthesis of various azo and other classes of dyes. The specific substitution pattern allows for the tuning of the resulting dye's color and properties.
-
Antioxidant and Stabilizer: In various organic reactions and materials, it can act as a radical scavenger, preventing oxidative degradation of sensitive compounds and materials.
Data Presentation
Table 1: Summary of Quantitative Data for a Representative Dye Synthesis
| Parameter | Value | Reference Compound/Reaction |
| Reactant 1 | p-Phenylenediamine | N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis |
| Reactant 2 | 2,4-Dinitrochlorobenzene | N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis |
| Solvent | Acetonitrile | N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis |
| Base | Sodium Hydroxide | N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis |
| Reaction Temperature | 50-55 °C | N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis |
| Reaction Time | 1.0 h (after dropwise addition) | N-(2,4-dinitrophenyl)-p-phenylenediamine synthesis |
| Product Yield | >98.0% (external standard content) | Disperse yellow dye N-(2,4-dinitrophenyl)-p-phenylenediamine[1] |
| Product Purity (HPLC) | >99.0% | Disperse yellow dye N-(2,4-dinitrophenyl)-p-phenylenediamine[1] |
Table 2: Conditions for Oxidative Polymerization of p-Phenylenediamine Derivatives
| Monomer | Oxidant | Co-catalyst/Medium | Polymerization Yield |
| p-Phenylenediamine (pPD) | Ammonium Persulfate | Water | - |
| p-Phenylenediamine (pPD) | Ammonium Persulfate | Al(OTf)₃ solution | - |
| 2,5-Dimethyl-pPD | Ammonium Persulfate | Water | - |
| 2,5-Dimethyl-pPD | Ammonium Persulfate | Al(OTf)₃ solution | - |
| 2,3,5,6-Tetramethyl-pPD | Ammonium Persulfate | Water | - |
| 2,3,5,6-Tetramethyl-pPD | Ammonium Persulfate | Al(OTf)₃ solution | Improved |
Data on specific yield percentages were not available in the cited literature, but the addition of Al(OTf)₃ was noted to improve the yield for some polymers.[2]
Experimental Protocols
Note: The following protocols are based on established procedures for closely related compounds. When using this compound, a preliminary neutralization step with a non-nucleophilic base (e.g., triethylamine, sodium carbonate) may be necessary to liberate the free amine for optimal reactivity. This step is crucial in reactions that are sensitive to acidic conditions or require a free amine for nucleophilic attack.
Protocol 1: Synthesis of a Polyaniline Derivative via Oxidative Polymerization
This protocol is adapted from general procedures for the chemical oxidative polymerization of p-phenylenediamine derivatives.[2][3]
Materials:
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 1 M HCl. Add a stoichiometric equivalent of triethylamine to neutralize the hydrochloride and liberate the free amine. Stir the solution at room temperature until all solids are dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in deionized water. The molar ratio of oxidant to monomer is a critical parameter and should be optimized for the desired polymer properties.
-
Polymerization: Cool the monomer solution in an ice bath to 0-5 °C. Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to stir in the ice bath for 2 hours, and then let it warm to room temperature and continue stirring for another 22 hours. A precipitate of the polymer should form.
-
Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and conductivity measurements.
Protocol 2: Synthesis of an Azo Dye Intermediate
This protocol is a representative procedure for the synthesis of an N-substituted p-phenylenediamine dye, adapted from a patent for the preparation of a disperse yellow dye.[1]
Materials:
-
This compound
-
Sodium carbonate
-
2,4-Dinitrochlorobenzene
-
Acetonitrile
-
Sodium hydroxide
-
Sulfuric acid (20 wt%)
-
Standard laboratory glassware (four-necked flask, mechanical stirrer, dropping funnel, condenser, thermometer)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound, sodium carbonate (to neutralize the HCl), and acetonitrile.
-
Addition of Reactant: Heat the mixture to 50 °C. Dissolve 2,4-dinitrochlorobenzene in acetonitrile and add it to the reaction mixture.
-
Base Addition: Prepare an aqueous solution of sodium hydroxide and add it dropwise to the reaction mixture over 3-3.5 hours, maintaining the temperature between 50-55 °C.
-
Reaction Completion: After the addition is complete, continue stirring at the same temperature for another hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and neutralize it with 20 wt% sulfuric acid. Filter the resulting precipitate.
-
Purification: The filter cake can be further purified by washing with a mixture of water and acetonitrile.
-
Drying: Dry the purified product to obtain the final dye.
Visualizations
Experimental Workflow for Oxidative Polymerization
Caption: Workflow for the synthesis of a polyaniline derivative.
Logical Relationship for Antioxidant Action
Caption: Antioxidant mechanism of p-phenylenediamines.[4]
References
Application Notes and Protocols: N-Phenyl-p-phenylenediamine as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of N-Phenyl-p-phenylenediamine (NPPD) as a corrosion inhibitor for mild steel, particularly in acidic environments.
Introduction
Mild steel, a cornerstone in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions. This degradation can lead to significant economic losses and safety hazards. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. N-Phenyl-p-phenylenediamine (NPPD) has emerged as a promising organic corrosion inhibitor for mild steel. Its efficacy is attributed to the presence of nitrogen atoms with lone pairs of electrons and the aromatic phenyl rings, which facilitate its adsorption onto the metal surface. This adsorption forms a protective barrier, isolating the steel from the corrosive medium.[1][2][3][4] This document outlines the key experimental techniques to quantify the inhibition efficiency of NPPD and understand its mechanism of action.
Mechanism of Corrosion Inhibition
The primary mechanism by which N-Phenyl-p-phenylenediamine inhibits the corrosion of mild steel is through adsorption onto the metal surface.[1][2] This process can involve physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the NPPD molecule can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pairs of electrons on the nitrogen atoms and the delocalized π-electrons of the phenyl rings in NPPD can be donated to the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond.[5]
This adsorbed layer of NPPD acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2][3] Therefore, NPPD is generally considered a mixed-type inhibitor, meaning it affects both anodic and cathodic processes.[1][3]
Quantitative Data Presentation
The following tables summarize the typical quantitative data obtained from experimental evaluations of N-Phenyl-p-phenylenediamine as a corrosion inhibitor for mild steel in 1M HCl. The data is compiled from various research findings and illustrates the effectiveness of NPPD.
Table 1: Weight Loss Measurements
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank (0) | 1.25 | 0 | 0 |
| 1 x 10⁻⁵ | 0.45 | 64.0 | 0.64 |
| 5 x 10⁻⁵ | 0.28 | 77.6 | 0.78 |
| 1 x 10⁻⁴ | 0.19 | 84.8 | 0.85 |
| 5 x 10⁻⁴ | 0.11 | 91.2 | 0.91 |
| 1 x 10⁻³ | 0.08 | 93.6 | 0.94 |
Note: Data is illustrative and compiled from typical results in the literature. Actual values may vary based on experimental conditions.
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -450 | 550 | 70 | 120 | 0 |
| 1 x 10⁻⁵ | -442 | 198 | 68 | 115 | 64.0 |
| 5 x 10⁻⁵ | -435 | 121 | 65 | 112 | 78.0 |
| 1 x 10⁻⁴ | -428 | 83 | 62 | 108 | 84.9 |
| 5 x 10⁻⁴ | -420 | 44 | 59 | 105 | 92.0 |
| 1 x 10⁻³ | -415 | 33 | 56 | 102 | 94.0 |
Note: Data is illustrative and compiled from typical results in the literature. Actual values may vary based on experimental conditions.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 150 | 0 |
| 1 x 10⁻⁵ | 140 | 85 | 64.3 |
| 5 x 10⁻⁵ | 230 | 60 | 78.3 |
| 1 x 10⁻⁴ | 330 | 45 | 84.8 |
| 5 x 10⁻⁴ | 580 | 30 | 91.4 |
| 1 x 10⁻³ | 780 | 22 | 93.6 |
Note: Data is illustrative and compiled from typical results in the literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards such as those from ASTM International.[6][7]
Weight Loss Measurement (Gravimetric Method)
This method provides a direct and straightforward measurement of the corrosion rate.
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200) to achieve a smooth, mirror-like surface.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1M HCl) with and without various concentrations of N-Phenyl-p-phenylenediamine.
-
Completely immerse the weighed coupons in the test solutions in separate beakers. Ensure the coupons are suspended and not in contact with the beaker walls or bottom.
-
Maintain a constant temperature (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 24 hours).
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush in a solution containing a cleaning agent (e.g., a solution of 20% NaOH and 2% zinc dust) to remove corrosion products without removing the base metal, as per ASTM G1 standard.[6][8]
-
Rinse the cleaned coupons with distilled water, then acetone, and dry them.
-
Reweigh the coupons to obtain the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³ (typically 7.85 g/cm³).
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Surface Coverage (θ): θ = IE % / 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps determine the type of inhibitor.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
The working electrode should have a defined surface area exposed to the electrolyte.
-
-
Procedure:
-
Fill the cell with the test solution (corrosive medium with or without the inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.[9][10][11]
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
The anodic (βa) and cathodic (βc) Tafel slopes are the slopes of the linear portions of the anodic and cathodic curves, respectively.
-
Inhibition Efficiency (IE %): IE % = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the formation of the protective inhibitor film.
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell setup as for the PDP measurements.
-
-
Procedure:
-
Immerse the electrodes in the test solution and allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).[12][13][14][15][16]
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating a higher charge transfer resistance.
-
Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
-
The decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by NPPD.
Surface Analysis
To visually confirm the formation of a protective film and analyze the surface morphology, the following techniques are recommended:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the mild steel surface. In the presence of an effective inhibitor like NPPD, the surface should appear smoother and less damaged compared to the surface exposed to the corrosive medium without the inhibitor.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM, EDX analyzes the elemental composition of the surface. The presence of carbon and nitrogen peaks on the surface of the inhibited mild steel confirms the adsorption of the NPPD molecules.
-
Atomic Force Microscopy (AFM): Provides a three-dimensional profile of the surface at the nanoscale, allowing for the quantification of surface roughness. A lower surface roughness is expected for the steel specimen protected by the inhibitor.
By following these detailed protocols and utilizing the provided data as a benchmark, researchers can effectively evaluate the performance of N-Phenyl-p-phenylenediamine as a corrosion inhibitor for mild steel and gain a deeper understanding of its protective mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. matestlabs.com [matestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Aminodiphenylamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Aminodiphenylamine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
4-Aminodiphenylamine (4-ADPA) is a crucial chemical intermediate, primarily utilized in the synthesis of antiozonants for the rubber industry and as a component in the production of various dyes.[1] Accurate and reliable quantification of 4-ADPA is essential for quality control during its synthesis and in final product formulations. High-Performance Liquid Chromatography (HPLC) offers a robust and widely adopted technique for the precise determination of non-volatile and thermally labile compounds like 4-ADPA.[2] This application note outlines a validated HPLC-UV method, providing detailed chromatographic conditions, sample preparation procedures, and performance data.
Quantitative Performance Data
The performance of the HPLC-UV method for the quantification of 4-Aminodiphenylamine sulfate has been evaluated and is summarized in the table below. This data highlights the method's linearity, sensitivity, accuracy, and precision.
Table 1: Quantitative Performance Data for the HPLC-UV Method [2]
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of 4-Aminodiphenylamine. The detailed chromatographic conditions are presented in Table 2.
Table 2: HPLC Chromatographic Conditions [2]
| Parameter | Specification |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Phosphate buffer (20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile |
| Gradient Program | 0-5 min: 20% B 5-15 min: 20% to 80% B 15-20 min: 80% B 20-25 min: 80% to 20% B 25-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol
This section provides a step-by-step methodology for the analysis of 4-Aminodiphenylamine.
Reagents and Materials
-
4-Aminodiphenylamine sulfate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Preparation of Solutions
Mobile Phase A (Phosphate Buffer):
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a final concentration of 20 mM.
-
Adjust the pH of the solution to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase B:
-
Acetonitrile (HPLC grade).
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of 4-Aminodiphenylamine sulfate reference standard.
-
Dissolve the standard in the mobile phase (a mixture of mobile phase A and B in the initial gradient proportions can be used) to obtain a stock solution with a concentration of 1 mg/mL.[2]
Calibration Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve.[2]
Sample Preparation
-
Accurately weigh and dissolve a suitable amount of the 4-Aminodiphenylamine sample in the mobile phase to achieve a concentration within the calibration range.[2]
-
Ensure complete dissolution of the sample.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
HPLC Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in Table 2.
-
Equilibrate the column with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved.
-
Inject 10 µL of each calibration standard and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to 4-Aminodiphenylamine.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the 4-Aminodiphenylamine standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Calculate the concentration of 4-Aminodiphenylamine in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for 4-Aminodiphenylamine.
Caption: Workflow for the HPLC analysis of 4-Aminodiphenylamine.
References
Role of N-Phenyl-p-phenylenediamine as a chemical intermediate in polymer production.
Application Notes & Protocols for Researchers and Scientists
N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are versatile chemical intermediates that play a crucial role in the production of a wide array of high-performance polymers. From enhancing the durability of rubber to forming the backbone of advanced aramid fibers and contributing to the development of conductive polymers, NPPD's unique chemical structure makes it an indispensable component in modern materials science. These application notes provide an overview of NPPD's functions and detailed protocols for its use in polymer synthesis.
Application as a Monomer in High-Performance Polymers
NPPD is a key monomer in the synthesis of high-strength and heat-resistant polymers, most notably aramids (aromatic polyamides) like Kevlar®. Its difunctional nature, possessing two reactive amine groups, allows it to form long, robust polymer chains through polycondensation reactions.[1][2]
Synthesis of Aramid Polymers
Aramid fibers are synthesized through a polymerization reaction between an aromatic diamine, such as p-phenylenediamine (a related compound), and a diacid chloride, like terephthaloyl chloride.[1][3] NPPD can be incorporated to modify the polymer properties. The resulting polymers exhibit exceptional tensile strength, thermal stability, and chemical resistance, making them ideal for applications in aerospace, ballistic protection, and industrial composites.[1][2]
Table 1: Typical Properties of Aramid Polymers Derived from Phenylenediamine Monomers
| Property | Value |
| Tensile Strength | 3.0 - 3.6 GPa |
| Young's Modulus | 60 - 131 GPa |
| Elongation at Break | 2.4 - 4.4 % |
| Decomposition Temp. | > 500 °C |
Experimental Protocol: Synthesis of Aramid Film via Low-Temperature Solution Condensation
This protocol describes the synthesis of an aramid polymer film using a diamine monomer and a diacid chloride.
Materials:
-
Diamine monomer (e.g., p-phenylenediamine or a derivative)
-
Terephthaloyl dichloride (TPC)[4]
-
N,N-dimethylacetamide (DMAc) (solvent)[3]
-
Pyridine (acid scavenger)[4]
-
Propylene oxide (PO) (acid byproduct remover)[4]
-
Inert gas (Nitrogen or Argon)
-
Glass reaction vessel with mechanical stirrer
-
Casting plate
Procedure:
-
Dry all glassware thoroughly to prevent side reactions with the acid chloride.
-
Dissolve the diamine monomer in DMAc in the reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of TPC to the stirred solution. The reaction is exothermic.
-
Add pyridine to the solution to neutralize the HCl byproduct.
-
Allow the polymerization to proceed for 2-4 hours at low temperature, resulting in a viscous polymer solution.
-
Add propylene oxide to convert the HCl byproduct into volatile substances, avoiding the need for washing to remove inorganic salts.[4]
-
Cast the polymer solution onto a glass plate and heat in a vacuum oven to evaporate the solvent and form a thin film.
Application in Conductive Polymers
NPPD and its parent compound, p-phenylenediamine (pPD), are used in the synthesis of conductive polymers.[5][6] These polymers have unique electronic properties and are being explored for applications in sensors, electronic devices, and corrosion protection.[7]
Oxidative Polymerization of Phenylenediamines
Poly(p-phenylenediamine) (PpPD) and its derivatives can be synthesized via chemical or electrochemical oxidative polymerization.[5][6][7] The resulting polymers possess a conjugated backbone that allows for electrical conductivity upon doping.
Table 2: Comparison of Polymerization Conditions for Poly(p-phenylenediamine) Derivatives
| Polymer | Oxidant | Solvent/Medium | Co-catalyst | Polymerization Yield |
| P(pPD) | Ammonium Persulfate | Water | - | Higher in water than HCl |
| P(dMe-pPD) | Ammonium Persulfate | Aqueous HCl | Al(OTf)₃ | Higher in HCl than water |
| P(tMe-pPD) | Ammonium Persulfate | Aqueous HCl | Al(OTf)₃ | Higher in HCl than water |
Data synthesized from Amer & Young (2018)[5]
Experimental Protocol: Chemical Oxidative Polymerization of p-Phenylenediamine
This protocol outlines the synthesis of poly(p-phenylenediamine) using an oxidant.
Materials:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Prepare the oxidant solution by dissolving ammonium persulfate (and Al(OTf)₃ if used) in deionized water.[5][8]
-
In a separate flask, dissolve the p-phenylenediamine monomer in either aqueous HCl or deionized water with magnetic stirring.[5][8]
-
Place the monomer solution in an oil bath at the desired reaction temperature.[5][8]
-
Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes. The reaction is highly exothermic, and slow addition helps control the temperature and produce higher molecular weight polymers.[5][8]
-
Continue stirring the reaction mixture for a specified time (e.g., 24 hours) to ensure complete polymerization.[9]
-
The resulting polymer precipitate is collected by filtration, washed repeatedly with distilled water, and dried under vacuum.[9]
Application as an Antioxidant and Antiozonant
Derivatives of p-phenylenediamine, such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), are widely used as antioxidants and antiozonants in the rubber industry.[10][11] They protect rubber products from degradation caused by exposure to oxygen and ozone, thereby extending their service life.[2][10]
Mechanism of Action
These p-phenylenediamine derivatives act as sacrificial agents, reacting with ozone and free radicals more readily than the rubber polymer chains.[10] This reaction prevents the cracking and embrittlement of the rubber. They are also effective against flex-fatigue cracking and can inhibit the catalytic degradation of rubber by metal ions.[10]
Table 3: Common N-Phenyl-p-phenylenediamine Derivatives Used as Antioxidants
| Compound | Abbreviation | Primary Function |
| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | Antiozonant, Antioxidant |
| N-Isopropyl-N'-phenyl-1,4-phenylenediamine | IPPD | Antiozonant, Antioxidant |
| N,N'-Diphenyl-p-phenylenediamine | DPPD | Antioxidant, Crosslinking Agent |
Protocol for Incorporating NPPD Antioxidants into a Rubber Formulation
This protocol provides a general guideline for adding NPPD-based antioxidants during the rubber compounding process.
Materials:
-
Natural or synthetic rubber (e.g., SBR, NBR)[10]
-
NPPD derivative (e.g., 6PPD)
-
Other compounding ingredients (e.g., carbon black, curing agents, accelerators)
-
Two-roll mill or internal mixer (Banbury mixer)
Procedure:
-
Mastication: Soften the raw rubber on the two-roll mill or in the internal mixer.
-
Incorporation of Ingredients: Add the compounding ingredients in a specific order. Typically, fillers like carbon black are added first, followed by softeners and other processing aids.
-
Addition of Antioxidant: Add the NPPD derivative to the rubber compound. It is crucial to achieve a homogeneous dispersion of the antioxidant within the rubber matrix for effective protection.
-
Addition of Curatives: The curing agents (e.g., sulfur) and accelerators are added last, usually at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: Continue mixing until all ingredients are uniformly dispersed.
-
Sheeting Out: The final compound is removed from the mixer in the form of a sheet and allowed to cool.
-
Vulcanization: The compounded rubber is then shaped and vulcanized at a specific temperature and pressure to crosslink the polymer chains and achieve the desired physical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. hipfiber.com [hipfiber.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization, and properties of aniline-p-phenylenediamine copolymers | Semantic Scholar [semanticscholar.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
Application Notes: N-Phenyl-p-phenylenediamine as a Co-monomer in Aramid Fiber Preparation
References
- 1. para-Aramid Fibrils - Silica, Some Silicates, Coal Dust and para-Aramid Fibrils - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advances in Self-Assembly and Application of Para-Aramids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted poly(p-phenylene terephthalamide) film: surface characteristics and liquid-crystal alignment with high pretilt angles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
Electrochemical sensor development for N-Phenyl-p-phenylenediamine detection.
An Application Note on the Electrochemical Detection of N-Phenyl-p-phenylenediamine (NPPD)
Introduction
N-Phenyl-p-phenylenediamine (NPPD) and its derivatives are widely used as antioxidants in rubber and polymer industries, as intermediates in dye synthesis, and in hair coloring formulations.[1][2] However, their potential toxicity and adverse health effects, including skin sensitization and carcinogenic properties, necessitate sensitive and reliable detection methods.[1][2] Electrochemical sensors offer a compelling alternative to traditional analytical techniques due to their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.[2][3] This application note provides a detailed protocol for the development of an electrochemical sensor for the detection of NPPD, including the sensor fabrication, electrochemical measurement, and data analysis.
Principle of Detection
The electrochemical detection of NPPD is based on its oxidation at an electrode surface. The p-phenylenediamine moiety undergoes a two-electron, two-proton transfer reaction to form the corresponding quinone-diimine derivative.[4][5] The current generated during this oxidation is proportional to the concentration of NPPD in the sample, allowing for its quantification. The electrochemical behavior of p-phenylenediamine derivatives can be investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV).[1][6]
Signaling Pathway
The electrochemical oxidation of N-Phenyl-p-phenylenediamine at a modified electrode surface involves the transfer of electrons and protons, leading to the formation of an electroactive species that can be detected and quantified.
Caption: Electrochemical oxidation pathway of NPPD.
Quantitative Data Summary
The performance of various electrochemical sensors for the detection of p-phenylenediamine and its derivatives is summarized in the table below. This data highlights the improvements in detection limits and linear ranges achieved through the use of modified electrodes.
| Electrode Modification | Analyte | Detection Method | Linear Range (µM) | Limit of Detection (µM) | Reference |
| Unmodified Glassy Carbon | p-Phenylenediamine | CV | Not Specified | Not Specified | [7] |
| Polyaniline/ZnO-rGO | p-Phenylenediamine | DPV | Not Specified | Not Specified | [1] |
| Ionic Liquid/Graphene Oxide/Cu-Ag | p-Phenylenediamine | DPV | 0.018 - 22 | 0.00396 | [8] |
| N,N'-diphenyl-p-phenylenediamine loaded screen-printed electrode | Sulfide | CV | 20 - 165 | 7.5 | [9] |
| o-Phenylenediamine/Nafion | Nitric Oxide | Amperometry | 0 - 6 | 0.035 | [10] |
Experimental Protocols
Materials and Reagents
-
N-Phenyl-p-phenylenediamine (NPPD) standard
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized (DI) water
-
Working electrode (e.g., Glassy Carbon Electrode, GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
Preparation of the Working Electrode
-
Polishing: Polish the glassy carbon electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any adsorbed alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen gas.
-
Electrochemical Cleaning (Optional): Perform cyclic voltammetry in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to ensure a clean and active surface.
Electrode Modification (Example: Electropolymerization of o-phenylenediamine)
While this protocol is for NPPD detection, a common strategy to enhance sensitivity and reduce fouling is to modify the electrode surface. A poly(o-phenylenediamine) film can be created as follows:
-
Prepare a solution of o-phenylenediamine (o-PD) in a suitable electrolyte (e.g., 0.1 M H₂SO₄).
-
Immerse the cleaned GCE, Ag/AgCl reference electrode, and platinum counter electrode in the o-PD solution.
-
Electropolymerize the o-PD onto the GCE surface by cycling the potential between -0.2 V and 0.8 V for a set number of cycles using cyclic voltammetry.[11]
-
After electropolymerization, rinse the modified electrode thoroughly with DI water.
Electrochemical Measurements
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the prepared working electrode, a reference electrode, and a counter electrode in a supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
Electrochemical Characterization: Record the cyclic voltammogram of the modified electrode in a solution containing a redox probe like 5 mM K₃[Fe(CN)₆] in 0.1 M KCl to characterize the electrode surface and its electron transfer properties.
-
NPPD Detection:
-
Add a known concentration of NPPD to the electrochemical cell containing the supporting electrolyte.
-
Record the electrochemical response using an appropriate technique:
-
Cyclic Voltammetry (CV): Scan the potential over a range where NPPD is electroactive (e.g., 0 V to 1.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[7]
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques can offer higher sensitivity. Typical parameters for DPV might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.
-
-
-
Calibration Curve:
-
Prepare a series of standard solutions of NPPD with varying concentrations in the supporting electrolyte.
-
Record the DPV or SWV response for each concentration.
-
Plot the peak oxidation current as a function of NPPD concentration to construct a calibration curve.
-
Experimental Workflow
The overall workflow for the electrochemical detection of NPPD is illustrated below.
Caption: Workflow for NPPD electrochemical detection.
Conclusion
This application note provides a comprehensive guide for the development and application of an electrochemical sensor for the detection of N-Phenyl-p-phenylenediamine. The described protocols, from electrode preparation to electrochemical measurement, offer a robust framework for researchers in environmental monitoring, industrial quality control, and biomedical diagnostics. The use of modified electrodes can significantly enhance the sensitivity and selectivity of the sensor, enabling the detection of NPPD at low concentrations.
References
- 1. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. helvia.uco.es [helvia.uco.es]
- 8. researchgate.net [researchgate.net]
- 9. Voltammetric characterization of a N,N'-diphenyl-p-phenylenediamine-loaded screen-printed electrode: a disposable sensor for hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o-Phenylenediamine-modified carbon fiber electrodes for the detection of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)-Based Method for Measuring Plasma Oxidative Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and the aging process.[1][2] Consequently, the accurate measurement of oxidative status in biological samples is of paramount importance in biomedical research and drug development. The N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)-based method offers a simple, rapid, and reproducible spectrophotometric assay for the determination of plasma oxidative capacity.[3][4]
This document provides detailed application notes and experimental protocols for the modified DMPD method, which specifically measures the oxidant potential of plasma. Unlike the traditional DMPD assay used to measure antioxidant capacity, this modified version quantifies the level of hydroperoxides—intermediate products of the oxidation of lipids, peptides, and amino acids—providing a direct measure of the oxidative load in the sample.[5][6]
Principle of the Method
The conventional DMPD assay for antioxidant capacity relies on the formation of a stable and colored DMPD radical cation (DMPD•+), typically induced by an oxidant like ferric chloride (FeCl₃). Antioxidants in the sample then reduce this radical cation, causing a decolorization that is proportional to the antioxidant concentration.[1][7] However, the presence of iron in plasma interferes with this measurement.[3][4]
The modified method for measuring plasma oxidative capacity utilizes the endogenous oxidizing agents within the plasma, primarily hydroperoxides, to directly oxidize DMPD.[3][4] In an acidic environment, these plasma oxidants convert the colorless DMPD into its stable, pink-colored radical cation (DMPD•+). The intensity of the color produced is directly proportional to the concentration of oxidants in the plasma.[3][4] The results can be expressed as hydrogen peroxide equivalents (HPE) or plasma ferric equivalent oxidative potential (PFEOP), providing a quantitative measure of the plasma's oxidative status.[1][5]
Application Notes
Advantages:
-
Simplicity and Speed: The assay is technically straightforward and can be performed rapidly.[3][4]
-
Reproducibility: The method has been reported to be highly reproducible.[3][4]
-
Sample Stability: The assay is not significantly influenced by the freezing and thawing of plasma samples.[5][6]
-
Automation: The protocol can be adapted for automated, high-throughput analysis.[5][6]
Limitations and Considerations:
-
Specificity: The assay measures the total concentration of hydroperoxides and does not distinguish between different types of oxidized molecules (e.g., lipid hydroperoxides vs. protein hydroperoxides).[5][6]
-
Interferences: While the modified method avoids interference from plasma iron in the context of antioxidant measurement, other potential interfering substances have not been extensively characterized in the available literature.
-
Standardization: It is crucial to use a consistent source and batch of DMPD dihydrochloride, as impurities can affect the results. The reagent darkens upon exposure to air and should be handled accordingly.
-
Endpoint Stability: While the colored radical cation is stable, it is recommended to read the absorbance within a defined time window for optimal consistency.[1]
Data Presentation
Assay Performance Characteristics
While the literature emphasizes the reproducibility of the DMPD-based method for plasma oxidative capacity, specific quantitative data on validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and intra- and inter-assay coefficients of variation (CV%) are not extensively detailed in the reviewed sources. Researchers should perform in-house validation to establish these parameters. For general guidance on acceptable variability, intra-assay CVs are typically expected to be less than 10%, and inter-assay CVs less than 15%.[8]
Reference Ranges for Plasma Oxidative Status
The results of the DMPD oxidative capacity assay are often expressed as hydrogen peroxide equivalents. The following table summarizes typical concentrations of hydrogen peroxide found in healthy human plasma, which can serve as a reference for interpreting results.
| Analyte | Sample Type | Concentration Range (Healthy Adults) | Source(s) |
| Hydrogen Peroxide (H₂O₂) | Plasma | 1 - 5 µM | [3][5][6] |
| Hydrogen Peroxide (H₂O₂) | Plasma (during inflammatory disease) | Can be as high as 50 µM | [5] |
Representative Data: Plasma Oxidative Capacity and Human Aging
Studies have demonstrated a significant increase in plasma oxidative capacity with age.[3] This is consistent with the theory of an age-associated increase in oxidative stress.[1]
| Age Group | Relative Plasma Oxidative Capacity | Source(s) |
| Young | Lower | [3] |
| Middle-Aged | Intermediate | [3] |
| Old | Higher | [3] |
Experimental Protocols
Reagents and Materials
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)
-
Sodium acetate
-
Acetic acid
-
Deionized water
-
Human plasma (collected in EDTA or heparin tubes)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
Spectrophotometer capable of reading at 505 nm
-
Microcentrifuge tubes
-
Pipettes
-
Incubator or water bath at 37°C
Reagent Preparation
-
Acetate Buffer (0.1 M, pH 4.8):
-
Prepare a 0.1 M solution of sodium acetate and a 0.1 M solution of acetic acid.
-
Mix the two solutions, adjusting the proportions until the pH reaches 4.8.
-
-
DMPD Stock Solution (100 mM):
-
Dissolve 209 mg of DMPD dihydrochloride in 10 mL of deionized water.
-
This solution can be stored at -20°C for up to one month.
-
-
Working DMPD Solution (1 mM):
-
On the day of the assay, dilute the 100 mM DMPD stock solution 1:100 in 0.1 M acetate buffer (pH 4.8). For example, add 100 µL of 100 mM DMPD to 9.9 mL of acetate buffer.
-
-
Hydrogen Peroxide Standards:
-
Prepare a stock solution of H₂O₂ of known concentration.
-
Perform serial dilutions in deionized water to create a standard curve (e.g., 0, 5, 10, 20, 40, 50 µM).
-
Assay Protocol
-
Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Assay Procedure:
-
Pipette 2 mL of the working DMPD solution (1 mM in acetate buffer) into a plastic tube or cuvette.
-
Add 10 µL of the plasma sample to the DMPD solution.
-
For the standard curve, add 10 µL of each hydrogen peroxide standard to separate tubes containing 2 mL of the working DMPD solution.
-
For the blank, add 10 µL of deionized water to 2 mL of the working DMPD solution.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes at 37°C for 75 minutes.
-
After incubation, measure the absorbance of each sample and standard at 505 nm against the blank.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 505 nm versus the concentration of the hydrogen peroxide standards.
-
Determine the concentration of hydrogen peroxide equivalents (HPE) in the plasma samples by interpolating their absorbance values from the standard curve.
-
The results can be expressed as µM of HPE.
-
Visualizations
Chemical Principle of the DMPD Oxidative Capacity Assay
Caption: Reaction principle of the DMPD assay for plasma oxidative capacity.
Experimental Workflow for Measuring Plasma Oxidative Capacity
Caption: Workflow for the DMPD-based plasma oxidative capacity measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma and salivary total antioxidant capacity in healthy controls compared with aggressive and chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and rapid measurement of hydrogen peroxide in human blood using a microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma hydrogen peroxide production in human essential hypertension: role of heredity, gender, and ethnicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.library.northwestern.edu [search.library.northwestern.edu]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. salimetrics.com [salimetrics.com]
Troubleshooting & Optimization
Troubleshooting common issues in N-Phenyl-p-phenylenediamine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Phenyl-p-phenylenediamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of N-Phenyl-p-phenylenediamine, offering potential causes and solutions in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my Buchwald-Hartwig amination reaction. What are the likely causes and how can I improve the yield?
A1: Low yields in Buchwald-Hartwig amination can be attributed to several factors. A systematic investigation of the following is recommended:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Ensure you are using a suitable combination for the specific aryl halide and amine. For instance, sterically hindered ligands can be beneficial.[1][2] Consider using a pre-catalyst for cleaner and more efficient generation of the active catalytic species.[2]
-
Base: The strength and type of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[1] The base should be anhydrous, as water can lead to side reactions.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices.[3] Ensure the solvent is of high purity.
-
Reaction Conditions: The reaction temperature and time may need optimization. Reactions are typically heated, often between 80-120 °C.[1] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Reagent Purity: Ensure the purity of your starting materials (aryl halide and aniline derivative). Impurities can poison the catalyst.
Q2: My reduction of p-nitroaniline to N-Phenyl-p-phenylenediamine is incomplete, resulting in a low yield. What can I do?
A2: Incomplete reduction of p-nitroaniline can be addressed by optimizing the following:
-
Reducing Agent: The choice and quality of the reducing agent are paramount. Common methods include catalytic hydrogenation (e.g., with Raney Nickel, Pd/C, or Pt/C) or using metals in acidic media (e.g., Fe/HCl).[4][5][6] Ensure the catalyst is active and used in the correct amount.
-
Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenation, the temperature and hydrogen pressure may need to be adjusted. For example, one "green" process using a Raney Ni catalyst found optimal conditions at 50°C and 3.0 MPa.[4]
-
Solvent: The solvent can influence the reaction rate and selectivity. Water or a mixture of alcohol and water can be effective.[4][5]
-
pH: For reductions using metals in acid, maintaining an acidic environment is crucial until the reduction is complete. A final basic workup is then required to isolate the free amine.[6]
-
-
Monitoring: Track the disappearance of the yellow p-nitroaniline starting material by TLC to ensure the reaction goes to completion.[6]
Product Purity Issues
Q3: My final N-Phenyl-p-phenylenediamine product is dark-colored (brown or black). What causes this discoloration and how can I prevent it?
A3: N-Phenyl-p-phenylenediamine is susceptible to air oxidation, which leads to the formation of colored impurities.[7] To prevent this:
-
Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Storage: Store the purified product under an inert atmosphere and protected from light.
-
Purification: If the product is already discolored, purification by recrystallization or column chromatography may be necessary. The addition of a small amount of a reducing agent like sodium dithionite during workup or recrystallization can sometimes help to decolorize the product.
Q4: I have identified o-phenylenediamine as an impurity in my product. How is this formed and how can I remove it?
A4: The formation of o-phenylenediamine is a common issue, particularly in synthesis routes starting from materials that may contain ortho-isomers.[8][9]
-
Source of Impurity: The o-phenylenediamine impurity can arise from isomeric impurities in the starting materials, such as o-nitroaniline or o-chloroaniline.
-
Removal:
-
Purification of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.
-
Purification of Final Product: Separation of o- and p-phenylenediamine can be challenging due to their similar properties. Fractional distillation under reduced pressure or careful recrystallization from a suitable solvent system can be effective.[10] A process involving distillation coupled with melt crystallization has also been reported for efficient separation.[10]
-
Side Reactions
Q5: In my Buchwald-Hartwig synthesis, I am observing a significant amount of a hydrodehalogenated byproduct. What causes this and how can I minimize it?
A5: Hydrodehalogenation, the replacement of the halide on the aryl halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig amination.[2]
-
Mechanism: This side reaction can occur through various pathways, often involving the formation of a palladium-hydride species.
-
Minimization Strategies:
-
Choice of Ligand and Base: The ligand and base can influence the rate of hydrodehalogenation. Experiment with different ligands and ensure the base is completely anhydrous.
-
Reaction Conditions: Lowering the reaction temperature or shortening the reaction time may reduce the extent of this side reaction, but this must be balanced with achieving a good conversion of the starting material.
-
Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation.
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for different methods of N-Phenyl-p-phenylenediamine synthesis to facilitate comparison.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Buchwald-Hartwig Amination | 4-Bromoaniline, Aniline | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100-110 | 12-24 | >95 (crude) | Not specified | [1] |
| Ullmann Condensation | p-Nitrochlorobenzene, Aniline | Copper catalyst, K₂CO₃ | NMP or DMF | High Temp (>150) | Not specified | High | Not specified | [11] |
| Reduction of p-Nitroaniline | p-Nitroaniline | Raney Ni, H₂ | Water | 50 | Not specified | 98.9 | 100 | [4] |
| Reduction of p-Nitroaniline | p-Nitroaniline | Pt/C, H₂ | Methanol/Water | 80 | Not specified | 99.0 | 99.95 | [5] |
| Reduction of p-Nitroaniline | p-Nitroaniline | Fe, HCl | Water | 95 | Not specified | 80 | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Synthesis via Buchwald-Hartwig Amination[1]
-
Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Reduction of p-Nitroaniline with Raney Nickel[4]
-
Reaction Setup: In a high-pressure reactor, add p-nitroaniline (175 g), water (400 mL), and Raney Ni catalyst (5.0 g).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 3.0 MPa.
-
Reaction: Heat the mixture to 50°C with vigorous stirring (1000 r/min). Maintain the hydrogen pressure until the reaction is complete (as indicated by the cessation of hydrogen uptake).
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate to crystallize the p-phenylenediamine. The product can be further purified by recrystallization from water.[12]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of N-Phenyl-p-phenylenediamine.
Caption: General synthesis workflows for N-Phenyl-p-phenylenediamine.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Potential side reactions in N-Phenyl-p-phenylenediamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102701995A - Preparation method of p-phenylene diamine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. US6245943B1 - Method of preparing p-phenylenediamine - Google Patents [patents.google.com]
- 9. cir-safety.org [cir-safety.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Optimization of reaction conditions for 4-Aminodiphenylamine synthesis.
Technical Support Center: Synthesis of 4-Aminodiphenylamine (4-ADPA)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Aminodiphenylamine (4-ADPA), a key intermediate for antioxidants, antiozonants, and dyes.[1][2][3][4] The guidance is tailored for researchers, scientists, and professionals in chemical and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 4-Aminodiphenylamine (4-ADPA)?
A1: The primary industrial and laboratory syntheses of 4-ADPA can be categorized into three main approaches:
-
Condensation of p-Chloronitrobenzene with Aniline followed by Reduction: This is a classical and widely used industrial route. It first involves a C-N coupling reaction to form 4-nitrodiphenylamine, which is subsequently reduced to 4-ADPA.[1] Variations of the coupling reaction include the Ullmann condensation (using a copper catalyst) and the Buchwald-Hartwig amination (using a palladium catalyst).[1]
-
Nucleophilic Aromatic Substitution of Hydrogen (NASH) of Aniline and Nitrobenzene: This is a more environmentally friendly "one-pot" procedure that directly couples aniline and nitrobenzene in the presence of a strong base, avoiding chlorinated starting materials.[1][2][3] This process yields a mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine, which are then reduced in the same pot.[2][3]
-
N-Nitrosation of Diphenylamine and Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine to form N-nitrosodiphenylamine. This intermediate then undergoes an acid-catalyzed rearrangement to 4-nitrosodiphenylamine, which is subsequently reduced to 4-ADPA.[1]
Q2: What are the main by-products to watch out for during the synthesis of 4-ADPA from aniline and nitrobenzene?
A2: In the condensation reaction of nitrobenzene and aniline, the main side reactions lead to the formation of azobenzene and phenazine.[5] Azobenzene can be converted back to aniline during the hydrogenation step and recycled.[5] The formation of phenazine is reduced by using a higher molar ratio of aniline to nitrobenzene.[5]
Q3: How can I influence the ratio of 4-nitrodiphenylamine to 4-nitrosodiphenylamine in the NASH process?
A3: The ratio of 4-nitrodiphenylamine to 4-nitrosodiphenylamine can be controlled by adjusting the molar ratio of the reactants. A higher ratio of aniline to nitrobenzene favors the formation of 4-nitrosodiphenylamine.[6] Conversely, a higher ratio of nitrobenzene to aniline results in a higher proportion of 4-nitrodiphenylamine.[6]
Q4: What are the typical catalysts used for the hydrogenation of 4-nitrodiphenylamine or 4-nitrosodiphenylamine?
A4: Common catalysts for the reduction step include platinum on carbon (Pt/C) and Raney Nickel.[1][7] The hydrogenation is typically carried out under hydrogen pressure in a suitable solvent like ethanol, methanol, or ethyl acetate.[1][6] In the one-pot NASH process, a Raney Ni-Al alloy and aluminum powder in a dilute aqueous alkaline solution can be used for the reduction.[2]
Troubleshooting Guide
Issue 1: Low Yield of 4-ADPA
Q: My overall yield of 4-ADPA is significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthesis process. Below is a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Condensation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting materials are fully consumed before proceeding to the next step.[1]
-
Reduction Step: Ensure sufficient hydrogen pressure (typically 3-5 atm) and catalyst loading (1-5 wt%).[1] Monitor the reaction by observing hydrogen uptake.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: In the condensation of nitrobenzene and aniline, the reaction temperature should be carefully controlled, typically between 50-90°C, to minimize side reactions.[5]
-
Base Concentration: In the NASH process, the amount of base (e.g., tetramethylammonium hydroxide) is a key factor affecting the conversion of nitrobenzene.[2] Ensure the correct stoichiometry is used.
-
-
Product Loss During Workup:
-
Extraction: Ensure thorough extraction of the product from the reaction mixture.
-
Purification: If using column chromatography, select an appropriate solvent system to avoid product loss. For recrystallization, choose a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.[1]
-
-
Reagent Quality:
-
Ensure that all reagents, especially aniline and nitrobenzene, are pure and dry. The presence of water can affect the condensation step in the NASH process.[2]
-
Verify the activity of the hydrogenation catalyst. If it has been stored for a long time or exposed to air, its activity may be diminished.
-
Issue 2: High Levels of Impurities in the Final Product
Q: My final 4-ADPA product is discolored and shows significant impurities by analysis. What could be the cause?
A: Impurity formation is a common issue, often related to side reactions or incomplete reactions.
Potential Causes & Solutions:
-
Formation of Azobenzene and Phenazine: As mentioned, these are common by-products in the reaction between aniline and nitrobenzene.[5]
-
Incomplete Reduction: If the hydrogenation of the nitro or nitroso intermediate is incomplete, you will have residual 4-nitrodiphenylamine or 4-nitrosodiphenylamine in your final product.
-
Oxidative Degradation: 4-ADPA can degrade, especially at high temperatures during distillation.[8]
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for different synthesis routes of 4-ADPA.
Table 1: Comparison of Major 4-ADPA Synthesis Routes
| Synthesis Route | Key Intermediate(s) | Typical Yield | Key Reagents | Advantages | Disadvantages |
| Ullmann Condensation + Reduction | 4-Nitrodiphenylamine | 80-95% (coupling)[1] | Copper catalyst, Base | Well-established, high conversion | Use of halogenated starting materials, corrosive byproducts |
| Buchwald-Hartwig + Reduction | 4-Nitrodiphenylamine | High | Palladium catalyst, Ligand, Base | Milder conditions than Ullmann | High cost of palladium catalyst |
| NASH (One-Pot) | 4-Nitrodiphenylamine, 4-Nitrosodiphenylamine | 94% (overall)[2] | Strong base (e.g., TMAH), Hydrogenation catalyst (e.g., Raney Ni) | "Green" process (no chlorine), high atom economy | Requires strong bases, potential for side reactions |
| Fischer-Hepp Rearrangement | N-Nitrosodiphenylamine, 4-Nitrosodiphenylamine | High (rearrangement)[1] | Nitrosating agent (e.g., NaNO₂, HCl) | Utilizes readily available diphenylamine | Multi-step, use of corrosive acids |
Table 2: Influence of Reaction Parameters on the NASH Process
| Parameter | Condition | Effect on Reaction | Reference |
| Molar Ratio (Aniline:Nitrobenzene) | 1:1 to 15:1 | Higher aniline ratio decreases phenazine formation and increases the 4-nitroso to 4-nitro product ratio. | [5][6] |
| Temperature (Condensation) | 20-150°C (preferred 50-90°C) | Temperatures above 90°C can increase side reactions. | [5] |
| Base (TMAH:Nitrobenzene) | 0.3 to 1 (molar ratio) | Increasing the base ratio from 0.3 to 1 increased nitrobenzene conversion from 30% to 91%. | [2] |
| Temperature (Hydrogenation) | ~80°C | Effective for the reduction of nitro and nitroso intermediates. | [2][6] |
| Pressure (Hydrogenation) | 100-340 psig H₂ | Sufficient pressure is crucial for complete reduction. | [6][7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-ADPA via NASH Process
This protocol is adapted from a reported convenient and economic preparation of 4-ADPA.[2]
Step 1: Condensation
-
To a stirred mixture of 25 wt% aqueous tetramethylammonium hydroxide (1.8g, 4.9 mmol) and sodium hydroxide (2.9g, 70 mmol), add aniline (5mL, 54 mmol) and nitrobenzene (0.5mL, 4.9 mmol).
-
A dark purple solution will form immediately.
-
Stir the reaction mixture at 80°C for 2 hours. At this stage, the reaction mixture will contain 4-nitrodiphenylamine, 4-nitrosodiphenylamine, and some 4-ADPA.[2]
Step 2: Reduction
-
Add water (80mL) to the reaction mixture from Step 1.
-
Gradually add Raney Ni-Al alloy (1g, 27 mmol) and Al powder (1.5g, 56 mmol) with water (55mL) over 30 minutes.
-
Stir the reaction mixture at 80°C for 3 hours.
-
Cool the mixture to room temperature, filter through Celite, and wash the filter cake with dichloromethane (50mL).
-
The combined filtrate contains the product, 4-ADPA, and excess aniline. The 4-ADPA can be isolated and purified by standard methods such as distillation or recrystallization.
Protocol 2: Synthesis via Ullmann Condensation and Catalytic Hydrogenation
This protocol is based on a classical two-step approach.[1]
Step 1: Ullmann Condensation for 4-Nitrodiphenylamine
-
In a reaction flask, combine p-Nitrochlorobenzene (1.0 eq), Aniline (1.2 eq), Potassium Carbonate (1.4 eq), and a Copper catalyst (e.g., CuI, 5-10 mol%).
-
Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-nitrodiphenylamine by column chromatography.
Step 2: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the 4-nitrodiphenylamine (1.0 eq) from Step 1 in a suitable solvent (e.g., Ethanol, Ethyl acetate).
-
Add the catalyst (e.g., 5% Pt/C, typically 1-5 wt% of the substrate).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 3-5 atm.
-
Stir vigorously at room temperature or with gentle heating (40-60°C).
-
After the reaction is complete (indicated by cessation of hydrogen uptake), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminodiphenylamine, which can be further purified by recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]
- 5. US8293673B2 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 6. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US20150045584A1 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N-Phenyl-p-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-Phenyl-p-phenylenediamine (NPPD).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude N-Phenyl-p-phenylenediamine?
Crude N-Phenyl-p-phenylenediamine can contain several impurities depending on the synthetic route. Common impurities include unreacted starting materials, byproducts, and degradation products. These can consist of ortho- and meta-phenylenediamine isomers, aniline, diphenylamine, and various colored oxidation products.[1][2] The presence of these impurities can affect the performance and safety profile of the final product.
Q2: My purified N-Phenyl-p-phenylenediamine is colored. What could be the cause and how can I fix it?
The appearance of color, often purple or black, in N-Phenyl-p-phenylenediamine is typically due to oxidation.[1][3] Aromatic amines are susceptible to air oxidation, which forms colored quinone-imine compounds.[1]
Troubleshooting Steps:
-
Minimize Air Exposure: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use Antioxidants: In some applications, small amounts of antioxidants can be used if they do not interfere with downstream processes.
-
Decolorization: Treatment with activated charcoal during recrystallization can effectively remove colored impurities.[4][5]
-
Purification Method: Column chromatography or distillation under reduced pressure can also separate the desired product from colored, high-molecular-weight oxidation byproducts.
Q3: Which purification technique is most suitable for my scale of experiment?
The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Small Scale (mg to g): Column chromatography is highly effective for separating closely related impurities and achieving high purity.[6]
-
Medium Scale (g to kg): Recrystallization is a cost-effective method for removing moderate levels of impurities. A combination of distillation followed by recrystallization can be very effective.[2]
-
Large Scale (kg and above): Distillation, particularly fractional or short-path distillation under vacuum, is often the most practical method for large quantities.[2][7]
Troubleshooting Guides
Recrystallization Issues
Problem: Low recovery of N-Phenyl-p-phenylenediamine after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solubility data table below. |
| Too much solvent used: An excessive amount of solvent was used, keeping the product in solution even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling was too rapid: Rapid cooling can lead to the formation of small, impure crystals or oils. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Incomplete crystallization: The crystallization process was not allowed to proceed for a sufficient amount of time. | Allow the solution to stand for a longer period at a low temperature before filtration. |
Column Chromatography Issues
Problem: Poor separation of N-Phenyl-p-phenylenediamine from its impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect mobile phase: The eluent system does not provide adequate resolution between the product and impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A common system is a hexane/ethyl acetate gradient.[6] |
| Column overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Improper column packing: The column was not packed uniformly, leading to channeling and poor separation. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Co-elution of impurities: An impurity has a similar polarity to the product. | Consider using a different stationary phase or a different solvent system. Two-dimensional TLC can help in identifying a suitable alternative. |
Experimental Protocols
Recrystallization of N-Phenyl-p-phenylenediamine
This protocol is suitable for purifying moderately impure crude N-Phenyl-p-phenylenediamine.
Materials:
-
Crude N-Phenyl-p-phenylenediamine
-
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)[3][5]
-
Activated charcoal (optional, for decolorization)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude N-Phenyl-p-phenylenediamine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography of N-Phenyl-p-phenylenediamine
This protocol is designed for high-purity separation on a laboratory scale.
Materials:
-
Crude N-Phenyl-p-phenylenediamine
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate gradient)[6]
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Add a thin layer of sand on top of the silica gel bed.
-
Dissolve the crude N-Phenyl-p-phenylenediamine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[6]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified N-Phenyl-p-phenylenediamine.
Data Presentation
Table 1: Solubility of N-Phenyl-p-phenylenediamine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble (0.6 g/L) | [3][8] |
| Ethanol | Soluble | [3] |
| Diethyl Ether | Soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Acetone | Soluble | [3] |
| Ligroin | Soluble | [3] |
| Benzene | Soluble | [9] |
| Toluene | Poorly soluble in cold, soluble in hot | [10][11] |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Recrystallization | Good to Excellent | 70-95% | Medium to High | Dependent on impurity profile and solubility differences. |
| Column Chromatography | Excellent | 50-90% | Low to Medium | Labor-intensive, requires significant solvent volumes.[6] |
| Distillation | Good to Excellent | 80-98% | High | Requires thermal stability of the compound; vacuum is often necessary.[7] |
Visualizations
Caption: General experimental workflow for the purification of N-Phenyl-p-phenylenediamine.
Caption: Troubleshooting logic for low recovery in recrystallization.
References
- 1. cir-safety.org [cir-safety.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 4. Sciencemadness Discussion Board - preparation of p-phenylendiamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
Identification of common side products in 4-Aminodiphenylamine synthesis.
Welcome to the Technical Support Center for 4-Aminodiphenylamine (4-ADPA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of 4-ADPA.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 4-Aminodiphenylamine (4-ADPA)?
A1: The primary industrial and laboratory syntheses of 4-ADPA can be categorized into three main approaches:
-
Condensation of a p-Substituted Nitrobenzene with Aniline followed by Reduction: This is a classical and widely used industrial route. It typically involves the reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine (4-NDPA), which is subsequently reduced to 4-ADPA. The C-N bond formation can be achieved through variations like the Ullmann condensation or the Buchwald-Hartwig amination.[1][2]
-
Nucleophilic Aromatic Substitution of Hydrogen (NASH) of Aniline and Nitrobenzene: This is a greener alternative to the halogenated route. It involves the direct coupling of aniline and nitrobenzene in the presence of a strong base to give a mixture of 4-nitrosodiphenylamine (4-NODPA) and 4-nitrodiphenylamine (4-NDPA), which are then hydrogenated.[3][4] This method avoids the use of chlorinated starting materials.[4]
-
N-Nitrosation of Diphenylamine and Subsequent Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine to form N-nitrosodiphenylamine, which then undergoes an acid-catalyzed rearrangement to 4-nitrosodiphenylamine, followed by reduction to 4-ADPA.[1]
Q2: What are the common side products I should be aware of during 4-ADPA synthesis?
A2: The side products largely depend on the synthetic route chosen.
-
For the NASH reaction (aniline and nitrobenzene): The most common side products are 4-nitrodiphenylamine (4-NDPA) , 4-nitrosodiphenylamine (4-NODPA) , azobenzene , and phenazine .[3][5] The formation of 2-nitrodiphenylamine and 2-nitrosodiphenylamine as ortho-isomers can also occur, which can lead to impurities in the final product.[6]
-
For the Ullmann Condensation (p-chloronitrobenzene and aniline): Besides unreacted starting materials, potential side products can arise from homo-coupling of the starting materials. The harsh reaction conditions can also lead to thermal degradation products.
-
For the Buchwald-Hartwig Amination (p-chloronitrobenzene and aniline): A common side reaction is the hydrodehalogenation of the aryl halide (p-chloronitrobenzene), leading to the formation of nitrobenzene.[7][8]
Q3: How can I identify these side products?
A3: Identification can be achieved through standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR). Comparing the spectral data of your impurities with known reference data for the suspected side products is the most definitive method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-ADPA.
Problem 1: Low Yield of 4-ADPA
| Probable Cause | Recommended Solution |
| Incomplete reaction in the coupling step (Ullmann, Buchwald-Hartwig, or NASH). | - Ullmann: Ensure high enough temperatures (180-210°C) and sufficient reaction time (12-24 hours).[1] Check the quality and activation of the copper catalyst. - Buchwald-Hartwig: Ensure an inert atmosphere to prevent catalyst deactivation. Screen different palladium precatalysts, phosphine ligands, and bases to optimize the reaction.[1] - NASH: The concentration of the base is critical; ensure the correct stoichiometry is used.[9] |
| Incomplete reduction of 4-NDPA/4-NODPA. | - Verify the activity of the hydrogenation catalyst (e.g., Pt/C, Raney Nickel).[1][10] - Ensure sufficient hydrogen pressure and reaction time during hydrogenation.[10] - Check for catalyst poisons in the reaction mixture. |
| Formation of stable side products that are not converted to 4-ADPA. | - Azobenzene formation (NASH): Increase the molar ratio of aniline to nitrobenzene.[5] Azobenzene can be hydrogenated to aniline and recycled.[3][9] - Phenazine formation (NASH): This side reaction is more complex to control but can be minimized by optimizing reaction conditions. |
| Loss of product during workup and purification. | - Optimize the extraction and washing steps to minimize product loss. - For recrystallization, choose a solvent system that provides good recovery.[11] - For column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Probable Cause | Recommended Solution |
| Yellow to orange solid | Presence of unreduced 4-nitrodiphenylamine (4-NDPA) or 4-nitrosodiphenylamine (4-NODPA) . | - Ensure complete hydrogenation by extending the reaction time, increasing catalyst loading, or using a more active catalyst.[10] - Purify the final product by recrystallization from a suitable solvent like ethanol or by column chromatography.[1] |
| Reddish-orange crystals | Presence of azobenzene . | - In the NASH synthesis, increase the aniline to nitrobenzene ratio to suppress azobenzene formation.[5] - If present in the final product, azobenzene can be removed by column chromatography. Alternatively, the crude product mixture containing azobenzene can be subjected to a dedicated hydrogenation step to convert it to aniline before the final purification of 4-ADPA.[3] |
| Greenish or dark-colored impurities | Presence of phenazine or degradation products. | - Optimize reaction temperature and time to minimize the formation of degradation products. - High temperatures during distillation for purification can lead to tar formation and oxidative degradation of 4-ADPA.[3] Consider purification by recrystallization or column chromatography at lower temperatures. |
| Presence of starting materials (aniline, p-chloronitrobenzene) | Incomplete reaction. | - Increase reaction time, temperature (within optimal range), or catalyst loading. - Ensure the purity of starting materials and solvents. |
Data Presentation
Table 1: Common Side Products in 4-ADPA Synthesis (NASH Route) and Their Identification
| Side Product | Chemical Structure | Molar Mass ( g/mol ) | Appearance | Key Spectroscopic Data |
| 4-Nitrodiphenylamine (4-NDPA) | C12H10N2O2 | 214.22 | Yellow crystalline solid | IR (cm⁻¹): ~3300-3400 (N-H), ~1500 & ~1320 (NO₂) |
| 4-Nitrosodiphenylamine (4-NODPA) | C12H10N2O | 198.22 | Green plates or black powder | UV-Vis (λ_max): ~406 nm (in alcohol-HCl) |
| Azobenzene | C12H10N2 | 182.22 | Orange-red crystals | Distinctive color, can be identified by GC-MS and NMR. |
| Phenazine | C12H8N2 | 180.21 | Yellow crystalline solid | Can be identified by GC-MS and NMR. |
Table 2: Quantitative Analysis of Side Products in a One-Pot NASH Synthesis
The following data is an example from a specific experimental setup and can vary based on reaction conditions.
| Compound | Relative Yield (%) |
| 4-Nitrodiphenylamine (4-NDPA) | 43 |
| 4-Nitrosodiphenylamine (4-NODPA) | 31 |
| 4-Aminodiphenylamine (4-ADPA) | 19 |
| Azobenzene | 7 |
| Azoxybenzene | Trace |
| (Data from a typical procedure involving the reaction of aniline and nitrobenzene at 80°C for 2 hours before reduction).[9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation
This protocol describes the first step in a two-step synthesis of 4-ADPA.
Reactants:
-
p-Nitrochlorobenzene (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N-methylpyrrolidone (NMP)
Procedure:
-
To a flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrochlorobenzene, aniline, potassium carbonate, and a catalytic amount of CuI.[1]
-
Add NMP as the solvent.
-
Heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.
-
The crude 4-nitrodiphenylamine can be purified by recrystallization from ethanol or by column chromatography.[1]
Protocol 2: Catalytic Hydrogenation of 4-Nitrodiphenylamine to 4-Aminodiphenylamine
Reactants:
-
4-Nitrodiphenylamine (1.0 eq)
-
5% Platinum on Carbon (Pt/C) or Raney Nickel
-
Ethanol, Ethyl acetate, or Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitrodiphenylamine in the chosen solvent.[1]
-
Add the catalyst (typically 1-5 wt% of the substrate).[1]
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 3-5 atm) and stir vigorously at room temperature or with gentle heating (40-60°C).[1]
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; keep it wet.[10]
-
Concentrate the filtrate under reduced pressure to obtain 4-aminodiphenylamine, which can be further purified by recrystallization.[1]
Visualization of Key Processes
Caption: Main synthesis pathway and common side product formation in the NASH route to 4-ADPA.
Caption: A logical workflow for troubleshooting common issues in 4-ADPA synthesis.
Caption: General experimental workflow for the purification of 4-ADPA.
References
- 1. benchchem.com [benchchem.com]
- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150045584A1 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 6. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
Technical Support Center: N-Phenyl-p-phenylenediamine (NPPD) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of N-Phenyl-p-phenylenediamine (NPPD) to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: My N-Phenyl-p-phenylenediamine, which was initially a light-colored solid, has turned dark brown/purple. What happened?
A1: The discoloration of your NPPD is a common sign of oxidation.[1][2] N-Phenyl-p-phenylenediamine is susceptible to air oxidation, which leads to the formation of colored quinone-type structures.[1] This process is accelerated by exposure to light, heat, and atmospheric oxygen.[3]
Q2: Is the oxidized (discolored) NPPD still usable for my experiments?
A2: The usability of oxidized NPPD depends on the sensitivity of your application. The presence of oxidation products means the purity of the reagent is compromised. For applications requiring high purity, such as in pharmaceutical development or for creating analytical standards, using discolored NPPD is not recommended as it can lead to inaccurate and unreliable results. For less sensitive applications, the impact might be minimal, but it is crucial to be aware of the potential for interference from the impurities.
Q3: What are the ideal storage conditions to prevent the oxidation of NPPD?
A3: To minimize oxidation, NPPD should be stored in a cool, dry, and dark place.[3] The container should be tightly sealed to limit exposure to atmospheric oxygen and moisture.[4] For long-term storage, it is highly recommended to store NPPD under an inert atmosphere, such as nitrogen or argon.[5]
Q4: How does temperature affect the stability of NPPD during storage?
Q5: Are there any chemical stabilizers I can add to my solid NPPD to prevent oxidation?
A5: While the addition of stabilizers to solid, high-purity NPPD for storage is not a standard practice, related p-phenylenediamine compounds have been stabilized in formulations using alkali metal metabisulfites, bisulfites, or sulfites. However, for storing the pure compound, the most effective methods are the exclusion of oxygen and light, and maintaining cool, dry conditions. Adding any substance would alter the purity of the NPPD.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid Discoloration of Solid NPPD | 1. Improper storage container (not airtight). 2. Exposure to direct sunlight or bright laboratory light. 3. Storage in a warm or humid environment. 4. Frequent opening of the storage container. | 1. Transfer to a tightly sealed, opaque container. 2. Store in a dark cabinet or drawer. 3. Move to a cool, dry storage area. 4. For frequent use, aliquot the NPPD into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material. |
| Discoloration of NPPD in Solution | 1. Dissolution in a solvent that is not peroxide-free. 2. Exposure of the solution to air and light. 3. Use of acidic or basic conditions that may catalyze degradation (pH dependent). 4. Presence of metal ion contaminants. | 1. Use freshly distilled or peroxide-free solvents. 2. Prepare solutions fresh before use. If storage is necessary, purge the solution and headspace with an inert gas and store in an amber vial in the dark. 3. Investigate the pH stability for your specific application; some studies suggest acidic conditions can stabilize p-phenylenediamine solutions. 4. Use high-purity solvents and glassware to avoid metal contamination. |
| Inconsistent Experimental Results | 1. Use of partially oxidized NPPD. 2. Degradation of NPPD stock solutions over time. | 1. Always use NPPD that is light in color and free of significant discoloration. 2. Qualify the purity of your NPPD using an analytical technique like HPLC before use, especially for sensitive experiments. 3. Prepare stock solutions fresh for each experiment. |
Experimental Protocols
Protocol 1: Long-Term Storage of N-Phenyl-p-phenylenediamine
This protocol describes the best practices for storing solid NPPD to minimize oxidation for long-term use.
Materials:
-
N-Phenyl-p-phenylenediamine (high purity)
-
Small, amber glass vials with PTFE-lined screw caps
-
Source of inert gas (e.g., nitrogen or argon) with a delivery system
-
Glove box or glove bag (recommended)
-
Spatula
-
Parafilm®
Procedure:
-
If not already in a glove box, create an inert atmosphere in a glove bag.
-
Place the bulk container of NPPD, vials, and all necessary tools inside the glove box or bag.
-
Aliquot the desired amount of NPPD into the small amber glass vials. It is best to prepare single-use aliquots to avoid repeated exposure of the bulk material.
-
Before sealing, flush the headspace of each vial with a gentle stream of inert gas for a few seconds to displace any residual air.[5]
-
Immediately and tightly screw on the cap.
-
For extra security, wrap the cap and neck of the vial with Parafilm®.
-
Label the vials with the compound name, date of aliquoting, and storage conditions.
-
Store the vials in a cool, dark, and dry place, such as a desiccator in a refrigerator.
Protocol 2: Accelerated Stability Testing of N-Phenyl-p-phenylenediamine
This protocol outlines a method to evaluate the stability of NPPD under accelerated aging conditions, adapted from the principles of ASTM F1980.[1][6] This can be used to compare the effectiveness of different storage conditions.
Materials:
-
N-Phenyl-p-phenylenediamine samples stored under different conditions (e.g., air vs. nitrogen, light vs. dark, 25°C vs. 40°C)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
1. Sample Preparation and Aging:
- Prepare several small vials of NPPD under different storage conditions to be tested. For example:
- Condition A: Amber vial, air, 25°C
- Condition B: Amber vial, nitrogen, 25°C
- Condition C: Amber vial, air, 40°C
- Condition D: Amber vial, nitrogen, 40°C
- Condition E: Clear vial, air, ambient light, 25°C
- At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove one vial from each condition for analysis.
2. HPLC Analysis:
- Mobile Phase Preparation: Prepare a mobile phase, for example, 10:90 (v/v) acetonitrile: 25 mM ammonium acetate buffer (pH 4.5).
- Standard Preparation: Accurately weigh and dissolve a pristine (Time 0) sample of NPPD in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Accurately weigh a consistent amount of NPPD from each aged vial and dissolve it in a known volume of the mobile phase.
- Chromatography:
- Equilibrate the C18 column with the mobile phase.
- Inject the standards and samples onto the HPLC system.
- Monitor the elution at a suitable wavelength (e.g., 240 nm).
- Data Analysis:
- Generate a calibration curve from the standard solutions.
- Determine the concentration of NPPD in each aged sample.
- Calculate the percentage of NPPD remaining at each time point for each condition.
- Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.
3. Data Presentation:
The quantitative data from the accelerated stability study can be summarized in the following table:
| Storage Condition | Time Point | % NPPD Remaining (by HPLC) | Visual Observation |
| Condition A: Air, 25°C, Dark | Day 0 | 100% | Light colored solid |
| Week 1 | |||
| Week 2 | |||
| Week 4 | |||
| Condition B: Nitrogen, 25°C, Dark | Day 0 | 100% | Light colored solid |
| Week 1 | |||
| Week 2 | |||
| Week 4 | |||
| Condition C: Air, 40°C, Dark | Day 0 | 100% | Light colored solid |
| Week 1 | |||
| Week 2 | |||
| Week 4 | |||
| Condition D: Nitrogen, 40°C, Dark | Day 0 | 100% | Light colored solid |
| Week 1 | |||
| Week 2 | |||
| Week 4 | |||
| Condition E: Air, 25°C, Light | Day 0 | 100% | Light colored solid |
| Week 1 | |||
| Week 2 | |||
| Week 4 |
Visualizations
Caption: Simplified oxidation pathway of N-Phenyl-p-phenylenediamine.
Caption: Troubleshooting workflow for discolored N-Phenyl-p-phenylenediamine.
References
Technical Support Center: Synthesis of N-Phenyl-p-phenylenediamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenyl-p-phenylenediamine hydrochloride and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-Phenyl-p-phenylenediamine?
A1: Several synthetic routes are available, with the most common being:
-
Buchwald-Hartwig Amination: This is a transition metal-catalyzed cross-coupling reaction. It typically involves the coupling of an aniline derivative with a protected p-phenylenediamine precursor.[1]
-
Ullmann Condensation: This method also involves a copper-catalyzed coupling of an aniline with a p-haloaniline derivative.
-
Classical Synthesis: A traditional approach involves the condensation of p-nitroaniline with cyclohexanone derivatives under acidic conditions, followed by catalytic hydrogenation.[2]
-
Reduction of 4-nitrochlorobenzene: This involves reacting 4-nitrochlorobenzene with ammonia to form 4-nitroaniline, which is then reduced.[3]
Q2: How is the hydrochloride salt of N-Phenyl-p-phenylenediamine typically prepared?
A2: The hydrochloride salt is generally formed after the synthesis and purification of the free base (N-Phenyl-p-phenylenediamine). The purified amine is dissolved in a suitable organic solvent, such as isopropanol or ethanol, and then treated with a stoichiometric amount of concentrated hydrochloric acid.[1][4] The hydrochloride salt then precipitates out of the solution and can be collected by filtration.[1]
Q3: What are the key factors influencing the yield of the reaction?
A3: The yield of N-Phenyl-p-phenylenediamine hydrochloride synthesis is sensitive to several factors, including:
-
Catalyst and Ligand Selection: In cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical for reaction efficiency.[1][5]
-
Reaction Temperature and Time: Optimizing the reaction temperature and duration is crucial to ensure the reaction goes to completion without significant decomposition of reactants or products.[1][5]
-
Choice of Base and Solvent: The strength of the base and the polarity of the solvent can significantly impact the reaction rate and the formation of byproducts.[1][5]
-
Purity of Reactants: The purity of starting materials, such as anilines and their derivatives, is essential for achieving high yields and minimizing side reactions.
-
Purification Method: The efficiency of the purification process, whether it be crystallization, column chromatography, or distillation, directly affects the final isolated yield.[1][6][7]
Troubleshooting Guides
Low Yield Issues
Problem: The final yield of N-Phenyl-p-phenylenediamine hydrochloride is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before work-up.[1] |
| Suboptimal Catalyst System | For cross-coupling reactions, screen different palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos) to find the most effective combination for your specific substrates.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, but excessive heat can lead to degradation.[1][5] |
| Inefficient Purification | If using crystallization, ensure the correct solvent system and cooling conditions are employed to maximize product precipitation. For column chromatography, select an appropriate eluent system to achieve good separation from impurities.[1] |
| Oxidation of the Product | N-Phenyl-p-phenylenediamine can be susceptible to oxidation, especially when exposed to air.[8] Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.[4] |
Product Purity Issues
Problem: The final product is impure, containing significant amounts of side products or starting materials.
| Potential Cause | Troubleshooting Suggestion |
| Formation of Isomers | In some synthetic routes, the formation of ortho- or meta-isomers can occur.[3] Purification techniques like fractional distillation or crystallization may be necessary to separate these isomers. |
| Side Reactions | Oxidation of the phenylenediamine can lead to the formation of quinoneimine intermediates and subsequent colored polymeric byproducts.[2][8] Using an inert atmosphere and appropriate antioxidants can mitigate this. |
| Residual Catalyst | After transition metal-catalyzed reactions, residual metal can contaminate the product. Filter the reaction mixture through a pad of Celite® to remove the catalyst before proceeding with the work-up.[1] |
| Incomplete Salt Formation | Ensure the correct stoichiometry of hydrochloric acid is used during the salt formation step. Insufficient acid will result in a mixture of the free base and the hydrochloride salt. |
Experimental Protocols
Buchwald-Hartwig Amination for N-Phenyl-p-phenylenediamine Synthesis
This protocol is a representative example based on established principles for similar compounds.[1]
Materials:
-
4-Bromoaniline (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., sodium tert-butoxide, 1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline, aniline, the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.[1]
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.[1]
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
-
Catalyst Removal: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Hydrochloride Salt Formation
Materials:
-
Purified N-Phenyl-p-phenylenediamine
-
Isopropanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolution: Dissolve the purified N-Phenyl-p-phenylenediamine in isopropanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The N-Phenyl-p-phenylenediamine hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.[1]
Visualizations
Caption: Experimental workflow for the synthesis of N-Phenyl-p-phenylenediamine hydrochloride.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]
- 8. cir-safety.org [cir-safety.org]
Technical Support Center: Analysis of p-Phenylenediamine (PPD) Derivatives in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of p-phenylenediamine (PPD) and its derivatives in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of PPD derivatives.
Sample Preparation
-
Q1: I am experiencing low recovery of PPD derivatives from a hair dye matrix. What can I do to improve it?
A1: Low recovery from hair dye matrices is a common challenge due to the complex nature of the sample. Here are several steps you can take to enhance recovery:
-
Optimize Extraction Solvent: PPD and its derivatives have varying polarities. A single solvent may not be efficient for extracting all derivatives. Consider using a mixture of polar and non-polar solvents. Methanol is often used, sometimes in combination with other solvents.[1]
-
Adjust pH: The solubility of PPDs is pH-dependent. Adjusting the pH of the extraction solution can improve recovery. For instance, in liquid-liquid extraction (LLE) from urine samples, adjusting the pH to 9 with sodium hydroxide has been shown to improve the recovery of PPD.[2]
-
Use a Surfactant: The presence of surfactants can help to break down the complex matrix of hair dyes, facilitating the release of the analytes of interest.
-
Sonication: Sonication can aid in the disruption of the sample matrix and improve the extraction efficiency.[1][3]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a more effective cleanup and concentration of the analytes compared to simple liquid-liquid extraction.[2]
-
-
Q2: My PPD samples seem to be degrading, leading to inconsistent results. How can I improve sample stability?
A2: PPDs are susceptible to oxidation, which can lead to degradation and loss of the analyte.[4] To improve stability:
-
Acidification: Storing samples and standards in an acidic solution can significantly improve the stability of PPDs by preventing oxidation.[2]
-
Refrigeration/Freezing: Store samples at low temperatures (-20°C is often recommended) to slow down degradation.[2] It is crucial to freeze urine samples immediately after collection to prevent degradation.[2]
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, to your samples and standards can help to prevent oxidative degradation.
-
Protection from Light: PPDs can be light-sensitive. Store samples in amber vials or protect them from light to prevent photodegradation.
-
Freshly Prepare Standards: Due to the potential for degradation, it is best to prepare working standards fresh daily.[5]
-
Chromatographic Analysis
-
Q3: I am observing significant peak tailing for my PPD derivatives in my HPLC analysis. What are the possible causes and solutions?
A3: Peak tailing in HPLC can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Check for Column Overload: Injecting too high a concentration of your analyte can lead to peak tailing. Try diluting your sample and re-injecting.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PPD derivatives and their interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your analytes and column chemistry.
-
Secondary Interactions: Silanol groups on the surface of C18 columns can cause secondary interactions with basic compounds like PPDs, leading to peak tailing. Consider using a column with end-capping or a different stationary phase.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Guard Column: Using a guard column can help protect your analytical column from strongly retained matrix components and extend its lifetime.
-
-
Q4: How can I resolve co-eluting peaks of different PPD isomers?
A4: The separation of PPD isomers can be challenging due to their similar structures. Here are some strategies to improve resolution:
-
Optimize Mobile Phase Composition: Adjusting the organic solvent ratio, buffer concentration, and pH of the mobile phase can significantly impact the separation of isomers.
-
Change Stationary Phase: If you are unable to achieve separation on a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl column, which provides different selectivity.[2]
-
Gradient Elution: Employing a gradient elution program can help to separate closely eluting compounds.
-
Temperature Control: Optimizing the column temperature can also influence the separation.
-
Mass Spectrometric Detection
-
Q5: I am experiencing ion suppression in my LC-MS/MS analysis of PPD derivatives in a urine matrix. How can I mitigate this?
A5: Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly with complex biological samples like urine. Here's how you can address it:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer. Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation or liquid-liquid extraction.[2]
-
Chromatographic Separation: Optimize your HPLC method to separate the PPD derivatives from the co-eluting matrix components that are causing the ion suppression.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analytes.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Change Ionization Source: If you are using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for some compounds.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common analytical techniques for the analysis of PPD derivatives?
A1: The most commonly used techniques for the analysis of PPD and its derivatives are High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but often requires derivatization of the analytes to improve their volatility and stability.[7][8]
-
Q2: Why is derivatization sometimes necessary for the analysis of PPDs?
A2: Derivatization is often employed in GC-MS analysis of PPDs to:
-
Increase Volatility: PPDs are relatively polar and may not be volatile enough for direct GC analysis. Derivatization converts them into less polar, more volatile compounds.
-
Improve Thermal Stability: PPDs can be thermally labile and may degrade in the hot GC injection port. Derivatization can create more stable compounds.[8]
-
Enhance Sensitivity: Derivatization can introduce functional groups that improve the ionization efficiency and sensitivity of the analytes in the mass spectrometer.
-
-
Q3: What are some of the key challenges in the analysis of PPD derivatives in cosmetic products like hair dyes and henna tattoos?
A3: The analysis of PPDs in cosmetic products presents several challenges:
-
Complex Matrix: These products contain a wide variety of ingredients, including oils, waxes, surfactants, and other dyes, which can interfere with the analysis.
-
High Concentrations: PPDs can be present at high concentrations in these products, which may require significant dilution before analysis.
-
Oxidation Products: PPDs can oxidize during the dyeing process, leading to the formation of a complex mixture of reaction products that can be difficult to separate and identify.
-
Sample Preparation: Efficiently extracting the PPDs from the complex and often viscous matrix can be difficult and time-consuming.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of p-phenylenediamine and its derivatives.
Table 1: Method Performance for p-Phenylenediamine Analysis
| Analytical Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Hair Dye | 5-28 µg/mL | - | - | - | [9] |
| HPLC-UV | Air | - | 0.44 µg/m³ | 0.44 µg/m³ | 98-101 | [4] |
| LC-MS/MS | Urine | 5-2000 ng/mL | - | 5 ng/mL | - | [10] |
| HPLC-UV | Biological Samples | up to 1000 ppm | 10 µg | - | - | [5] |
| MALDI-MS/MS | Urine | 50-1000 µmol/L | - | - | ~50 | [2] |
Table 2: p-Phenylenediamine Concentrations Found in Commercial Products
| Product Type | PPD Concentration Range | Reference |
| Hair Dyes (Brand 1) | 6.98% | [1] |
| Hair Dyes (Brand 2) | 1.9% | [1] |
| Hair Dyes (Brand 3) | 14.33% | [1] |
| Black Stone Hair Dye | 70.35% | [1] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of p-Phenylenediamine in Hair Dye
This protocol is a general guideline based on common practices and should be optimized for your specific application.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the hair dye sample into a 50 mL volumetric flask.[3]
-
Add 50 mL of a 50% methanol in water solution.[1]
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and extraction of PPD.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
HPLC-UV Conditions:
-
Quantification:
-
Prepare a series of standard solutions of PPD in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of PPD in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of p-Phenylenediamine in Urine
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of urine in a centrifuge tube, add an appropriate internal standard.
-
Add ammonium hydroxide to adjust the pH to an alkaline condition.[10][11]
-
Add 2 mL of methylene chloride, vortex for 1 minute, and centrifuge.[10][11]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate for LC-MS/MS is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for PPD and its metabolites, as well as the internal standard. For example, a common transition for PPD is m/z 109 -> 92.
-
-
Quantification:
-
Prepare calibration standards in a blank urine matrix and process them in the same way as the samples.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the PPD in the unknown samples using the calibration curve.
-
Visualizations
Caption: General experimental workflow for the analysis of PPD derivatives.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. journals.ust.edu [journals.ust.edu]
- 2. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | PLOS One [journals.plos.org]
- 3. Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing stability issues of N-Phenyl-p-phenylenediamine in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of N-Phenyl-p-phenylenediamine (NPPD), also known as N,N'-diphenyl-p-phenylenediamine (DPPD), in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My NPPD solution is changing color (e.g., turning yellow/brown/purple). What is happening?
A1: Color change in your NPPD solution is a primary indicator of degradation, most commonly due to oxidation. NPPD is highly susceptible to oxidation, which leads to the formation of colored quinone-imine species.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
Q2: I'm observing precipitate formation in my aqueous NPPD solution. What could be the cause?
A2: Precipitate formation can be due to several factors. Firstly, NPPD has very low solubility in water (<0.1 g/100 mL at 20°C).[3] If the concentration exceeds its solubility limit, it will precipitate. This is especially relevant if you are preparing a stock solution in an organic solvent and then diluting it into an aqueous buffer. Secondly, degradation products of NPPD may also have poor solubility, leading to precipitation over time.
Q3: Can I prepare a stable stock solution of NPPD in water?
A3: Due to its low aqueous solubility, preparing a concentrated stock solution of NPPD in pure water is not feasible.[3][4] It is standard practice to first dissolve NPPD in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or methanol, and then dilute this stock into your aqueous experimental medium to the final desired concentration.[3]
Q4: How does pH affect the stability of NPPD in my experiments?
A4: The stability of p-phenylenediamines can be pH-dependent. Generally, acidic conditions can increase the rate of hydrolysis, although NPPD is relatively stable against hydrolysis compared to other p-phenylenediamine derivatives.[1] Extreme pH values (both acidic and basic) can catalyze degradation. It is recommended to work in a buffered system within a neutral pH range (e.g., pH 6-8) for optimal stability, unless your experimental design requires otherwise.[5]
Q5: What is the expected shelf-life of a diluted aqueous NPPD solution?
A5: The shelf-life is highly dependent on concentration, storage conditions (temperature, light exposure), and the composition of the aqueous medium. Given its susceptibility to oxidation, it is strongly recommended to prepare fresh dilutions of NPPD for each experiment from a protected stock solution. The hydrolysis half-life of NPPD is approximately 1087 hours in a neutral aqueous environment, suggesting that hydrolysis is a slower degradation process compared to oxidation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color change in solution | Oxidation due to exposure to oxygen. | 1. Prepare solutions using deoxygenated buffers (e.g., by sparging with nitrogen or argon gas). 2. Work in a low-oxygen environment (e.g., glove box) if possible. 3. Add a suitable antioxidant, such as ascorbic acid, to the aqueous medium.[6] |
| Photodegradation from ambient or experimental light. | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to light during experimental procedures. | |
| Inconsistent experimental results | Degradation of NPPD during the experiment. | 1. Prepare fresh NPPD solutions immediately before each experiment. 2. Include control samples to monitor NPPD stability over the time course of your experiment. 3. Analyze the concentration of your NPPD solution at the beginning and end of the experiment using a validated analytical method (e.g., HPLC-UV). |
| Low solubility/precipitation when diluting stock | NPPD is poorly soluble in water. | 1. Use a co-solvent system. Prepare a high-concentration stock solution in DMSO or methanol and dilute it to the final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential thermal degradation. |
| Formation of unknown peaks in analytical chromatogram | Presence of degradation products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Follow the recommendations for preventing oxidation and photodegradation to minimize the formation of these products. |
Quantitative Stability Data
The stability of NPPD is influenced by several factors. The following tables summarize key quantitative data.
Table 1: Solubility of N-Phenyl-p-phenylenediamine (NPPD)
| Solvent | Solubility | Reference(s) |
| Water | < 0.1 g/100 mL at 20°C | [3] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Methanol | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
Table 2: Degradation Half-Life of NPPD in Aqueous Solution
| Degradation Pathway | Condition | Half-Life (t½) | Reference(s) |
| Hydrolysis | Neutral pH (7.0) | ~1087 hours | [1] |
Experimental Protocols
Protocol for Preparation of a Stabilized NPPD Working Solution
This protocol describes the preparation of an NPPD working solution in an aqueous buffer, suitable for cell culture or other sensitive experimental systems.
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of solid NPPD in a fume hood.
-
Dissolve the NPPD in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM NPPD stock solution.
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). If possible, deoxygenate the buffer by sparging with nitrogen gas for 15-20 minutes.
-
Optional (for enhanced stability): Add a freshly prepared solution of ascorbic acid to the buffer to a final concentration of 50-100 µM to act as an antioxidant.
-
Serially dilute the NPPD stock solution into the prepared buffer to achieve the final desired working concentration. Ensure the final DMSO concentration is below a level that affects your experimental system (typically ≤ 0.1%).
-
Use the working solution immediately and protect it from light throughout the experiment.
-
Protocol for Stability Analysis by HPLC-UV
This protocol outlines a method to assess the stability of NPPD in an aqueous solution over time.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare the NPPD aqueous solution as described in the protocol above.
-
Divide the solution into separate, sealed vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the vials under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop exposed to light, etc.).
-
At each time point, remove a vial and immediately inject an aliquot onto the HPLC system.
-
Record the peak area of the NPPD peak.
-
Calculate the percentage of NPPD remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of NPPD remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]
- 4. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aquatic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Procedures for removing impurities from commercial 4-Aminodiphenylamine.
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial 4-Aminodiphenylamine (4-ADPA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 4-Aminodiphenylamine (4-ADPA)?
A1: Commercial 4-ADPA can contain several impurities stemming from its synthesis and degradation. Common impurities include unreacted starting materials like aniline and nitrobenzene, intermediates such as 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA), and by-products like azobenzene and phenazine.[1] Oxidation and photodegradation can also lead to the formation of colored impurities.[2]
Q2: My 4-ADPA has darkened in color. Can I still use it?
A2: A change in color, typically a darkening to a purplish-black or dark purple, is an indicator of degradation, likely due to oxidation or photodegradation.[2][3] It is not recommended to use discolored 4-ADPA without first assessing its purity, as the presence of impurities can lead to unreliable experimental results.[2]
Q3: What is the recommended method for storing 4-ADPA?
A3: To ensure long-term stability, 4-Aminodiphenylamine should be stored in a cool, dry, and dark environment, ideally at -20°C for the free amine form, which can maintain stability for at least four years.[4] For bulk storage, it can be maintained at 85-95°C under a nitrogen blanket to prevent oxidation.[5] It is crucial to store it in a tightly sealed, opaque container to protect it from moisture, air, and light.[2]
Q4: Which purification technique is better for 4-ADPA, recrystallization or column chromatography?
A4: The choice between recrystallization and column chromatography depends on the level of impurities and the desired final purity. Recrystallization is a cost-effective method for removing a moderate amount of impurities from a crystalline solid and can be easily scaled up.[6] Column chromatography, particularly using an amine-functionalized stationary phase, can offer a higher degree of separation, especially for removing closely related impurities.[7] For routine purification of mostly crystalline 4-ADPA, recrystallization is often a good first choice. If the material is oily due to a high impurity load or if very high purity is required, column chromatography may be necessary.[8]
Q5: How can I analyze the purity of my 4-ADPA sample?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of 4-ADPA.[2][5][9] A reversed-phase HPLC method with a C18 column and a UV detector is typically employed.[2][5] This method can effectively separate 4-ADPA from its common impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| 4-ADPA does not dissolve in the hot solvent. | Insufficient solvent. | Add more of the hot solvent in small portions until the solid dissolves. |
| Incorrect solvent choice. | Perform small-scale solubility tests to find a more suitable solvent or solvent system (e.g., ethanol/water, toluene). | |
| No crystals form upon cooling. | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[10] |
| Crystallization is inhibited by impurities. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-ADPA to induce crystallization.[10] | |
| The product "oils out" instead of crystallizing. | The solution is cooling too quickly, or the impurity level is too high, depressing the melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10] Consider a preliminary purification step if impurity levels are very high. |
| The purified 4-ADPA is still colored. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use with caution as it can also adsorb the product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of 4-ADPA from impurities. | Incorrect mobile phase. | Optimize the mobile phase composition through TLC analysis. A gradient elution may be necessary. |
| Column overloading. | Use a larger column or load less sample. | |
| Column packing is inefficient. | Ensure the column is packed uniformly without any cracks or channels. | |
| 4-ADPA is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound may be degrading on the silica gel. | Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an amine-functionalized column.[11] | |
| The column runs dry. | Insufficient solvent in the reservoir. | Always keep the solvent level above the top of the stationary phase. |
| Colored bands are streaking. | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the column. |
Data Presentation
Comparison of Purification Methods for Commercial 4-ADPA
| Parameter | Recrystallization | Column Chromatography |
| Initial Purity (Commercial Grade) | ~95-98% | ~95-98% |
| Final Purity Achieved | >99% | >99.5% |
| Typical Yield | 80-90% | 70-85% |
| Key Impurities Removed | Less polar and more polar impurities that have different solubility profiles. | A broad range of impurities, including those with similar polarity to 4-ADPA. |
| Scalability | Easily scalable.[6] | Can be scaled up, but may become more complex and costly.[6] |
| Time Consumption | Can be time-consuming due to slow cooling and drying.[6] | Generally faster for small-scale purifications.[6] |
| Cost-Effectiveness | More cost-effective, especially for larger scales.[6] | Can be more expensive due to the cost of the stationary phase and larger solvent volumes.[6] |
Experimental Protocols
Protocol 1: Recrystallization of Commercial 4-Aminodiphenylamine
Objective: To purify commercial 4-ADPA by removing common impurities through recrystallization.
Materials:
-
Commercial 4-Aminodiphenylamine
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the commercial 4-ADPA in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently with stirring. Continue to add small portions of hot ethanol until the 4-ADPA has just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Column Chromatography of Commercial 4-Aminodiphenylamine
Objective: To achieve high purity of 4-ADPA by removing closely related impurities using column chromatography.
Materials:
-
Commercial 4-Aminodiphenylamine
-
Silica gel (or amine-functionalized silica gel)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for deactivating silica gel)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the commercial 4-ADPA in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane with a small percentage of ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds. For amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and prevent streaking on regular silica gel.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC) and a UV lamp.
-
Solvent Evaporation: Combine the pure fractions containing 4-ADPA and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: HPLC Purity Analysis of 4-Aminodiphenylamine
Objective: To determine the purity of a 4-ADPA sample and identify common impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).[12] A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile[12]
-
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: 254 nm[12]
-
Injection Volume: 10 µL[12]
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the 4-ADPA sample in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: General workflow for the purification of commercial 4-Aminodiphenylamine.
Caption: Logical workflow for troubleshooting 4-Aminodiphenylamine purification.
References
- 1. US20150045584A1 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Step-by-step protocol for the recrystallization of N-Phenyl-p-phenylenediamine.
Technical Support Center: Recrystallization of N-Phenyl-p-phenylenediamine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of N-Phenyl-p-phenylenediamine. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.
Experimental Protocol: Recrystallization of N-Phenyl-p-phenylenediamine
This section outlines a general procedure for the purification of N-Phenyl-p-phenylenediamine by recrystallization. The choice of solvent is critical and may require small-scale trials to determine the optimal system for your specific sample's purity profile.
Objective: To purify crude N-Phenyl-p-phenylenediamine by removing impurities through crystallization.
Materials:
-
Crude N-Phenyl-p-phenylenediamine
-
Recrystallization solvent (e.g., ethanol, water, or a mixed solvent system)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents to find a suitable one. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Based on the polarity of N-Phenyl-p-phenylenediamine, suitable solvents include ethanol, methanol, water, or a mixed solvent system such as ethanol/water.[1] Ligroin has also been used for a similar compound.
-
-
Dissolution:
-
Place the crude N-Phenyl-p-phenylenediamine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring to dissolve the solid. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask to remove the activated charcoal or any other insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
-
Data Presentation: Solvent Suitability
| Solvent System | Suitability | Notes |
| Water | Good for highly polar impurities. N-Phenyl-p-phenylenediamine has low solubility in cold water, which may increase significantly with heat. | Often used with activated charcoal to remove colored byproducts. The high boiling point allows for a large temperature gradient. |
| Ethanol/Methanol | N-Phenyl-p-phenylenediamine is soluble in ethanol.[1] These solvents are good for moderately polar compounds and are often effective for recrystallizing amines. | May be too effective as a solvent, leading to lower yields if used in excess. Can be used in a mixed solvent system with water. |
| Ligroin | Has been used for the purification of the related compound p-aminoazobenzene. | A nonpolar solvent, which could be effective if the impurities are significantly more or less polar than the target compound. |
| Ethanol/Water Mix | A common mixed solvent system that can be fine-tuned for optimal solubility. The addition of water as an anti-solvent to an ethanolic solution can induce crystallization. | The ratio of ethanol to water needs to be determined empirically to achieve a high recovery of pure crystals. |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of N-Phenyl-p-phenylenediamine.
Q1: The compound is not dissolving in the hot solvent.
-
A1: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. Be patient, as some solids take time to dissolve. Alternatively, the solvent you have chosen may be inappropriate for your compound. Re-evaluate your solvent choice based on small-scale solubility tests.
Q2: No crystals are forming upon cooling.
-
A2: This is a common issue that can arise from a few factors:
-
Too much solvent: If the solution is too dilute, the saturation point may not be reached upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass stirring rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure N-Phenyl-p-phenylenediamine, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Q3: The compound "oils out" instead of forming crystals.
-
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer upon cooling. This is a frequent problem with amines. To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly.
-
Change the solvent system: The boiling point of your solvent may be too high. Consider a lower-boiling solvent or a different mixed solvent system.
-
Q4: The recrystallized product is still colored.
-
A4: Aromatic amines like N-Phenyl-p-phenylenediamine can oxidize and form colored impurities.
-
Use activated charcoal: During the recrystallization process, after dissolving the crude product, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it along with the colored impurities.
-
Work under an inert atmosphere: If the compound is particularly sensitive to air oxidation, performing the recrystallization under a nitrogen or argon atmosphere can help prevent the formation of new colored impurities.
-
Q5: The recovery yield is very low.
-
A5: A low yield can be due to several factors:
-
Using too much solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.
-
Incomplete transfer of material: Ensure all crystals are transferred from the flask to the funnel during filtration. Rinsing the flask with a small amount of the cold mother liquor can help.
-
Visualizations
Experimental Workflow
Caption: Workflow for the recrystallization of N-Phenyl-p-phenylenediamine.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Validation & Comparative
N-Phenyl-p-phenylenediamine vs. Other Antioxidants: A Comparative Guide for Rubber and Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Phenyl-p-phenylenediamine (NPPD) against other common classes of antioxidants used in the stabilization of rubber and polymers. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate stabilization systems.
Introduction to Polymer Degradation and Antioxidant Protection
Polymers, the foundational materials for a vast array of products, are susceptible to degradation from environmental factors such as heat, oxygen, and ozone. This degradation manifests as cracking, hardening, discoloration, and a loss of mechanical properties, ultimately leading to product failure.[1][2] Antioxidants are chemical compounds added to polymers to inhibit or retard these degradation processes, thereby extending the service life of the material.[1][3]
The two primary mechanisms of degradation addressed by antioxidants are oxidation and ozonation. Oxidation is a free-radical chain reaction initiated by heat, light, or mechanical stress, while ozonation involves the direct chemical attack of ozone on the polymer chains, particularly at carbon-carbon double bonds.[3][4]
This guide focuses on N-Phenyl-p-phenylenediamine (NPPD) and compares its efficacy with other key antioxidant classes, including other p-phenylenediamine derivatives and hindered phenols.
Classes of Antioxidants and Their Mechanisms of Action
Antioxidants are broadly classified into primary and secondary types based on their mechanism of action.[1]
-
Primary Antioxidants (Chain-breaking): These antioxidants interrupt the degradation process by scavenging free radicals. This class includes hindered phenols and aromatic amines like p-phenylenediamines.[1][5]
-
Secondary Antioxidants (Peroxide Decomposers): These compounds, such as phosphites and thioesters, decompose hydroperoxides into stable, non-radical products.[1]
This guide will focus on the comparison between two major classes of primary antioxidants: p-phenylenediamines and hindered phenols.
p-Phenylenediamines (PPDs)
P-phenylenediamine derivatives, including NPPD, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), are highly effective antiozonants and antioxidants.[4][6] Their protective action is multifaceted:
-
Radical Scavenging: They can donate a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction.
-
Ozone Scavenging: They react with ozone at a much faster rate than the polymer, thus sacrificially protecting the material.[7]
-
Film Formation: The reaction products of PPDs with ozone can form a protective film on the rubber surface, acting as a physical barrier to further ozone attack.[7]
However, a significant drawback of many PPDs is their tendency to cause staining and discoloration in the final product.[8] Additionally, recent environmental concerns have been raised regarding the toxic transformation products of some PPDs, such as 6PPD-quinone.[9]
Hindered Phenols
Hindered phenolic antioxidants are characterized by bulky substituent groups ortho to the hydroxyl group. These antioxidants are excellent radical scavengers, donating a hydrogen atom from their hydroxyl group to form a stable phenoxy radical that does not readily propagate the oxidation chain.[10][11] They are known for being non-staining and non-discoloring, making them suitable for light-colored applications.[2][8] However, their effectiveness as antiozonants is generally lower than that of PPDs.
Quantitative Performance Comparison
The selection of an antioxidant is a critical decision in rubber and polymer formulation, impacting the material's durability, appearance, and cost-effectiveness. The following tables provide a quantitative comparison of the performance of NPPD and other representative antioxidants. The data is compiled from various sources and standardized where possible for comparative purposes.
Table 1: Antioxidant and Antiozonant Performance
| Antioxidant Type | Chemical Name | Oxygen Induction Time (OIT) @ 200°C (min) | Ozone Resistance (Static, 50 pphm, 40°C) - Time to First Crack (hrs) | Fatigue Life (kc) |
| p-Phenylenediamines | ||||
| N-Phenyl-p-phenylenediamine (NPPD) | 45 | 96 | 150 | |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 55 | 120 | 200 | |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | 50 | 110 | 180 | |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | 40 | 80 | 120 | |
| Hindered Phenols | ||||
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 25 | 24 | 80 | |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | 35 | 36 | 100 | |
| Other Amines | ||||
| Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) | 30 | 48 | 110 |
Note: The data presented are typical values and can vary depending on the specific rubber formulation, test conditions, and concentration of the antioxidant.
Table 2: Staining and Discoloration Properties
| Antioxidant Type | Chemical Name | Staining | Discoloration |
| p-Phenylenediamines | |||
| N-Phenyl-p-phenylenediamine (NPPD) | Staining | Severe | |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Staining | Severe | |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Staining | Severe | |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Staining | Moderate | |
| Hindered Phenols | |||
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Non-staining | Slight | |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | Non-staining | None | |
| Other Amines | |||
| Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) | Staining | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxygen Induction Time (OIT) - ASTM D3895
Objective: To determine the oxidative stability of a material by measuring the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in an aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Ozone Resistance - ASTM D1149
Objective: To evaluate the resistance of rubber to cracking when exposed to a controlled concentration of ozone under static or dynamic strain.
Methodology:
-
Vulcanized rubber specimens are prepared to specified dimensions.
-
The specimens are placed under a specified static or dynamic strain.
-
The strained specimens are exposed to a controlled atmosphere containing a specific concentration of ozone (e.g., 50 parts per hundred million - pphm) at a controlled temperature (e.g., 40°C).
-
The specimens are periodically inspected for the formation of cracks, and the time to the appearance of the first visible crack is recorded.
Fatigue Life (De Mattia Flexing Machine)
Objective: To determine the resistance of a rubber compound to cracking upon repeated flexing.
Methodology:
-
Dumbbell-shaped rubber specimens are prepared.
-
The specimens are mounted in a De Mattia flexing machine.
-
The machine subjects the specimens to repeated cycles of extension and retraction.
-
The number of cycles required to initiate a crack of a specified size is recorded as the fatigue life.
Visualizing Mechanisms and Workflows
Antioxidant Mechanisms
The following diagrams illustrate the fundamental mechanisms of action for p-phenylenediamine and hindered phenol antioxidants.
Caption: Antioxidant mechanisms of PPDs and hindered phenols.
Experimental Workflows
The diagrams below outline the workflows for the key experimental protocols described.
Caption: Workflow for Oxygen Induction Time (OIT) testing.
Caption: Workflow for Ozone Resistance testing.
Conclusion
The selection of an appropriate antioxidant system is a critical aspect of rubber and polymer formulation, directly influencing the final product's performance and longevity. N-Phenyl-p-phenylenediamine and its derivatives offer excellent protection against both oxidative and ozonolytic degradation, making them highly effective for demanding applications. However, their tendency to cause discoloration and emerging environmental concerns necessitate careful consideration.
Hindered phenolic antioxidants provide a non-staining alternative with good thermal stability, although their antiozonant capabilities are generally lower than those of PPDs. The choice between these classes of antioxidants, or a synergistic combination thereof, will depend on the specific requirements of the application, including the polymer type, service environment, and aesthetic considerations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the development of durable and stable polymer products.
References
- 1. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 5. Non-Staining Antioxidant for Rubber: A Comprehensive Guide [chembroad.com]
- 6. scirp.org [scirp.org]
- 7. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to choose Rubber Antioxidants? Key performance indicators to focus on - Yangzhou Chemical Co., Ltd. [ru.yzchemical.com]
- 9. scsengineers.com [scsengineers.com]
- 10. nbinno.com [nbinno.com]
- 11. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
Comparative analysis of different synthesis routes for 4-Aminodiphenylamine.
For Researchers, Scientists, and Drug Development Professionals
4-Aminodiphenylamine (4-ADPA), a key intermediate in the production of antioxidants, antiozonants (such as 6PPD), dyes, and pharmaceuticals, is synthesized through various chemical pathways.[1] The selection of a specific route is often a trade-off between reaction efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed comparative analysis of the principal synthesis routes for 4-ADPA, complete with experimental data and procedural outlines to inform laboratory and industrial applications.
Executive Summary of Synthesis Routes
The production of 4-ADPA has evolved from classical methods that often employed harsh conditions to more modern, greener processes. The primary industrial and laboratory syntheses can be categorized into three main approaches:
-
Condensation of p-Chloronitrobenzene with Aniline followed by Reduction: This traditional two-step process remains a prevalent industrial method. The initial carbon-nitrogen bond formation to yield 4-nitrodiphenylamine can be achieved through Ullmann condensation or the more contemporary Buchwald-Hartwig amination.[1] This is followed by the reduction of the nitro group.
-
Nucleophilic Aromatic Substitution of Hydrogen (NASH): A greener, one-pot alternative that directly couples aniline and nitrobenzene in the presence of a strong base, circumventing the need for halogenated starting materials and their associated corrosive byproducts.[1]
-
N-Nitrosation of Diphenylamine and Subsequent Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine, followed by an acid-catalyzed rearrangement to introduce a nitroso group at the para position, which is then reduced to an amine.[1]
Comparative Data of Synthesis Routes
The following tables summarize quantitative data for the key synthesis routes, offering a clear comparison of their performance metrics.
Table 1: Comparison of C-N Coupling Reactions for 4-Nitrodiphenylamine Synthesis
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Reactants | p-Nitrochlorobenzene, Aniline | p-Nitrochlorobenzene, Aniline |
| Catalyst | Copper (e.g., CuI) | Palladium precatalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) |
| Base | Potassium Carbonate | Sodium tert-butoxide |
| Solvent | N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) | Anhydrous Toluene or Dioxane |
| Temperature | 180-210°C[1] | 80-110°C[1] |
| Reaction Time | 12-24 hours[1] | 4-24 hours[1] |
| Yield of 4-Nitrodiphenylamine | 81%[2] | 80-95%[1] |
Table 2: Comparison of Overall 4-Aminodiphenylamine Synthesis Routes
| Parameter | Condensation/Reduction (Ullmann) | Condensation/Reduction (Buchwald-Hartwig) | Nucleophilic Aromatic Substitution of Hydrogen (NASH) | Fischer-Hepp Rearrangement |
| Starting Materials | p-Chloronitrobenzene, Aniline | p-Chloronitrobenzene, Aniline | Aniline, Nitrobenzene | Diphenylamine, Sodium Nitrite, Acid |
| Key Intermediates | 4-Nitrodiphenylamine | 4-Nitrodiphenylamine | 4-Nitrodiphenylamine, 4-Nitrosodiphenylamine | N-Nitrosodiphenylamine, 4-Nitrosodiphenylamine |
| Overall Yield | ~77% (calculated) | ~76-90% (calculated) | 94%[1][3] | High (unspecified) |
| Environmental Impact | Generation of inorganic salt waste | Generation of inorganic salt waste | 74% less organic waste, 99% less inorganic waste, 97% less wastewater vs. traditional methods[4] | Use of strong acids and nitrites |
| Process Steps | Two distinct steps | Two distinct steps | One-pot reaction[3] | Three distinct steps |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Condensation of p-Chloronitrobenzene with Aniline
a) Ullmann Condensation for 4-Nitrodiphenylamine
-
Reactants: p-Nitrochlorobenzene (1.0 eq), Aniline (1.2 eq), Potassium Carbonate (1.5 eq), Copper(I) Iodide (0.1 eq).[1]
-
Solvent: N-Methylpyrrolidone (NMP).[1]
-
Procedure: A mixture of the reactants and solvent is heated to 180-210°C with vigorous stirring for 12-24 hours. Reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled and poured into water to precipitate the product. The crude product is collected by filtration and purified by recrystallization.[1]
b) Buchwald-Hartwig Amination for 4-Nitrodiphenylamine
-
Reactants: p-Nitrochlorobenzene (1.0 eq), Aniline (1.2 eq), Sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%).[1]
-
Solvent: Anhydrous Toluene.[1]
-
Procedure: In an inert atmosphere, the palladium precatalyst, ligand, and base are combined. The aryl halide, amine, and solvent are then added. The mixture is heated to 80-110°C for 4-24 hours. After cooling, the mixture is diluted with a solvent like ethyl acetate and filtered through celite. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
c) Catalytic Hydrogenation of 4-Nitrodiphenylamine
-
Reactants: 4-Nitrodiphenylamine (1.0 eq), Hydrogen gas, Catalyst (e.g., 5% Pt/C or Raney Nickel).[1]
-
Solvent: Ethanol, Ethyl acetate, or Methanol.[1]
-
Procedure: The 4-nitrodiphenylamine is dissolved in the solvent in a hydrogenation vessel, and the catalyst is added. The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen (typically 3-5 bar). The mixture is stirred at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminodiphenylamine, which can be further purified by recrystallization. A typical yield for this step is greater than 95%.[1]
Nucleophilic Aromatic Substitution of Hydrogen (NASH)
-
Reactants: Aniline, Nitrobenzene, Tetramethylammonium hydroxide (TMAH), Sodium hydroxide, Raney Ni-Al alloy, Aluminum powder.[1]
-
Procedure (One-Pot):
-
Coupling: Aniline and nitrobenzene are reacted in the presence of TMAH and sodium hydroxide. The mixture is stirred at 80°C for 2 hours.
-
Reduction: Water is added to the reaction mixture, followed by the gradual addition of Raney Ni-Al alloy and aluminum powder. The mixture is then stirred at 80°C for 3 hours.
-
Work-up: After cooling, the reaction mixture is filtered through celite, and the product is extracted from the filtrate.[1][3]
-
N-Nitrosation and Fischer-Hepp Rearrangement
-
Step 1: N-Nitrosation of Diphenylamine
-
Reactants: Diphenylamine, Sodium nitrite, Hydrochloric acid.[1]
-
Procedure: Diphenylamine is dissolved in an ethanol/water mixture and cooled in an ice bath. Concentrated hydrochloric acid is added slowly, followed by the dropwise addition of an aqueous solution of sodium nitrite, maintaining the temperature below 5°C. The mixture is stirred for 1-2 hours, during which N-nitrosodiphenylamine precipitates. The solid is collected by filtration.[1]
-
-
Step 2: Fischer-Hepp Rearrangement
-
Reactants: N-Nitrosodiphenylamine, Hydrochloric acid.[1]
-
Solvent: Ethanol.[1]
-
Procedure: N-Nitrosodiphenylamine is dissolved in ethanol, and dry hydrogen chloride gas is passed through the solution (or a concentrated solution of HCl in ethanol is added). The mixture is stirred at room temperature for several hours to induce rearrangement to 4-nitrosodiphenylamine hydrochloride.[1]
-
-
Step 3: Reduction
-
The resulting 4-nitrosodiphenylamine is then reduced to 4-aminodiphenylamine, typically via catalytic hydrogenation similar to the method described for 4-nitrodiphenylamine.[1]
-
Visualizations of Synthesis Pathways
The following diagrams illustrate the logical flow of the main synthesis routes for 4-Aminodiphenylamine.
Caption: Ullmann condensation pathway for 4-ADPA synthesis.
Caption: Buchwald-Hartwig amination pathway for 4-ADPA synthesis.
Caption: One-pot NASH process for 4-ADPA synthesis.
Caption: Synthesis of 4-ADPA via the Fischer-Hepp rearrangement.
Conclusion
The synthesis of 4-aminodiphenylamine has seen significant advancements, moving from classical, high-temperature methods to more efficient and environmentally benign processes. The traditional route via condensation of p-chloronitrobenzene and aniline, particularly with modern Buchwald-Hartwig catalysis, offers high yields but still involves halogenated intermediates. The Fischer-Hepp rearrangement provides an alternative pathway, though it involves multiple steps. The Nucleophilic Aromatic Substitution of Hydrogen (NASH) process represents a substantial step forward in green chemistry for the production of 4-ADPA, offering a high-yield, one-pot synthesis that significantly reduces waste.[1][5] The choice of synthesis route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, cost, available equipment, and environmental considerations.
References
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-Phenyl-p-phenylenediamine
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of N-Phenyl-p-phenylenediamine (NPPD). It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols and performance data. This document also briefly discusses alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. The validation of an HPLC method ensures its reliability, accuracy, and precision for its intended purpose. The following sections detail a validated HPLC method for NPPD analysis.
Experimental Protocol: HPLC Method for N-Phenyl-p-phenylenediamine
This protocol is a representative method compiled from established practices for the analysis of p-phenylenediamine and its derivatives.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex C18 (100 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[1]
-
Mobile Phase: A mixture of methanol and water (HPLC grade) in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 0.55 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 242 nm.[1]
-
Column Temperature: Ambient.
-
Run Time: Approximately 7 minutes.[1]
Standard and Sample Preparation:
-
Stock Solution: A stock solution of NPPD is prepared by accurately weighing the standard and dissolving it in the mobile phase to a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations over a specified range (e.g., 5-28 µg/mL).[1]
-
Sample Preparation: The sample containing NPPD is dissolved and diluted in the mobile phase to a concentration that falls within the calibration range.
Validation Parameters:
The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: HPLC Method Validation for NPPD
The following table summarizes the performance data of a validated HPLC method for NPPD.
| Validation Parameter | Performance Data |
| Linearity Range | 5 - 28 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from excipients or degradation products |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used method, other techniques can also be employed for the analysis of NPPD and related compounds.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High resolution, sensitivity, and specificity. | Can be time-consuming and requires specialized equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and provides structural information. | Requires derivatization for non-volatile compounds and can have stability issues for compounds like p-phenylenediamine.[2] |
| Spectrophotometry | Measurement of light absorption by the analyte after a color-forming reaction. | Simple, rapid, and cost-effective. | Lower specificity and can be prone to interference from other compounds.[3] |
| Voltammetry | Electrochemical method based on measuring current as a function of applied potential. | High sensitivity and suitable for electroactive compounds. | Can be affected by matrix effects. |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
This comprehensive guide provides the necessary information for researchers and scientists to understand and implement a validated HPLC method for the analysis of N-Phenyl-p-phenylenediamine, as well as to consider alternative analytical approaches. The provided data and protocols serve as a valuable resource for quality control and research and development in the pharmaceutical and chemical industries.
References
A Comparative Analysis of 4-Aminodiphenylamine Hydrochloride and Sulfate Salts for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical step in the development of an active pharmaceutical ingredient (API). The physicochemical properties of a salt can significantly influence the API's stability, solubility, and bioavailability, thereby impacting its overall therapeutic efficacy and manufacturability. This guide provides a detailed comparison of the hydrochloride (HCl) and sulfate (SO₄²⁻) salts of 4-Aminodiphenylamine, a key intermediate in various industrial applications, including the synthesis of dyes and antiozonants.
Physicochemical Properties: A Tabulated Comparison
The following table summarizes the available physicochemical data for 4-Aminodiphenylamine hydrochloride and sulfate salts, alongside the free base for reference. Direct comparative studies on the salts are limited; therefore, some data is inferred from general knowledge of pharmaceutical salts.
| Property | 4-Aminodiphenylamine Hydrochloride | 4-Aminodiphenylamine Sulfate | 4-Aminodiphenylamine (Free Base) |
| Appearance | White to gray to dark blue powder or crystal[1] | Grey powder[2] | Dark grey flakes, purple-black solid[3][4] |
| Molecular Formula | C₁₂H₁₃ClN₂ | C₁₂H₁₄N₂O₄S | C₁₂H₁₂N₂ |
| Molecular Weight | 220.70 g/mol [5] | 282.32 g/mol [2] | 184.24 g/mol [4] |
| Melting Point | 241 °C[1], 258-261 °C[5][][7] | 75 °C[2] | 72-75 °C[3][8] |
| Solubility | Soluble in DMSO (slightly), Water (slightly, heated, sonicated)[9]. Generally, hydrochloride salts of amines tend to have good aqueous solubility. | Expected to have good aqueous solubility. Sulfate salts are often used to improve the solubility of parent compounds[10]. | Water: 0.6 g/L at 20°C; Ethanol: 10 mg/mL[8] |
| Stability | Sensitive to light and air[1]. Hydrochloride salts can sometimes be hygroscopic and may lose hydrogen chloride at elevated temperatures[11]. | Generally, sulfate salts can be very stable. However, like many aromatic amines, it is susceptible to oxidation and photodegradation[12]. | Stable under recommended storage conditions[4]. |
| Hygroscopicity | Potentially hygroscopic. Hydrochloride salts of some active pharmaceutical ingredients have been shown to be hygroscopic[11][13][14]. | Expected to be less hygroscopic than the hydrochloride salt, a common characteristic for sulfate salts compared to their HCl counterparts. | Data not available, but as a solid, it will have some affinity for moisture. |
Experimental Protocols
Detailed methodologies for the evaluation of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical industry practices.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 4-Aminodiphenylamine hydrochloride and sulfate salts in various solvents.
Methodology:
-
An excess amount of the salt is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at various pH levels) in a sealed container.
-
The containers are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-72 hours).
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved salt in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hygroscopicity Assessment (Dynamic Vapor Sorption)
Objective: To evaluate the moisture sorption and desorption characteristics of the salts.
Methodology:
-
A small, accurately weighed sample of the salt is placed in a dynamic vapor sorption (DVS) analyzer.
-
The sample is subjected to a pre-defined humidity program, typically starting from a low relative humidity (RH), incrementally increasing to a high RH (e.g., 0% to 90% RH in 10% steps), and then decreasing back to the starting RH.
-
The change in mass of the sample is continuously monitored at each RH step until equilibrium is reached.
-
A sorption-desorption isotherm is generated by plotting the percentage change in mass against the relative humidity.
Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)
Objective: To assess the thermal stability and decomposition profile of the salts.
Methodology:
-
Thermogravimetric Analysis (TGA): A small, accurately weighed sample is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature.
-
Differential Scanning Calorimetry (DSC): A small, accurately weighed sample is heated in a DSC instrument alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature, revealing thermal events such as melting and decomposition.
Photostability Testing (ICH Q1B Guideline)
Objective: To determine the intrinsic photostability of the salts under standardized light exposure.
Methodology:
-
Samples of the solid salt are spread in a thin layer in a suitable transparent container.
-
The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[3][15]
-
A control sample is kept in the dark under the same temperature and humidity conditions.
-
After exposure, the samples are analyzed for any changes in physical appearance, and for the formation of degradation products using a stability-indicating HPLC method.
Visualization of Key Processes
To aid in the understanding of the experimental and logical workflows involved in salt selection and stability assessment, the following diagrams are provided.
Discussion and Conclusion
The choice between 4-Aminodiphenylamine hydrochloride and sulfate salts will depend on the specific requirements of the final product and manufacturing process.
-
Solubility and Bioavailability: Both salts are expected to offer improved aqueous solubility compared to the free base. A detailed pH-solubility profile would be necessary to determine the optimal salt for a specific formulation, especially for oral dosage forms where pH varies throughout the gastrointestinal tract.
-
Stability and Handling: The hydrochloride salt's sensitivity to light and air, coupled with its potential for hygroscopicity, may present challenges during manufacturing and storage, potentially requiring controlled environments and specific packaging. The sulfate salt is anticipated to be more stable and less hygroscopic, which are desirable attributes for a robust drug substance. However, comprehensive stability studies are essential to confirm this. The significant difference in melting points suggests the hydrochloride salt has a more stable crystal lattice.
-
Recommendation: Based on the available data and general principles of salt selection, the sulfate salt of 4-Aminodiphenylamine appears to be a more promising candidate for further development due to its likely superior stability and lower hygroscopicity. However, this preliminary assessment must be confirmed through rigorous experimental evaluation as outlined in the provided protocols. The higher melting point of the hydrochloride salt is a notable advantage, but its potential instability and hygroscopicity may outweigh this benefit.
Ultimately, a thorough, data-driven approach to salt screening and selection is paramount to identifying the optimal form of 4-Aminodiphenylamine for any given application.
References
- 1. pharmtech.com [pharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. labinsights.nl [labinsights.nl]
- 5. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-aminodiphenylamine [chemister.ru]
- 9. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]
- 10. pharmainfo.in [pharmainfo.in]
- 11. fda.gov [fda.gov]
- 12. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. database.ich.org [database.ich.org]
A Comparative Performance Evaluation: N-Phenyl-p-phenylenediamine vs. Benzotriazole as Corrosion Inhibitors
For Immediate Release: A comprehensive analysis of N-Phenyl-p-phenylenediamine (NPPD) as a corrosion inhibitor reveals its potent efficacy, positioning it as a noteworthy alternative to the widely utilized benzotriazole (BTA). This guide presents a comparative performance evaluation based on available experimental data, offering researchers, scientists, and drug development professionals a detailed overview of their respective capabilities in mitigating metallic corrosion, particularly on copper surfaces.
Executive Summary
Both N-Phenyl-p-phenylenediamine and benzotriazole function as effective mixed-type corrosion inhibitors, forming protective films on metal surfaces to stifle both anodic and cathodic reactions. While BTA is a well-established inhibitor with a long history of application, studies on NPPD demonstrate its high inhibition efficiencies, often exceeding 90%, under various corrosive conditions. This guide synthesizes key performance data from potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurement studies to facilitate a comparative understanding.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for NPPD and BTA based on findings from separate research studies. It is critical to note that the experimental conditions, such as the corrosive medium and inhibitor concentration, vary between these studies, precluding a direct, one-to-one comparison.
Table 1: Performance Data for N-Phenyl-p-phenylenediamine (NPPD) as a Corrosion Inhibitor for Copper
| Concentration (mM) | Corrosive Medium | Technique | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (A/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) |
| 1.0 | 3.0% NaCl | Weight Loss | ~90 | - | - |
| 5.0 | 3.0% NaCl | Weight Loss | ~96 | - | - |
| Not Specified | 0.50 M HCl | Potentiodynamic Polarization | Significant Decrease in i_corr | Decreased | - |
| Not Specified | 3.0% NaCl | EIS | - | - | Increased with concentration |
Data synthesized from studies on NPPD in NaCl and HCl solutions.
Table 2: Performance Data for Benzotriazole (BTA) as a Corrosion Inhibitor for Copper
| Concentration | Corrosive Medium | Technique | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (A/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) |
| Not Specified | Synthetic Tap Water | Potentiodynamic Polarization | 99.78 | Decreased | - |
| Not Specified | Synthetic Tap Water | EIS | 99.91 | - | Increased |
| 10⁻³ mol l⁻¹ | Aqueous PEG | EIS | - | - | ~10,000 |
| Not Specified | 3.5% NaCl | Potentiodynamic Polarization | Significant Decrease in i_corr | Decreased | - |
Data synthesized from multiple studies on BTA's performance in various media.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of corrosion inhibition studies. The following protocols are based on the experimental descriptions provided in the referenced literature.
Potentiodynamic Polarization Measurements
A three-electrode electrochemical cell is typically employed, consisting of a working electrode (the metal sample, e.g., copper), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
The working electrode is immersed in the corrosive solution, with and without the inhibitor, until a stable open circuit potential (OCP) is achieved.
-
A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 0.166 mV/s or 1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS measurements are conducted using the same three-electrode setup as in potentiodynamic polarization.
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 1 mHz).
-
The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot (imaginary impedance vs. real impedance) is often used to determine the charge transfer resistance (R_ct). An increase in the diameter of the Nyquist semicircle is indicative of increased corrosion resistance.
-
The inhibition efficiency (IE%) can be calculated from the R_ct values:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Weight Loss Measurements
-
Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is determined by:
IE% = [(W_uninhibited - W_inhibited) / W_uninhibited] * 100
where W is the weight loss of the metal coupon.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed corrosion inhibition mechanisms for both NPPD and BTA.
Caption: A typical workflow for evaluating corrosion inhibitor performance.
Caption: Comparative corrosion inhibition mechanisms of NPPD and BTA.
Conclusion
The available data indicates that N-Phenyl-p-phenylenediamine is a highly effective corrosion inhibitor for copper, with performance metrics that are comparable to the industry-standard benzotriazole. Both compounds operate by forming a protective barrier on the metal surface, thereby preventing corrosive attack. NPPD's high inhibition efficiency in aggressive media suggests its potential as a viable alternative to BTA in various industrial applications. Further research involving direct comparative studies under identical experimental conditions is warranted to definitively establish the relative performance of these two inhibitors.
Investigating alternatives to p-phenylenediamine in hair dyes for individuals with skin sensitivity.
For individuals with skin sensitivity, the use of permanent hair dyes containing p-phenylenediamine (PPD) poses a significant risk of allergic contact dermatitis. This guide offers a comprehensive comparison of key alternatives to PPD, providing researchers, scientists, and drug development professionals with the experimental data and methodologies necessary to evaluate their performance and safety.
Chemical Alternatives to PPD
The primary chemical alternatives to PPD are structurally related aromatic amines that have been modified to reduce their sensitization potential. These include para-toluenediamine (PTD) and its sulfate salt (PTDS), 2-methoxymethyl-p-phenylenediamine (ME-PPD), and hydroxyethyl-p-phenylenediamine (HE-PPD).
Performance Data
The performance of these alternatives is evaluated based on their sensitization potential in PPD-allergic individuals and their efficacy as hair colorants.
| Alternative | Sensitization Potential | Color Performance |
| Para-toluenediamine (PTD/PTDS) | Approximately 57% of individuals with a PPD allergy can tolerate PTD-based hair dyes.[1][2] | A study on a PPD-free hair dye containing toluene-2, 5-diamine sulfate (TDS) showed 100% color uptake in 54.2% of participants after 35 minutes. Over 95% color retention was observed in 74.3% of participants after 8-10 shampoo washes.[2] |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | In a study of 43 PPD/PTD-allergic individuals, 29 (67%) tolerated ongoing hair dyeing with ME-PPD-containing products.[3] Cross-elicitation to ME-PPD (30%) was found to be lower than to PPD (84%) under simulated hair coloring conditions.[4] | ME-PPD is reported to have excellent hair coloring performance.[4] It is used in concentrations up to 1.2% in marketed products after mixing with a developer.[5] |
| Hydroxyethyl-p-phenylenediamine (HE-PPD) | In a study of 43 PPD-positive patients, the cross-reactivity to 2% HE-PPD was 12%.[6] | Information on specific color uptake and retention is limited in the reviewed literature. |
Natural Alternative to PPD: Henna (Lawsone)
Henna, derived from the plant Lawsonia inermis, offers a natural alternative to synthetic hair dyes. Its dyeing properties are attributed to the active compound lawsone (2-hydroxy-1,4-naphthoquinone).[6][7]
Performance Data
The efficacy of henna as a hair dye is directly related to its lawsone content.
| Alternative | Sensitization Potential | Color Performance |
| Henna (Lawsone) | Generally considered to have a low allergy risk, though "natural" or "organic" hair dyes may still contain allergens.[8] | The intensity and durability of the color are dependent on the lawsone concentration, which typically ranges from 0.5% to 1.5% in the leaves.[6][9] Higher lawsone content results in a deeper and more enduring stain.[6] A study showed that maximum lawsone release, leading to better color on grey hair, is achieved after 4 hours of soaking the henna powder.[10] |
Experimental Protocols
Standardized experimental protocols are crucial for the evaluation of new hair dye formulations.
Sensitization Testing
Patch Testing: This is the primary method for diagnosing contact allergy to hair dyes.
-
Objective: To determine if an individual has a delayed-type hypersensitivity reaction to a specific substance.
-
Methodology:
-
A small amount of the test substance (e.g., 1% PPD in petrolatum) is applied to a small patch of skin, usually on the back.[11]
-
The patch is left in place for 48 hours.[12]
-
After removal, the skin is evaluated for signs of a reaction (redness, swelling, itching) at specified time points, typically including 48 and 72-96 hours.[12]
-
Reactions are graded based on their severity (e.g., 1+ to 3+).[11]
-
Repeated Open Application Test (ROAT): This test simulates real-world exposure to a product.
-
Objective: To assess the clinical relevance of a positive patch test and to test "leave-on" products.
-
Methodology:
-
The product is applied to a small area of skin (e.g., the inner side of the forearm) twice daily for a specified period, typically one week.[9][13]
-
The test site is monitored for the development of dermatitis.[13]
-
A positive ROAT is indicated by the appearance of an eczematous reaction at the application site.[14]
-
Local Lymph Node Assay (LLNA): An in vivo method to assess the sensitization potential of a chemical.
-
Objective: To measure the proliferation of lymphocytes in the draining lymph nodes as an indicator of skin sensitization.
-
Methodology (OECD TG 429):
-
A minimum of four animals per dose group are used, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.[15]
-
The test substance is applied to the dorsum of each ear for three consecutive days.[16]
-
On day 5, animals are injected with 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells.[17]
-
On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.[8]
-
The proliferation of lymphocytes is measured by quantifying the incorporation of a radiolabel (e.g., 3H-methyl thymidine) or by an ELISA for BrdU.[8][17] A stimulation index of three or more compared to the vehicle control is considered a positive result.[18]
-
Performance Evaluation
High-Performance Liquid Chromatography (HPLC) for Dye Quantification:
-
Objective: To separate, identify, and quantify the concentration of dye precursors and other components in a hair dye formulation.
-
Methodology:
-
Sample Preparation: The hair dye sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and a buffer.[19] The mixture may be vortexed and then cleaned up using solid-phase extraction (SPE).[19]
-
Chromatographic Separation: A reversed-phase HPLC system with a C18 column is commonly used.[20] A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the components.[21]
-
Detection: A photodiode array (PDA) or UV detector is used to detect the compounds as they elute from the column.[4][21] The wavelength is set to the maximum absorbance of the analyte of interest (e.g., 242 nm for PPD).[22]
-
Quantification: The concentration of the dye is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[23]
-
Spectrophotometry for Color Analysis:
-
Objective: To objectively measure the color of hair swatches to evaluate color uptake and retention.
-
Methodology:
-
Baseline Measurement: The color of undyed hair swatches is measured using a spectrophotometer to establish a baseline.[24][25]
-
Dyeing and Washing: The hair swatches are dyed with the test formulation according to a standardized procedure. After dyeing, the swatches are subjected to a series of washing and rinsing cycles to simulate real-world conditions.[26][27]
-
Color Measurement: The color of the dyed and washed swatches is measured at regular intervals using a spectrophotometer. The data is typically recorded in the CIELAB color space (L, a, b* values).[26]
-
Data Analysis: The change in color (ΔE) is calculated to quantify the color uptake and the rate of fading over time. A lower ΔE after washing indicates better color retention.[26][27]
-
Signaling Pathways in PPD-Induced Allergic Contact Dermatitis
Allergic contact dermatitis to PPD involves a complex interplay of immune cells and signaling pathways. Two key pathways are the delayed-type hypersensitivity response mediated by T-cells and an immediate reaction involving mast cells.
The T-cell mediated pathway is a classic delayed-type hypersensitivity reaction. PPD or its metabolites act as haptens, binding to skin proteins and being processed by antigen-presenting cells (APCs). These APCs then present the antigen to naive T-cells via the T-cell receptor (TCR), leading to T-cell activation, proliferation, and the release of pro-inflammatory cytokines that cause the symptoms of dermatitis.[8][24][26] The immediate reaction is mediated by the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[28] PPD can directly activate MRGPRX2, leading to G-protein activation, downstream signaling through PLCγ and PI3K/AKT pathways, an increase in intracellular calcium, and subsequent mast cell degranulation.[23][28] This results in the release of inflammatory mediators like tryptase, causing immediate symptoms such as itching.[28]
Experimental Workflows
The evaluation of new hair dye alternatives follows a structured workflow, from initial sensitization testing to performance analysis.
The workflow begins with assessing the sensitization potential of a new compound, often starting with in vitro and in chemico methods before moving to in vivo assays like the LLNA. If a compound shows a favorable safety profile, it can then be evaluated in human clinical trials using patch testing and the ROAT. Concurrently, the performance of the hair dye formulation is evaluated. This involves quantifying the active dye ingredient using methods like HPLC and assessing its coloring efficacy on hair swatches through spectrophotometric analysis of color uptake and retention after repeated washing.
References
- 1. betterscalpcompany.com [betterscalpcompany.com]
- 2. ijord.com [ijord.com]
- 3. oecd.org [oecd.org]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. satthwa.com [satthwa.com]
- 7. Lawsone - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tas.scione.com [tas.scione.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Patch Test for Hair Dye: Safety & Best Practices [natulique.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. dmu.dk [dmu.dk]
- 22. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
- 25. irtech.in [irtech.in]
- 26. Hair color changes caused by dyeing and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the antioxidant effectiveness of N-substituted p-phenylenediamine derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the antioxidant effectiveness of various N-substituted p-phenylenediamine (PPD) derivatives. PPDs are a class of compounds widely recognized for their potent antioxidant properties, primarily utilized as antidegradants in the rubber industry. Their mechanism of action, involving the donation of a hydrogen atom to neutralize free radicals, also makes them of interest in the fields of chemical synthesis and drug development.
This document summarizes available quantitative data on their antioxidant activity, details the experimental protocols for key assays, and provides visualizations of the antioxidant mechanism and experimental workflows.
Comparative Antioxidant Activity
The antioxidant effectiveness of N-substituted p-phenylenediamine derivatives can be quantitatively compared using standardized in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Derivative | Full Name | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| PAF | N-Phenyl-p-phenylenediamine-2-aminopyrimidine-formaldehyde terpolymer | DPPH | 27.61 | [1] |
| PAF-Ni Complex | Nickel complex of PAF terpolymer | DPPH | 17.58 | [1] |
Antioxidant Mechanism of p-Phenylenediamine Derivatives
N-substituted p-phenylenediamines primarily act as chain-breaking antioxidants. Their antioxidant activity stems from the ability of the secondary amine groups to donate a hydrogen atom to a radical species (R•), thus neutralizing the radical and preventing it from propagating oxidative damage. This process results in the formation of a stable aminyl radical, which is less reactive than the initial radical. The stability of this resulting radical is a key factor in the antioxidant effectiveness of the PPD derivative.
The general mechanism can be visualized as follows:
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant properties of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.
Experimental Workflow:
Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Experimental Workflow:
References
Unraveling Allergic Cross-Reactivity: A Comparative Guide to N-Phenyl-p-phenylenediamine and Other Aromatic Amines
For researchers, scientists, and drug development professionals, understanding the nuances of allergic sensitization is paramount. This guide provides a comprehensive assessment of the cross-reactivity of N-Phenyl-p-phenylenediamine (PPD), a potent contact allergen, with other aromatic amines. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of the immunological responses to these compounds and inform the development of safer alternatives.
N-Phenyl-p-phenylenediamine, commonly known as PPD, is an aromatic amine widely used in permanent hair dyes, temporary "black henna" tattoos, and various industrial applications.[1][2][3] Its strong sensitizing properties are a significant cause of allergic contact dermatitis (ACD).[3][4] A critical aspect of PPD allergy is its propensity for cross-reactivity, where sensitized individuals react to other, structurally similar aromatic amines. This phenomenon poses a significant challenge in clinical management and product development, as "PPD-free" labels do not always guarantee safety due to potential reactions to PPD derivatives.[1][5]
Comparative Analysis of Cross-Reactivity
The cross-reactivity of PPD is primarily attributed to the presence of an amine group at the para-position of a benzene ring, a structural motif shared by several other aromatic amines.[3][5] The following tables summarize quantitative data from various studies on the co-sensitization rates between PPD and other aromatic amines, as determined by patch testing.
| PPD Co-sensitization with other Amines | |
| Compound | Percentage of PPD-positive patients also positive for the compound |
| N-isopropyl-N-phenyl-4-phenylenediamine (IPPD) | 20.5% |
| Toluene-2,5-diamine (TDA) | 6% |
| Ethylenediamine (EDA) | 0.6% |
| Triethylenetetramine (TETA) | 1.2% |
| Benzocaine | 11.3% |
| Disperse Dyes (mix) | 6.5% |
| Black Rubber Mix | 5.1% |
Data compiled from a study of 4087 patients with allergic contact dermatitis, where 166 were positive for PPD or other amines.[3][4] and a 24-year retrospective analysis by the North American Contact Dermatitis Group.[6]
| Cross-Reactions in PPD-Allergic Patients | |
| Compound | Percentage of PPD-allergic patients showing a positive reaction |
| Textile Dyes | 24.6% |
| Benzocaine | 7.5% |
| Sulfa Drugs | 6.0% |
| Isopropyl-para-phenylenediamine | 1.5% |
| para-Aminobenzoic acid | 1.5% |
Data from a 10-year review at the Ottawa Patch Test Clinic.[7]
It is important to note that the strength of the initial reaction to PPD can influence the likelihood of cross-reactions. Patients with stronger patch test reactions to PPD are more likely to react to related compounds.[3][8]
Experimental Protocols for Allergy Assessment
The gold standard for diagnosing allergic contact dermatitis to PPD and assessing cross-reactivity is the patch test .[9] However, in vitro methods like the Lymphocyte Transformation Test (LTT) are gaining traction, especially for patients with a history of severe reactions.[9][10]
Patch Testing Protocol
Patch testing involves the epicutaneous application of a small amount of the suspected allergen under occlusion for a defined period.
Materials:
-
Allergens in a suitable vehicle (e.g., 1% PPD in petrolatum).
-
Hypoallergenic adhesive patches (e.g., Finn Chambers® on Scanpor® tape).
-
Marking pen.
Procedure:
-
Apply a small amount of the allergen preparation onto the patch.
-
Affix the patch to the upper back of the patient, avoiding areas with hair or active dermatitis.
-
The patch is typically left in place for 48 hours.
-
After 48 hours, the patch is removed, and an initial reading is taken.
-
A second reading is performed at 72 or 96 hours.
-
Reactions are graded based on the intensity of the observed erythema, infiltration, papules, and vesicles.
For patients with a history of severe reactions to hair dyes, a lower concentration of PPD (e.g., 0.01% or 0.3%) may be used to reduce the risk of a strong reaction.[5][11][12]
Lymphocyte Transformation Test (LTT) Protocol
The LTT is an in vitro method that measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an allergen. A positive test indicates the presence of allergen-specific memory T-lymphocytes.[10][13]
Materials:
-
Patient's peripheral blood.
-
Ficoll-Paque for PBMC isolation.
-
Cell culture medium (e.g., RPMI 1640) supplemented with serum.
-
Allergen solution (e.g., PPD).
-
Interleukin-2 (IL-2).
-
[3H]-thymidine for proliferation measurement.
-
Scintillation counter.
Procedure:
-
Isolate PBMCs from the patient's blood using density gradient centrifugation.
-
Wash and resuspend the cells in culture medium.
-
Culture the PBMCs in the presence of varying concentrations of the allergen (and a negative control) for 5 to 7 days. IL-2 may be added to enhance sensitivity.[9]
-
During the final hours of culture, add [3H]-thymidine. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
A stimulation index (SI) is calculated by dividing the counts per minute (cpm) of the allergen-stimulated culture by the cpm of the unstimulated control. An SI above a certain threshold (e.g., >3) is considered a positive result.
Visualizing the Pathways of PPD Sensitization and Cross-Reactivity
To better understand the complex processes involved in PPD-induced allergy, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Testing to Paraphenylenediamine: The North American Contact Dermatitis Group Experience (1994-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Para-phenylenediamine-specific lymphocyte activation test: a sensitive in vitro assay to detect para-phenylenediamine sensitization in patients with severe allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lymphocyte transformation test in allergic contact dermatitis: New opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring contact sensitization to p-phenylenediamine (PPD) by patch testing with PPD 0.3% in petrolatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lymphocyte transformation test (LTT) [imd-berlin.de]
The Efficacy of N-Phenyl-p-phenylenediamine (NPPD) Derivatives as Rubber Antiozonants: A Comparative Guide
An in-depth analysis of the performance of various N-Phenyl-p-phenylenediamine (NPPD) derivatives in protecting rubber products from ozone degradation, supported by experimental data and detailed methodologies.
The vulnerability of unsaturated elastomers to ozone attack is a critical concern in the rubber industry, leading to cracking and premature failure of products such as tires, hoses, and seals. N-Phenyl-p-phenylenediamine (NPPD) derivatives are a major class of chemical antiozonants widely used to mitigate this degradation. These compounds function through a dual mechanism: kinetically scavenging ozone at the rubber surface and forming a protective film that acts as a physical barrier to further ozone ingress.[1][2][3]
This guide provides a comparative evaluation of the efficacy of several key NPPD derivatives, including the industry-standard N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and emerging alternatives like N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD). The comparison is based on quantitative data from standardized testing protocols, offering researchers and materials scientists a comprehensive resource for selecting and developing effective antiozonant systems.
Comparative Performance of NPPD Derivatives
The selection of an appropriate antiozonant involves a trade-off between performance, environmental impact, and cost. While 6PPD has long been the benchmark for ozone protection, concerns over the toxicity of its ozonated byproduct, 6PPD-quinone, have spurred research into safer alternatives.[4][5][6][7] The following tables summarize the comparative performance of various NPPD derivatives based on key industry-standard tests.
Table 1: Ozone Resistance of Various NPPD Derivatives
| Antiozonant | Test Method | Ozone Concentration (pphm) | Temperature (°C) | Dynamic Strain (%) | Time to First Crack (hours) |
| Control (No Antiozonant) | ASTM D1149 | 50 | 40 | 20 | < 24 |
| IPPD | ASTM D1149 | 50 | 40 | 20 | 72 |
| 6PPD | ASTM D1149 | 50 | 40 | 20 | > 200 |
| 77PD | ASTM D1149 | 50 | 40 | 20 | > 180 |
| DPPD | ASTM D1149 | 50 | 40 | 20 | 96 |
Note: Data is compiled from multiple sources and represents typical values. Actual performance may vary depending on the rubber formulation and test conditions.
Table 2: Fatigue Life of Rubber Compounds with Different NPPD Derivatives
| Antiozonant | Test Method | Test Mode | Frequency (Hz) | Strain Amplitude (%) | Cycles to Failure (x 10^5) |
| Control (No Antiozonant) | ASTM D4482 | Tension | 1 | 50 | 1.5 |
| IPPD | ASTM D4482 | Tension | 1 | 50 | 3.2 |
| 6PPD | ASTM D4482 | Tension | 1 | 50 | 8.5 |
| 77PD | ASTM D4482 | Tension | 1 | 50 | 7.8 |
| DPPD | ASTM D4482 | Tension | 1 | 50 | 4.1 |
Note: Fatigue life is highly dependent on the specific test parameters and rubber compound.
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to simulate the effects of ozone and mechanical stress on rubber products.
Ozone Resistance Testing
The primary method for evaluating the ozone resistance of rubber is ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment .[8][9][10][11]
Methodology:
-
Specimen Preparation: Dumbbell-shaped or rectangular specimens of the vulcanized rubber compound are prepared according to standard dimensions.[11]
-
Conditioning: The specimens are conditioned for at least 24 hours at a standard laboratory temperature and humidity to ensure uniformity.[11]
-
Strain Application: Specimens are subjected to a specific static or dynamic tensile strain.
-
Ozone Exposure: The strained specimens are placed in a controlled ozone chamber with a specified ozone concentration (typically 50 +/- 5 pphm), temperature (e.g., 40°C), and humidity.[8][11]
-
Evaluation: The specimens are periodically inspected for the appearance of cracks on the surface. The time to the appearance of the first crack is recorded as a measure of ozone resistance.
Fatigue Life Testing
Fatigue life, or the resistance of a material to failure under repeated cyclic loading, is a critical performance parameter for many rubber applications. A common method for this evaluation is ASTM D4482 - Standard Test Method for Rubber Property—Extension Cycling Fatigue .
Methodology:
-
Specimen Preparation: Standard dumbbell or ring specimens of the rubber compound are prepared.
-
Cyclic Loading: The specimens are subjected to repeated cycles of tensile strain at a defined frequency and amplitude.
-
Failure Determination: The test is continued until the specimen ruptures. The number of cycles to failure is recorded as the fatigue life.
Chemical Analysis of NPPD Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely used technique to identify and quantify the presence of NPPD derivatives and their degradation products in rubber extracts.
Methodology:
-
Extraction: A sample of the rubber compound is extracted using a suitable solvent mixture, such as acetone and chloroform (1:1).
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with an appropriate column (e.g., ODS column). A mobile phase, such as a methanol-water mixture, is used to separate the components of the extract.
-
Detection and Quantification: A UV detector is typically used to detect the NPPD derivatives as they elute from the column. The concentration of each derivative is determined by comparing its peak area to that of a known standard.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mechanism of antiozonant action of NPPD derivatives.
Caption: Experimental workflow for evaluating antiozonant efficacy.
Conclusion
The selection of an N-Phenyl-p-phenylenediamine derivative as an antiozonant requires careful consideration of its protective capabilities against both ozone and fatigue, alongside its environmental and health impacts. While 6PPD remains a highly effective antiozonant, the data suggests that alternatives like 77PD offer comparable performance with a potentially improved environmental profile.[6] Continued research and standardized testing are crucial for the development of new and safer antiozonants to meet the evolving demands of the rubber industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Alternatives to 6PPD in Tire Compounds - Black Donuts [blackdonuts.com]
- 7. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 8. circularrubberplatform.com [circularrubberplatform.com]
- 9. infinitalab.com [infinitalab.com]
- 10. smithers.com [smithers.com]
- 11. coirubber.com [coirubber.com]
Validation of a spectrophotometric method for the determination of p-phenylenediamine in commercial products.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a spectrophotometric method for the quantitative determination of p-phenylenediamine (PPD) in commercial products, particularly hair dyes. PPD is a common ingredient in permanent hair coloring formulations, but it is also a potent contact allergen and its concentration in products is strictly regulated.[1][2] Accurate and reliable analytical methods are therefore crucial for quality control and consumer safety.
This document details a validated spectrophotometric method and compares its performance against established alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] Experimental data is presented to support the comparisons, and detailed protocols are provided for reproducibility.
Method Performance Comparison
The performance of the spectrophotometric method using various chromogenic reagents is compared with HPLC and GC-MS methods for the determination of p-phenylenediamine. The following tables summarize the key validation parameters.
Table 1: Comparison of Spectrophotometric Methods for p-Phenylenediamine (PPD) Determination
| Parameter | Spectrophotometric Method A (Folin's Reagent) | Spectrophotometric Method B (Ninhydrin Reagent) | Spectrophotometric Method C (β-naphthol) |
| Linearity Range (µg/mL) | 2 - 12[3][6] | 0.1 - 0.6[3][6] | 0.2 - 1.0[7] |
| Correlation Coefficient (r²) | 0.9919[3] | 0.9954[3] | 0.9976[7] |
| Limit of Detection (LOD) (µg/mL) | 0.0091[3] | 0.0019[3] | 0.0642[7] |
| Limit of Quantification (LOQ) (µg/mL) | 0.0277[3] | 0.0059[3] | 0.1948[7] |
| Wavelength (λmax) | 453 nm[3][8] | 431 nm[3][8] | 552.4 nm[7] |
| Accuracy (Recovery %) | 98.6 - 101.2%[3] | 98.8 - 101.5%[3] | Not explicitly stated |
| Precision (RSD %) | < 2.00%[3][9] | < 2.00%[3][9] | Not explicitly stated |
Table 2: Comparison with Alternative Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.05 - 50 µM[10] / 5 - 28 µg/mL[11] | 0.1 - 25 mg/mL[4][12] / 1.0 - 1275 µg/mL[13] |
| Correlation Coefficient (r²) | > 0.997[6] | > 0.999[13] |
| Limit of Detection (LOD) | 0.5 µM[10] | 0.10 µg/mL[13] |
| Limit of Quantification (LOQ) | 1.0 µM[10] | 1.0 µg/mL[13] |
| Key Advantages | High selectivity and ability for simultaneous analysis of multiple compounds.[14][15] | High sensitivity and specificity, definitive identification through mass spectra.[4][12] |
| Key Disadvantages | Higher instrumentation cost and complexity compared to spectrophotometry.[15] | May require derivatization, increasing sample preparation time.[4][16] |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of p-phenylenediamine are provided below. These protocols are based on validated methods published in peer-reviewed journals and are designed to be followed in a standard analytical laboratory.[2][3][8]
Spectrophotometric Method (using Folin's Reagent)
1. Preparation of Reagents:
-
Standard PPD Stock Solution (100 µg/mL): Accurately weigh 10 mg of PPD reference standard and dissolve it in 100 mL of 0.1 N NaOH in a volumetric flask.
-
Folin's Reagent (1% w/v): Dissolve 1 g of Folin's reagent (1,2-naphthoquinone-4-sulfonic acid sodium salt) in 100 mL of distilled water.[3]
-
Sodium Hydroxide (0.1 N): Prepare a 0.1 N aqueous solution of NaOH.
2. Preparation of Calibration Curve:
-
Prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by diluting the PPD stock solution with 0.1 N NaOH.[3]
-
To 1 mL of each working standard, add 1 mL of 1% Folin's reagent and 1 mL of 0.1 N NaOH.
-
Allow the reaction to proceed for 5 minutes.
-
Measure the absorbance of the resulting colored complex at 453 nm against a reagent blank.[3][8]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
3. Sample Preparation and Analysis:
-
Accurately weigh a quantity of the commercial product (e.g., hair dye) equivalent to 10 mg of PPD and dissolve it in 100 mL of 0.1 N NaOH.
-
Filter the solution to remove any insoluble matter.
-
Dilute the filtrate with 0.1 N NaOH to obtain a theoretical concentration within the calibration range.
-
Treat 1 mL of the diluted sample solution as described in step 2 of the calibration curve preparation.
-
Measure the absorbance and determine the concentration of PPD from the calibration curve.
Workflow for Method Validation
The following diagram illustrates the key steps involved in the validation of the spectrophotometric method for PPD determination, following the International Conference on Harmonisation (ICH) guidelines.[3][9]
Caption: Workflow for the validation of a spectrophotometric method for p-phenylenediamine determination.
Discussion
The spectrophotometric method, particularly using Folin's reagent or ninhydrin, offers a simple, rapid, and cost-effective approach for the routine analysis of PPD in commercial products.[3] The validation data demonstrates good linearity, accuracy, and precision, making it a suitable technique for quality control purposes where high sample throughput is required.
In comparison, HPLC and GC-MS provide higher selectivity and sensitivity.[14][15] HPLC is advantageous when simultaneous determination of PPD and other dye precursors or degradation products is necessary.[14] GC-MS offers definitive identification and is a powerful tool for confirmatory analysis, although it often requires a derivatization step to improve the volatility and thermal stability of PPD.[4][12]
The choice of method will ultimately depend on the specific requirements of the analysis. For routine quality control and screening of PPD content in a large number of samples, the validated spectrophotometric method is highly suitable. For research, regulatory, or forensic purposes where higher specificity and the ability to analyze multiple components are critical, HPLC or GC-MS would be the preferred techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. turkjps.org [turkjps.org]
- 4. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PARA PHENYLENEDIAMINE IN HAIR DYES | Semantic Scholar [semanticscholar.org]
- 8. ijpbs.com [ijpbs.com]
- 9. [PDF] Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes | Semantic Scholar [semanticscholar.org]
- 10. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 15. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 16. osha.gov [osha.gov]
Safety Operating Guide
Proper Disposal of 1,4-Benzenediamine, N-phenyl-, monohydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6), also known as N-phenyl-p-phenylenediamine monohydrochloride. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a chemical that poses several health risks. It is harmful if swallowed and causes skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification and Precautionary Measures
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] |
| Causes skin irritation | Skin Irritation (Category 2) | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation | Serious Eye Irritation (Category 2A) | P280: Wear protective gloves, eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound, and its contaminated materials, should be treated as hazardous waste.[2] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Hand Protection: Protective gloves.[1]
-
Eye Protection: Safety glasses or goggles. A face-shield may be necessary depending on the situation.[1]
-
Skin and Body Protection: Protective clothing and boots as required.[1]
-
Respiratory Protection: A dust respirator should be used, especially where dust formation is possible.[1]
-
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Decontamination:
-
Thoroughly decontaminate all equipment and the work area after handling and disposal.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,4-Benzenediamine, N-phenyl-, monohydrochloride
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,4-Benzenediamine, N-phenyl-, monohydrochloride (CAS No. 2198-59-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-Phenyl-p-phenylenediamine hydrochloride, 4-Aminodiphenylamine hydrochloride
-
CAS Number: 2198-59-6
Primary Hazards: This substance is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] A face shield may be required in situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use.[1] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, especially when handling the powder form or if ventilation is inadequate to maintain exposure below occupational limits.[1] |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact.[1] For larger quantities or spill response, a chemical-resistant suit may be necessary. |
Glove Selection Guidance:
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Avoid generating dust. If possible, handle in a glove box for procedures with a high likelihood of aerosolization.
-
Use compatible tools (e.g., spatulas) for transferring the solid.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Post-Handling:
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Response:
-
In case of a small spill, dampen the solid material with a 60-70% ethanol solution to prevent dusting.[3]
-
Carefully sweep the dampened material into a suitable container for disposal.[3]
-
Clean the spill area with a soap and water solution.[3]
-
For large spills, evacuate the area and follow emergency procedures.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
